molecular formula C8H7O4- B8668496 Vanillate

Vanillate

Cat. No.: B8668496
M. Wt: 167.14 g/mol
InChI Key: WKOLLVMJNQIZCI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillate refers to the family of salts and esters derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is a key oxidized form of vanillin and a natural phenolic compound . These compounds are valuable intermediates in biochemical pathways, notably in the production of vanillin from precursors like ferulic acid . Researchers utilize this compound to study the metabolism of bioactive compounds; it has been identified as one of the main catechin metabolites in humans after consumption of green tea . In industrial biotechnology, this compound serves as a crucial substrate for exploring microbial and enzymatic synthesis routes for flavor compounds, offering a pathway to more sustainable "bio-vanillin" production . Beyond flavor chemistry, the scientific interest in vanillic acid and its derivatives extends to their documented bioactive properties, which include antioxidant and anti-inflammatory activities, making this compound a compound of interest in pharmacological and nutraceutical research . This reagent is essential for applications in analytical chemistry, food science research, metabolic studies, and the development of novel biosynthetic processes. The product is provided as a high-purity standard to ensure reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carboxy-2-methoxyphenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-34-6
Record name Vanillic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Vanillate Biosynthesis in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vanillate, a key aromatic compound, serves as a precursor for the widely used flavoring agent vanillin (B372448) and other valuable bioproducts. The microbial biosynthesis of this compound presents a promising and sustainable alternative to traditional chemical synthesis methods. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in bacteria, designed for researchers, scientists, and drug development professionals. It details the enzymatic reactions, summarizes key quantitative data, provides experimental protocols for pathway analysis, and visualizes the metabolic routes using pathway diagrams. This document aims to be a comprehensive resource for understanding and engineering bacterial systems for efficient this compound production.

Introduction

This compound (4-hydroxy-3-methoxybenzoic acid) is a naturally occurring aromatic compound and a central intermediate in the microbial metabolism of various lignin-derived compounds. Its significance lies in its role as a direct precursor to vanillin, one of the most important flavoring agents worldwide.[1] The growing consumer demand for natural and sustainably sourced ingredients has spurred significant interest in biotechnological routes for vanillin and this compound production.[2] Bacteria, with their diverse metabolic capabilities, offer robust platforms for the bioconversion of renewable feedstocks into these valuable chemicals.

This guide focuses on the primary bacterial pathways for this compound biosynthesis, which can be broadly categorized into:

  • De novo biosynthesis from central metabolites: Engineered pathways that channel intermediates from central carbon metabolism towards this compound.

  • Biotransformation of phenylpropanoids: Conversion of abundant precursors like ferulic acid into this compound.

Understanding these pathways, the kinetics of the involved enzymes, and the methodologies to study them is crucial for metabolic engineering strategies aimed at optimizing this compound titers and yields.

Core Biosynthesis Pathways

De Novo this compound Biosynthesis in Engineered Escherichia coli

The de novo synthesis of this compound in non-natural hosts like E. coli has been achieved through metabolic engineering, creating an artificial pathway from intermediates of the shikimate pathway.[3][4] This pathway is of significant industrial interest as it allows for the production of this compound from simple carbon sources like glucose.

The engineered pathway typically involves three heterologous enzymatic steps:

  • Protocatechuate Formation: The enzyme 3-dehydroshikimate dehydratase (AsbF) from Bacillus thuringiensis converts the endogenous shikimate pathway intermediate 3-dehydroshikimate into protocatechuate (3,4-dihydroxybenzoate).[3][4]

  • O-Methylation: A catechol O-methyltransferase (COMT) , often from Homo sapiens (OMTHs), catalyzes the specific methylation of protocatechuate at the meta-position to produce this compound.[3][5] This step is often a bottleneck due to enzyme activity and the potential for byproduct formation (isothis compound).[6]

  • Vanillin Production (optional downstream step): this compound can be subsequently reduced to vanillin by a carboxylic acid reductase (CAR) from species like Nocardia iowensis (CarNi).[3]

de_novo_vanillate_biosynthesis 3-Dehydroshikimate 3-Dehydroshikimate Protocatechuate Protocatechuate 3-Dehydroshikimate->Protocatechuate AsbF This compound This compound Protocatechuate->this compound COMT Vanillin Vanillin This compound->Vanillin CAR

De novo this compound biosynthesis pathway.
This compound Biosynthesis from Ferulic Acid

The biotransformation of ferulic acid, an abundant component of lignocellulosic biomass, is a well-established route for vanillin and this compound production in various bacteria, including Pseudomonas putida and engineered E. coli.[7][8]

This pathway proceeds through the following key steps:

  • Activation of Ferulic Acid: Feruloyl-CoA synthetase (Fcs) activates ferulic acid to feruloyl-CoA in an ATP-dependent manner.[9][10]

  • Conversion to Vanillin: Enoyl-CoA hydratase/aldolase (Ech) catalyzes the hydration and subsequent retro-aldol cleavage of feruloyl-CoA to yield vanillin and acetyl-CoA.[9][10]

  • Oxidation to this compound: Vanillin dehydrogenase (Vdh) oxidizes vanillin to vanillic acid (this compound).[2][11] This step is often a native process in many bacteria that can degrade vanillin.[2] To accumulate vanillin, this gene is often a target for knockout in metabolic engineering strategies.[7]

ferulic_acid_to_vanillate_pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Fcs (ATP, CoA) Vanillin Vanillin Feruloyl-CoA->Vanillin Ech This compound This compound Vanillin->this compound Vdh (NAD+)

Conversion of ferulic acid to this compound.
This compound Catabolism

In many bacteria, this compound is not an end product but rather an intermediate in aromatic catabolism. The primary route for this compound degradation is its conversion to protocatechuate, which then enters the β-ketoadipate pathway.

  • Demethylation of this compound: The This compound O-demethylase , a two-component enzyme system (VanA and VanB), catalyzes the demethylation of this compound to protocatechuate and formaldehyde.[12][13] VanA is the terminal oxygenase, and VanB is the reductase.[12] This enzyme system is crucial for the ability of organisms like Corynebacterium glutamicum and Acinetobacter sp. to utilize this compound as a carbon source.[12][13]

vanillate_catabolism_pathway This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate VanA/VanB β-Ketoadipate\nPathway β-Ketoadipate Pathway Protocatechuate->β-Ketoadipate\nPathway pca genes

This compound catabolism pathway.

Quantitative Data

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for key enzymes in the described pathways.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)Vmax (U/mg or µmol/min/mg)Catalytic Efficiency (kcat/Km) (mM-1s-1)
Fcs Streptomyces sp. V-1Ferulic acid0.3567.778.2193.4
Fcs1 Soil metagenomeFerulic acid0.1245.936.8371.6
SrCAR (M3 mutant) Segniliparus rugosusVanillic acid---4.2-fold increase vs WT
COMT Rat (soluble)----Ki of 6.0 ± 1.6 nM for inhibitor BIA 3-335

Note: Data is compiled from various sources and experimental conditions may differ.[6][8][9][14][15] A dash (-) indicates data not available in the reviewed sources.

Table 2: Vanillin and Vanillic Acid Titers in Bacterial Production Systems

Production HostPrecursorProductTiter (g/L)Molar Yield (%)Reference
Pseudomonas putidaFerulic acidVanillic acid--[7]
Pseudomonas fluorescens BF13-97Ferulic acidVanillic acid--[12]
Streptomyces setoniiFerulic acidVanillin6.468[16]
Recombinant E. coliFerulic acidVanillin0.58-[11]
Thermothelomyces thermophila CAR (in vitro)Vanillic acidVanillin1.495.2[17]

Note: This table provides examples of reported titers and yields to illustrate production capabilities.[7][11][12][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for engineering and analyzing a bacterial strain for this compound production.

experimental_workflow cluster_0 Strain Engineering cluster_1 Cultivation & Bioconversion cluster_2 Analysis Gene_Cloning Gene Cloning & Plasmid Construction Transformation Bacterial Transformation Gene_Cloning->Transformation Cultivation Cell Cultivation & Induction Transformation->Cultivation Bioconversion Whole-Cell Bioconversion Cultivation->Bioconversion Enzyme_Assay Enzyme Activity Assay (Cell-free extract) Cultivation->Enzyme_Assay Extraction Sample Extraction Bioconversion->Extraction HPLC HPLC Analysis Extraction->HPLC

General experimental workflow.
Protocol: Whole-Cell Bioconversion of Ferulic Acid to this compound

This protocol is adapted from studies on Pseudomonas fluorescens.[12]

  • Strain Cultivation:

    • Inoculate a single colony of the bacterial strain (e.g., P. fluorescens this compound-negative mutant) into 5 mL of a suitable medium (e.g., M9 medium) supplemented with a carbon source (e.g., 0.5% w/v glucose) and an inducer for the pathway enzymes (e.g., 0.1% w/v p-coumaric acid).

    • Incubate at 30°C with shaking (200 rpm) until the culture reaches the late exponential or early stationary phase.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., saline-phosphate buffer, pH 7.0).

    • Resuspend the cells in the same buffer to a desired concentration (e.g., 1 mg wet weight/mL).

  • Bioconversion Reaction:

    • Add ferulic acid to the cell suspension to a final concentration of 1 mg/mL.

    • Incubate the reaction mixture at 30°C with shaking.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Centrifuge the aliquots to pellet the cells.

    • Analyze the supernatant for ferulic acid consumption and this compound production using HPLC (see Protocol 4.4).

Protocol: Enzyme Assay for Catechol O-Methyltransferase (COMT)

This spectrophotometric assay is based on the O-methylation of a catechol substrate.[7]

  • Reagent Preparation:

    • Assay Buffer: 0.2 M N-Tris(hydroxymethyl)-methyl-2-aminoethane sulfonic acid (TES), pH 7.6 at 37°C.

    • Substrate Solution: 0.5 mM 3,4-dihydroxyacetophenone (DHAP) in deionized water.

    • Co-substrate Solution: 5 mM S-adenosyl-L-methionine (SAM) in deionized water (prepare fresh).

    • Cofactor Solution: 6 mM MgCl2 in deionized water.

    • Reducing Agent: 0.1 M Dithiothreitol (DTT) in deionized water.

    • Enzyme Solution: Prepare a solution of COMT (from cell-free extract or purified) in cold assay buffer.

    • Stop Solution: 0.4 M Sodium Borate, pH 10.0 at 37°C.

  • Assay Procedure:

    • In a microcuvette, combine 0.1 mL of DHAP solution, 0.1 mL of SAM solution, 0.1 mL of MgCl2 solution, and 0.1 mL of DTT solution.

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 0.5 mL of the stop solution.

  • Measurement:

    • Measure the absorbance of the O-methylated product at 344 nm against a blank containing all components except SAM.

Protocol: HPLC Analysis of this compound and Related Phenolics

This protocol provides a general method for the separation and quantification of this compound, vanillin, and ferulic acid.[4][10]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient or isocratic mixture of methanol (B129727) (or acetonitrile) and an aqueous solution of a weak acid (e.g., 0.2% v/v acetic acid or phosphoric acid). A common isocratic condition is 40:60 methanol:water with 0.2% acid.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: 254 nm or a wavelength specific to the compounds of interest (e.g., this compound ~260 nm, vanillin ~280 nm, ferulic acid ~320 nm).

  • Sample Preparation:

    • Centrifuge bioconversion samples to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample in the mobile phase if necessary.

  • Quantification:

    • Prepare standard curves for each compound of interest (this compound, vanillin, ferulic acid) using known concentrations.

    • Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria represents a vibrant and rapidly advancing field of metabolic engineering and synthetic biology. The pathways detailed in this guide provide a foundational understanding for the rational design of microbial cell factories. While significant progress has been made in constructing and optimizing these pathways, several challenges and opportunities remain.

Future research should focus on:

  • Discovery and engineering of novel enzymes: Identifying enzymes with improved kinetic properties, substrate specificity, and stability is crucial for enhancing pathway flux and reducing byproduct formation.

  • Dynamic regulation of metabolic pathways: Implementing biosensors and regulatory circuits to dynamically control gene expression in response to metabolite concentrations can balance metabolic load and improve product yields.[6][18]

  • Host engineering: Optimizing host strains to increase precursor supply, enhance cofactor availability, and improve tolerance to toxic intermediates and products will be essential for achieving industrially relevant production levels.

  • Consolidated bioprocessing: Developing microbial systems capable of directly converting lignocellulosic biomass into this compound without the need for separate hydrolysis and fermentation steps will significantly improve the economic viability of the process.

By addressing these challenges, the scientific community can further unlock the potential of bacteria as efficient and sustainable catalysts for the production of this compound and other valuable bio-based chemicals.

References

An In-depth Technical Guide to the Microbial Metabolism of Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillate, a key lignin-derived aromatic compound, represents a significant carbon source for various microorganisms and is a central intermediate in the biodegradation of more complex phenylpropanoids. The microbial catabolism of this compound is a critical process in the global carbon cycle and holds considerable potential for biotechnological applications, including bioremediation and the production of value-added chemicals. This guide provides a comprehensive technical overview of the core metabolic pathways, enzymatic machinery, and regulatory networks governing this compound metabolism in diverse microbial genera. It further details experimental protocols for the study of these processes and presents key quantitative data to facilitate comparative analysis and future research endeavors.

Core Metabolic Pathway: this compound to Protocatechuate

The primary route for aerobic microbial metabolism of this compound involves its conversion to protocatechuate, a central aromatic intermediate that is further channeled into the β-ketoadipate pathway for entry into central carbon metabolism.[1][2] This initial conversion is predominantly catalyzed by the enzyme this compound O-demethylase.

The this compound O-Demethylase (VanOD) System

This compound O-demethylase is a two-component monooxygenase system encoded by the vanA and vanB genes.[1][2]

  • VanA (Oxygenase Component): This Rieske-type non-heme iron oxygenase is responsible for the catalytic demethylation of this compound. It binds the this compound substrate and, with the aid of electrons transferred from VanB, facilitates the cleavage of the O-methyl bond.[1]

  • VanB (Reductase Component): This component is an NADH-dependent reductase that contains FAD and a [2Fe-2S] iron-sulfur cluster.[1] It transfers electrons from NADH to the VanA subunit, a prerequisite for the oxygenase activity.

The overall reaction catalyzed by the VanAB system is as follows: this compound + O₂ + NADH + H⁺ → Protocatechuate + Formaldehyde (B43269) + NAD⁺ + H₂O[3]

This metabolic pathway has been well-characterized in a variety of bacteria, including species of Pseudomonas, Acinetobacter, Corynebacterium, Rhodococcus, and Comamonas.[1][2][4][5]

Regulation of this compound Metabolism

The genes encoding the this compound catabolic pathway are tightly regulated to ensure efficient utilization of this compound as a carbon source. In many bacteria, including Corynebacterium glutamicum and Acinetobacter baumannii, the vanA and vanB genes are part of an operon, often designated as the vanABK operon.[4]

  • VanK: This gene, often found within the operon, encodes a transporter protein responsible for the uptake of this compound into the cell.[6]

  • VanR: The expression of the vanABK operon is typically controlled by a transcriptional repressor, VanR. In the absence of this compound, VanR binds to the promoter region of the operon, preventing transcription. When this compound is present, it acts as an inducer, binding to VanR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the catabolic genes.

Quantitative Data on this compound Metabolism

The efficiency of this compound metabolism varies among different microbial species and is influenced by factors such as enzyme kinetics and substrate uptake rates. The following tables summarize key quantitative data from various studies.

MicroorganismEnzymeSubstrateKm (µM)Vmax (nmol·mg⁻¹·h⁻¹)Reference
Moorella thermoaceticaThis compound O-demethylaseThis compound85900[7]
Moorella thermoaceticaThis compound O-demethylaseDicamba9000276[7]
MicroorganismGrowth SubstrateSpecific Growth Rate (h⁻¹)This compound Consumption RateReference
Rhodococcus jostii RHA11 mM this compound0.041 (absorbance units)Not specified[2]
Rhodococcus jostii RHA11 mM Vanillin0.035 (absorbance units)Not specified[2]
Pseudomonas putida KT2440 (Engineered)This compoundNot specified~5x faster than wild-type in the first 8 hours[8]

Experimental Protocols

This compound O-Demethylase Activity Assay

This protocol describes a method for determining the in vitro activity of this compound O-demethylase in cell-free extracts.

Materials:

  • Cell-free extract containing this compound O-demethylase

  • 50 mM 2-(N-morpholino)ethanesulfonate (MES) buffer, pH 6.6

  • 1 mM this compound solution

  • 10 mM NADH solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 50 mM MES buffer (pH 6.6)

    • 100 µL of 1 mM this compound solution

    • 50 µL of cell-free extract

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for Moorella thermoacetica) for 5 minutes to pre-warm.[7]

  • Initiate the reaction by adding 50 µL of 10 mM NADH solution.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Whole-Cell Biotransformation of this compound

This protocol outlines a general procedure for assessing the ability of a microbial strain to transform this compound.

Materials:

  • Microbial culture grown to mid-log phase

  • Minimal medium supplemented with a known concentration of this compound (e.g., 5 mM)

  • Incubator shaker

  • HPLC system for analysis

Procedure:

  • Inoculate the microbial strain into a minimal medium containing a non-inducing carbon source and grow to mid-log phase.

  • Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Resuspend the cells in a fresh minimal medium containing a defined concentration of this compound as the sole carbon source.

  • Incubate the culture under appropriate conditions (e.g., 30°C with shaking).

  • At regular time intervals, withdraw aliquots of the culture.

  • Centrifuge the aliquots to pellet the cells and collect the supernatant.

  • Analyze the supernatant for the concentrations of this compound and its metabolites (e.g., protocatechuate) using HPLC.

HPLC Analysis of this compound and Protocatechuate

This protocol provides a method for the quantification of this compound and protocatechuate in culture supernatants.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: A mixture of an aqueous solution with 0.1% formic acid (solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (solvent B)

  • This compound and protocatechuate standards of known concentrations

Procedure:

  • Prepare a standard curve by injecting known concentrations of this compound and protocatechuate standards into the HPLC system.

  • Filter the culture supernatants through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject a defined volume of the filtered supernatant onto the C18 column.

  • Elute the compounds using a gradient of the mobile phase. A typical gradient might start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the more hydrophobic compounds.

  • Detect the compounds by monitoring the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Identify and quantify this compound and protocatechuate in the samples by comparing their retention times and peak areas to those of the standards.[9][10]

Visualizations

Vanillate_Metabolism This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate this compound O-demethylase (VanAB) + O2, NADH -> NAD+, Formaldehyde BetaKetoadipate β-Ketoadipate Pathway Protocatechuate->BetaKetoadipate Protocatechuate 3,4-dioxygenase TCA TCA Cycle BetaKetoadipate->TCA

Core metabolic pathway of this compound.

Experimental_Workflow cluster_whole_cell Whole-Cell Biotransformation cluster_analysis Analysis cluster_enzyme_assay Enzyme Activity Assay Culture Microbial Culture Growth Harvest Cell Harvesting & Washing Culture->Harvest Incubation Incubation with this compound Harvest->Incubation Lysis Cell Lysis & Extract Preparation Harvest->Lysis Sampling Time-course Sampling Incubation->Sampling Separation Cell-Supernatant Separation Sampling->Separation HPLC HPLC Analysis (this compound & Protocatechuate Quantification) Separation->HPLC Assay Spectrophotometric Assay (NADH Oxidation) Lysis->Assay

Experimental workflow for studying this compound metabolism.

References

Vanillate: A Pivotal Intermediate in the Synthesis of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the primary component of the natural vanilla flavor, is one of the most widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. While natural extraction from vanilla pods is economically challenging, various synthetic routes have been developed to meet the global demand. A key intermediate in several of these synthetic pathways, particularly in biotechnological processes, is vanillate (vanillic acid). This technical guide provides a comprehensive overview of the role of this compound as an intermediate in vanillin synthesis, detailing the metabolic pathways, experimental protocols, and quantitative data associated with its conversion.

Vanillin Synthesis Pathways Involving this compound

This compound serves as a crucial intermediate in both chemical and biological synthesis routes of vanillin from various precursors, including lignin (B12514952), ferulic acid, eugenol, and guaiacol (B22219). Biotechnological routes, employing microorganisms or their enzymes, are of particular interest due to their potential for producing "natural" vanillin from renewable resources.

From Ferulic Acid

The biotransformation of ferulic acid, a compound abundant in plant cell walls, is a well-studied pathway for vanillin production. This process can occur through different metabolic routes, with this compound often being a key intermediate. A common strategy involves a two-step bioconversion. In the first step, a microorganism such as Aspergillus niger converts ferulic acid to vanillic acid. Subsequently, a different microorganism, like Pycnoporus cinnabarinus, reduces vanillic acid to vanillin.[1]

From Lignin

Lignin, a complex polymer found in wood, is an abundant and renewable feedstock for vanillin production.[2] Oxidative depolymerization of lignin can yield a mixture of aromatic compounds, including vanillin and vanillic acid.[2] Vanillic acid can be a significant by-product in these processes, and its subsequent conversion to vanillin is a strategy to improve the overall yield.

From Eugenol and Isoeugenol (B1672232)

Eugenol, the main component of clove oil, can be isomerized to isoeugenol, which is then oxidized to vanillin.[3][4] In some biotransformation pathways, vanillic acid can be formed as a side product through the over-oxidation of vanillin.[4]

De Novo Biosynthesis from Glucose

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce vanillin from simple sugars like glucose.[5] In some of these engineered pathways, the synthesis proceeds through the shikimate pathway to produce protocatechuic acid, which is then converted to vanillic acid before its final reduction to vanillin.[5]

Quantitative Data on Vanillin Synthesis via this compound

The efficiency of vanillin synthesis is highly dependent on the chosen precursor, the catalytic system (chemical or biological), and the reaction conditions. The following tables summarize key quantitative data from various studies.

PrecursorIntermediateProductCatalyst/MicroorganismMolar Yield (%)Concentration (g/L)Reference
Ferulic AcidVanillic AcidVanillinAspergillus niger & Pycnoporus cinnabarinus22% (from Vanillic Acid)0.237[1]
Ferulic AcidVanillic Acid-Aspergillus niger88%0.920[1]
Vanillic Acid-VanillinNocardia sp. (purified enzyme)Quantitative-[6]
Lignin-VanillinAlkaline Aerobic Oxidation (CuSO₄)9.25% (w/w)-[2]
Isoeugenol-VanillinCrude enzyme from soybean13.3%2.46[7]
Eugenol-VanillinOxidation with nitrobenzene16%-[3]
L-TyrosineFerulic AcidVanillinRecombinant E. coli-0.0972[8]
GlucoseVanillic AcidVanillinRecombinant E. coli-0.0193[5][8]

Table 1: Molar Yields and Product Concentrations in Vanillin Synthesis.

PrecursorReaction ConditionsKey FindingsReference
Kraft Lignin30 g/L lignin, 2 M NaOH, CuSO₄, 5 bar O₂, 110 °C, 67 minOptimal conditions for vanillin yield of 9.25% (w/w).[2]
Vanillic AcidGrowing cells of Nocardia sp.Vanillic acid consumed within 48h, yielding 69% guaiacol and 11% vanillyl alcohol, with only traces of vanillin.[6]
Vanillic AcidPurified carboxylic acid reductase from Nocardia sp., ATP, NADPHQuantitative reduction of vanillic acid to vanillin.[6]
Ferulic AcidAspergillus nigerProduction of 920 mg/L vanillic acid with a molar yield of 88%.[1]
Vanillic AcidPycnoporus cinnabarinusProduction of 237 mg/L vanillin with a molar yield of 22%.[1]

Table 2: Reaction Conditions and Key Findings for Vanillin Synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical and biological pathways in vanillin synthesis where this compound acts as an intermediate.

Vanillin_Synthesis_Pathways cluster_lignin From Lignin cluster_ferulic From Ferulic Acid (Biotransformation) cluster_eugenol From Eugenol cluster_glucose From Glucose (De Novo Biosynthesis) Lignin Lignin Vanillin_L Vanillin Lignin->Vanillin_L Oxidative Depolymerization Vanillic_Acid_L Vanillic Acid Lignin->Vanillic_Acid_L Oxidative Depolymerization Ferulic_Acid Ferulic_Acid Vanillic_Acid Vanillic_Acid Ferulic_Acid->Vanillic_Acid Aspergillus niger Vanillin_FA Vanillin Vanillic_Acid->Vanillin_FA Pycnoporus cinnabarinus Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization Vanillin_E Vanillin Isoeugenol->Vanillin_E Oxidation Vanillic_Acid_E Vanillic Acid (byproduct) Vanillin_E->Vanillic_Acid_E Over-oxidation Glucose Glucose Protocatechuic_Acid Protocatechuic_Acid Glucose->Protocatechuic_Acid Shikimate Pathway Vanillic_Acid_G Vanillic Acid Protocatechuic_Acid->Vanillic_Acid_G OMT Vanillin_G Vanillin Vanillic_Acid_G->Vanillin_G CAR

Figure 1: Overview of Vanillin Synthesis Pathways.

Two_Step_Biotransformation cluster_step1 Step 1: Ferulic Acid to Vanillic Acid cluster_step2 Step 2: Vanillic Acid to Vanillin Start Start with Ferulic Acid Inoculate_AN Inoculate with Aspergillus niger Start->Inoculate_AN Incubate_AN Incubate and Monitor Inoculate_AN->Incubate_AN Harvest_VA Harvest Vanillic Acid-rich medium Incubate_AN->Harvest_VA Add_VA Add Vanillic Acid medium Harvest_VA->Add_VA Culture_PC Culture Pycnoporus cinnabarinus Culture_PC->Add_VA Incubate_PC Incubate and Monitor Add_VA->Incubate_PC Extract_Vanillin Extract and Purify Vanillin Incubate_PC->Extract_Vanillin

Figure 2: Workflow for Two-Step Bioconversion.

Experimental Protocols

Protocol 1: Two-Step Bioconversion of Ferulic Acid to Vanillin

This protocol is based on the method described by Lesage-Meessen et al. (1996).[1]

Step 1: Conversion of Ferulic Acid to Vanillic Acid using Aspergillus niger

  • Medium Preparation: Prepare a suitable culture medium for Aspergillus niger. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and mineral salts. Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial fragments of Aspergillus niger.

  • Incubation: Incubate the culture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 48-72 hours) to allow for fungal growth.

  • Substrate Addition: After the initial growth phase, add a sterile solution of ferulic acid to the culture to a final concentration of, for example, 1 g/L.

  • Biotransformation: Continue the incubation under the same conditions. Monitor the conversion of ferulic acid to vanillic acid over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Harvesting: Once the maximum conversion to vanillic acid is achieved, harvest the culture medium. The vanillic acid-rich medium can be used directly in the next step or after filtration to remove the fungal biomass.

Step 2: Conversion of Vanillic Acid to Vanillin using Pycnoporus cinnabarinus

  • Medium Preparation and Inoculation: Prepare a suitable culture medium for Pycnoporus cinnabarinus and inoculate it with the fungus.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, with agitation) to establish a healthy mycelial culture.

  • Substrate Addition: Add the vanillic acid-containing medium from Step 1 to the P. cinnabarinus culture.

  • Biotransformation: Continue the incubation and monitor the reduction of vanillic acid to vanillin by HPLC.

  • Extraction and Purification: Once the vanillin concentration reaches its peak, harvest the culture. Extract the vanillin from the medium using a suitable organic solvent (e.g., ethyl acetate). The crude extract can be further purified by techniques such as crystallization or chromatography.

Protocol 2: Enzymatic Reduction of Vanillic Acid to Vanillin

This protocol is based on the use of a purified carboxylic acid reductase from Nocardia sp. as described by Li and Rosazza (2000).[6]

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), prepare a reaction mixture containing:

    • Vanillic acid (substrate)

    • ATP (cofactor for enzyme activation)

    • NADPH (reducing equivalent)

    • Purified carboxylic acid reductase

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle shaking.

  • Reaction Monitoring: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm. The formation of vanillin can be monitored by HPLC.

  • Reaction Termination and Product Isolation: Once the reaction is complete (indicated by the cessation of NADPH consumption), terminate the reaction. The vanillin product can be isolated from the reaction mixture using solid-phase extraction followed by elution with an organic solvent.

Conclusion

This compound is a central intermediate in various synthetic routes to vanillin, particularly in sustainable and biotechnological approaches. The ability to efficiently convert precursors like ferulic acid and lignin to vanillic acid, and subsequently reduce it to vanillin, opens up avenues for the large-scale production of "natural" vanillin. The quantitative data and experimental protocols presented in this guide offer valuable insights for researchers and professionals working on the optimization and development of novel vanillin synthesis strategies. Further research focusing on improving the yields of the vanillic acid to vanillin conversion step, especially in whole-cell biotransformation systems, will be crucial for the economic viability of these green production methods.

References

A Technical Guide to the Enzymatic Conversion of Ferulic Acid to Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for the enzymatic conversion of ferulic acid to vanillate (vanillic acid), a key platform chemical for the synthesis of pharmaceuticals, flavors, and fragrances. This document provides a comprehensive overview of the microbial pathways, key enzymes, quantitative data from various studies, and detailed experimental protocols to facilitate research and development in this field.

Introduction

The biotransformation of ferulic acid, an abundant phenylpropanoid derived from lignocellulosic biomass, into higher-value aromatic compounds like this compound, represents a sustainable and environmentally benign alternative to traditional chemical synthesis. This compound serves as a versatile precursor for the production of vanillin (B372448), polymers, and various active pharmaceutical ingredients. This guide focuses on the enzymatic pathways and experimental procedures for achieving this conversion efficiently.

Microbial Pathways for Ferulic Acid Conversion to this compound

Several microorganisms, including bacteria and fungi, have been identified and engineered to convert ferulic acid to this compound. The primary metabolic routes involve a CoA-dependent pathway.

CoA-Dependent Pathway

The most well-characterized pathway for the conversion of ferulic acid to this compound proceeds through a series of enzymatic reactions involving coenzyme A (CoA). This pathway is prominently found in bacteria such as Pseudomonas fluorescens, Streptomyces species, and Rhodococcus jostii.[1][2][3][4][5][6] The key steps are:

  • Activation of Ferulic Acid: Ferulic acid is activated to its corresponding CoA thioester, feruloyl-CoA, by the enzyme feruloyl-CoA synthetase (FCS) . This step requires ATP and Mg²⁺.[1][7]

  • Hydration and Cleavage: The C=C double bond in the side chain of feruloyl-CoA is hydrated and then cleaved by enoyl-CoA hydratase/aldolase (ECH) , yielding vanillin and acetyl-CoA.[2][4]

  • Oxidation to this compound: Vanillin is subsequently oxidized to vanillic acid (this compound) by vanillin dehydrogenase (VDH) , an NAD⁺-dependent enzyme.[1][8]

CoA_Dependent_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA Synthetase (fcs) + ATP, CoA, Mg²⁺ Vanillin Vanillin Feruloyl_CoA->Vanillin Enoyl-CoA Hydratase/Aldolase (ech) This compound This compound (Vanillic Acid) Vanillin->this compound Vanillin Dehydrogenase (vdh) + NAD⁺

Fungal Pathway in Aspergillus niger

The filamentous fungus Aspergillus niger also metabolizes ferulic acid to vanillic acid.[9][10] While it utilizes a CoA-dependent β-oxidation pathway, a key distinction is that ferulic acid is not typically converted to vanillin as a free intermediate. Instead, the propenoic side chain is degraded to yield vanillic acid directly.[9][10][11] In some cases, a two-step process has been developed where A. niger first converts ferulic acid to vanillic acid, which is then harvested and subsequently reduced to vanillin by another fungus like Pycnoporus cinnabarinus.[12]

Fungal_Pathway Ferulic_Acid Ferulic Acid Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Propenoic chain degradation (A. niger) Methoxyhydroquinone Methoxyhydroquinone Vanillic_Acid->Methoxyhydroquinone Decarboxylation

Quantitative Data on Conversion

The efficiency of converting ferulic acid to this compound varies depending on the microorganism, culture conditions, and whether wild-type or engineered strains are used. The following tables summarize key quantitative data from various studies.

MicroorganismStrainSystemInitial Ferulic Acid (mM)ProductMolar Conversion (%)Reference
Pseudomonas fluorescensAN103Washed cells1Vanillin & Vanillic Acid32% (total)[13]
Streptomyces sp.V-1Recombinant E. coli5.3Vanillin94.3[2][4]
Streptomyces sp.V-1Recombinant E. coli8.1Vanillin34.6[2][4]
Streptomyces sp.V-1Recombinant E. coli10.8Vanillin12.0[2][4]
Aspergillus niger-Fungal culture-Vanillic Acid88[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ferulic acid to this compound conversion.

Microbial Fermentation

This protocol describes a general procedure for the microbial conversion of ferulic acid.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep 1. Prepare Growth Medium Inoculum_Prep 2. Prepare Inoculum Media_Prep->Inoculum_Prep Inoculation 3. Inoculate Medium Inoculum_Prep->Inoculation Incubation 4. Incubate under Controlled Conditions Inoculation->Incubation Sampling 5. Collect Samples Periodically Incubation->Sampling Extraction 6. Extract Metabolites Sampling->Extraction HPLC 7. HPLC Analysis Extraction->HPLC Data 8. Quantify Products HPLC->Data

Materials:

  • Microorganism of choice (e.g., Pseudomonas fluorescens, Aspergillus niger)

  • Growth medium (specific to the microorganism)

  • Ferulic acid stock solution (sterilized)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Medium Preparation: Prepare the appropriate growth medium for the selected microorganism. For example, M9 minimal medium for P. fluorescens. Sterilize by autoclaving.

  • Inoculum Preparation: Grow a seed culture of the microorganism in the growth medium overnight at the optimal temperature (e.g., 30°C for P. fluorescens).

  • Fermentation Setup: Inoculate the fresh sterile medium with the seed culture to a starting OD₆₀₀ of approximately 0.1.

  • Induction: Add ferulic acid to the desired final concentration (e.g., 1-10 mM).

  • Incubation: Incubate the culture in a shaking incubator at the optimal temperature and agitation speed.

  • Sampling: Aseptically withdraw samples at regular time intervals (e.g., every 4-8 hours) to monitor cell growth (OD₆₀₀) and metabolite concentrations.

  • Sample Processing: Centrifuge the collected samples to pellet the cells. The supernatant can be used directly for HPLC analysis or stored at -20°C.

Enzyme Assays

4.2.1. Feruloyl-CoA Synthetase (FCS) Assay [14][15]

This spectrophotometric assay measures the formation of feruloyl-CoA.

Materials:

  • Cell-free extract containing FCS

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • 2.5 mM MgCl₂

  • 0.7 mM Ferulic acid

  • 2 mM ATP

  • 0.4 mM Coenzyme A (CoA)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture (1 ml) containing potassium phosphate buffer, MgCl₂, ferulic acid, CoA, and the cell-free extract.

  • Initiate the reaction by adding ATP.

  • Immediately measure the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA (extinction coefficient ε ≈ 19,000 M⁻¹cm⁻¹).[15]

  • Calculate the specific activity in U/mg of protein (1 U = 1 µmol of product formed per minute).

4.2.2. Vanillin Dehydrogenase (VDH) Assay [16]

This assay measures the NAD⁺-dependent oxidation of vanillin.

Materials:

  • Cell-free extract containing VDH

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • 1 mM Vanillin

  • 0.5 mM NAD⁺

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture (1 ml) containing potassium phosphate buffer, vanillin, NAD⁺, and the cell-free extract.

  • Monitor the increase in absorbance at 340 nm, which is due to the formation of NADH (extinction coefficient ε = 6,220 M⁻¹cm⁻¹).

  • Calculate the specific activity in U/mg of protein.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of ferulic acid and its metabolites.

Typical HPLC Conditions: [17][18][19]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or 0.05% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common gradient is from 20% to 100% organic solvent.

  • Flow Rate: 0.8 - 1.0 ml/min.

  • Detection: UV detector at a wavelength of 290 nm.

  • Quantification: Calibrate with external standards of ferulic acid and vanillic acid of known concentrations.

Conclusion

The enzymatic conversion of ferulic acid to this compound is a promising biotechnological process with significant potential for the sustainable production of valuable chemicals. Understanding the underlying metabolic pathways, optimizing fermentation conditions, and employing robust analytical methods are crucial for maximizing conversion yields. This guide provides a foundational framework for researchers and professionals to advance the development and implementation of this biotransformation technology.

References

A Technical Guide to the Microbial Degradation of Vanillate to Protocatechuate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biochemical conversion of vanillate to protocatechuate, a critical step in the microbial degradation of lignin (B12514952) and a key reaction in metabolic engineering for the production of value-added chemicals.

Introduction

This compound (4-hydroxy-3-methoxybenzoic acid) is a significant aromatic compound derived from the depolymerization of lignin, the second most abundant terrestrial polymer. Its catabolism is a central process in the global carbon cycle, funnelling complex aromatic structures into central metabolism. The primary product of this degradation, protocatechuate (3,4-dihydroxybenzoic acid), is a key metabolic intermediate that can be further processed by microorganisms through various ring-cleavage pathways.[1][2][3] Understanding and harnessing the enzymatic machinery responsible for the conversion of this compound to protocatechuate is paramount for applications in bioremediation, lignin valorization, and the biosynthesis of specialty chemicals and pharmaceuticals.

This guide details the core enzymatic pathway, presents key quantitative data from various microbial systems, outlines relevant experimental protocols, and provides visual diagrams of the biochemical and experimental processes.

The Core Biochemical Pathway: O-Demethylation

The conversion of this compound to protocatechuate is an O-demethylation reaction catalyzed by the enzyme This compound monooxygenase , also known as this compound O-demethylase (EC 1.14.13.82).[4][5] This enzyme belongs to the family of oxidoreductases and specifically acts on paired donors with the incorporation of molecular oxygen.[5]

The overall reaction is as follows:

This compound + O₂ + NADH + H⁺ → Protocatechuate + NAD⁺ + H₂O + Formaldehyde (B43269) [5]

This reaction is a crucial step in funneling lignin-derived monomers into central metabolic pathways.[6] The formaldehyde produced is toxic and is typically detoxified by cellular mechanisms, such as a glutathione-dependent formaldehyde dehydrogenase.[6]

Enzymology of this compound Monooxygenase

This compound monooxygenase systems vary across different microorganisms but are most commonly characterized as multi-component enzymes.

  • Two-Component Systems (Rieske-type): Prevalent in many aerobic bacteria, including Pseudomonas, Acinetobacter, and Rhodococcus species, this system is encoded by the vanA and vanB genes.[6][7][8]

    • VanA: The terminal oxygenase component, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center. This subunit binds the this compound substrate and molecular oxygen.[7]

    • VanB: The reductase component, which transfers electrons from NADH to the VanA subunit. It typically contains FMN, NADPH, and [2Fe-2S] cluster binding domains.[6][7]

  • Three-Component Systems: Characterized in the anaerobic acetogen Moorella thermoacetica, this system involves three proteins: MtvA, MtvB, and MtvC.[9]

    • MtvB: Catalyzes the transfer of the methyl group from this compound to the cobalt center of the corrinoid protein, MtvC.[9]

    • MtvC: A corrinoid protein that acts as the methyl carrier.[9]

    • MtvA: A methyltransferase that catalyzes the final transfer of the methyl group from MtvC to tetrahydrofolate, forming methyltetrahydrofolate.[9]

// Nodes for substrates and products this compound [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Protocatechuate [label="Protocatechuate", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Nodes for cofactors NADH [label="NADH + H⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; NAD [label="NAD⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; O2 [label="O₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; H2O_F [label="H₂O + Formaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"];

// Central process node for the enzyme Enzyme [label="this compound O-Demethylase\n(VanA/VanB)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];

// Edges this compound -> Enzyme [color="#5F6368"]; Enzyme -> Protocatechuate [color="#5F6368"]; NADH -> Enzyme [label="e⁻ transfer", color="#5F6368"]; O2 -> Enzyme [color="#5F6368"]; Enzyme -> NAD [color="#5F6368"]; Enzyme -> H2O_F [color="#5F6368"]; } dot Caption: Biochemical conversion of this compound to protocatechuate.

Quantitative Data Summary

The efficiency of this compound degradation varies depending on the microbial source and the specific enzyme system. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Enzyme Kinetic Parameters
Microbial SourceEnzyme SystemSubstrateKₘ (μM)Vₘₐₓ (nmol mg⁻¹ h⁻¹)Reference
Moorella thermoaceticaThree-component O-demethylaseThis compound85900[9]
Table 2: Whole-Cell Bioconversion and Yields
Organism / SystemConditionsParameterValueReference
Acinetobacter sp. (wild-type)Whole cells, 3 mM this compoundRate of this compound removal2 mM/h/mg (dry weight)[10]
Engineered Pseudomonas putida KT2440Overexpression of vanAB from Acinetobacter sp.Protocatechuate yield from this compound51.3% ± 0.62%[11]
Engineered Pseudomonas sp. NGC7ΔvanA4B4 mutant with upstream pathwayThis compound production from lignin stream91 mol%[12]

Experimental Protocols

This section provides generalized methodologies for assessing the degradation of this compound to protocatechuate, based on protocols described in the scientific literature.

In Vitro this compound O-Demethylase Activity Assay

This protocol is adapted from the characterization of the Moorella thermoacetica enzyme system and is suitable for purified enzyme components under anaerobic conditions.[9]

1. Preparation of Reaction Mixture:

  • In an anaerobic chamber, prepare a 400 µL reaction mixture in a suitable buffer (e.g., 50 mM MES buffer, pH 6.6).

  • Add cofactors and substrates to the following final concentrations:

    • This compound: 1 mM

    • ATP: 2 mM

    • Tetrahydrofolate: 3 mM

    • MgCl₂: 5 mM

    • Reducing agent (e.g., Titanium (III) citrate): 4 mM

  • Add the purified enzyme components (e.g., MtvA, MtvB, MtvC).

2. Incubation:

  • Initiate the reaction by adding the enzyme components or the substrate.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for M. thermoacetica) for a defined period (e.g., 1 hour).[9]

3. Reaction Quenching:

  • Stop the reaction by adding 0.2 M perchloric acid.

  • Centrifuge the sample at 10,000 x g for 2 minutes to precipitate proteins.

4. Analysis:

  • Analyze the supernatant for the disappearance of this compound and the appearance of protocatechuate.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol (B129727) and acidified water) to separate and quantify this compound and protocatechuate.

    • Thin-Layer Chromatography (TLC): Spot the sample on a silica (B1680970) plate and develop with an appropriate solvent system to separate substrate and product. Visualize spots under UV light.

Whole-Cell Bioconversion Assay

This protocol is based on studies with Acinetobacter and is used to measure this compound degradation by intact cells.[10]

1. Cell Culture and Induction:

  • Grow the microbial strain in a suitable medium (e.g., minimal medium with 10 mM succinate) to mid-log phase.

  • Induce the expression of this compound degradation genes by adding this compound (e.g., 3 mM) to the culture.

  • Continue incubation for several hours (e.g., 6 hours) to allow for enzyme expression.

2. Cell Preparation:

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a sterile buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) to remove residual medium and inducer.

  • Resuspend the cells in the same buffer to a specific optical density (e.g., A₆₀₀ of 1.0).

3. Bioconversion Reaction:

  • Add a known concentration of this compound (e.g., 3 mM) to the cell suspension.

  • Incubate at the optimal growth temperature with shaking.

  • Collect samples at regular time intervals (e.g., every 30 minutes for 3 hours).

4. Sample Processing and Analysis:

  • Immediately centrifuge the collected samples to pellet the cells.

  • Filter the supernatant to remove any remaining cells.

  • Analyze the supernatant using HPLC to quantify the concentration of remaining this compound and produced protocatechuate.

// Nodes for the workflow Start [label="Start: Induce Cell Culture\nwith this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Harvest [label="Harvest and Wash Cells", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Resuspend [label="Resuspend Cells in Buffer", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Reaction [label="Initiate Bioconversion:\nAdd this compound Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Sampling [label="Collect Samples\nOver Time", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Process [label="Centrifuge and Filter\nSupernatant", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Analysis [label="Analyze via HPLC", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; End [label="End: Quantify this compound\nand Protocatechuate", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];

// Edges Start -> Harvest [color="#5F6368"]; Harvest -> Resuspend [color="#5F6368"]; Resuspend -> Reaction [color="#5F6368"]; Reaction -> Sampling [color="#5F6368"]; Sampling -> Process [color="#5F6368"]; Process -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } dot Caption: Workflow for a whole-cell this compound degradation assay.

Conclusion

The enzymatic degradation of this compound to protocatechuate represents a cornerstone of aromatic compound metabolism in diverse microorganisms. The most common pathway involves a two-component Rieske-type this compound monooxygenase (VanA/VanB) that efficiently demethylates this compound in an oxygen- and NADH-dependent manner. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to investigate and manipulate this pathway. A thorough understanding of this conversion is essential for advancing the fields of metabolic engineering and lignin valorization, paving the way for sustainable production of chemicals from renewable biomass.

References

A Technical Guide to Natural Sources of Vanillate in the Environmental Milieu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanillate (vanillic acid), a phenolic compound, is a key intermediate in the global carbon cycle and a molecule of significant interest for its bioactive properties. Its presence in the environment is primarily a consequence of the degradation of lignin (B12514952), the second most abundant terrestrial biopolymer. This technical guide provides an in-depth exploration of the natural origins of this compound, presenting quantitative data on its prevalence in various environmental compartments, detailed experimental protocols for its analysis, and visualizations of the core biochemical pathways involved in its turnover. Understanding the natural lifecycle of this compound is crucial for its potential applications in bioremediation, as a biochemical marker, and as a precursor for the synthesis of valuable compounds.

Principal Natural Sources of this compound

The primary wellspring of this compound in the environment is the decomposition of lignin, a complex polymer integral to the structure of vascular plants. Lignin is rich in phenylpropanoid units, which, upon microbial or fungal degradation, release a variety of aromatic compounds, including this compound.

1.1. Lignin Degradation in Terrestrial Ecosystems:

Soils, particularly forest soils rich in decaying plant matter, are significant reservoirs of this compound. The breakdown of lignin is orchestrated by a diverse community of microorganisms, predominantly fungi (e.g., Basidiomycetes and Ascomycetes) and bacteria. These organisms secrete extracellular enzymes that depolymerize lignin, leading to the release of smaller phenolic compounds, with this compound being a prominent intermediate.

1.2. Plant Biosynthesis and Metabolism:

While primarily a degradation product, vanillic acid is also found in various plants where it can be an intermediate in the biosynthesis and metabolism of other phenolic compounds. For instance, it is present in the roots and leaves of certain plant species and can be an oxidation product of vanillin, a key flavor component in vanilla beans (Vanilla planifolia).[1]

Quantitative Data on this compound in the Environment

The concentration of this compound in the environment is highly variable, contingent on factors such as soil type, vegetation, microbial activity, and season. The following tables summarize quantitative data from various studies.

Table 1: Vanillic Acid Concentration in Soil

Soil Type/LocationVegetation CoverVanillic Acid Concentration (µg/g dry weight)Reference
Pine Forest SoilPine0.15 - 0.25[2][3]
Pine-Broadleaf Mixed Forest SoilPine and Broadleaf Trees0.10 - 0.20[2][3]
Monsoon Evergreen Broadleaf Forest SoilBroadleaf Trees0.05 - 0.15[2][3]
Soil under Norway SprucePicea abiesNot detected (water extract), Present (alkaline extract)[4][5]
Soil under LarchLarix deciduaNot detected (water extract), Present (alkaline extract)[4][5]
Soil under RowanSorbus aucupariaNot detected (water extract), Present (alkaline extract)[4][5]
Soil under WillowSalix spp.Not detected (water extract), Present (alkaline extract)[4][5]

Table 2: Vanillic Acid Concentration in Plant Tissues

Plant SpeciesTissueVanillic Acid ConcentrationReference
Paronychia argenteaDry Extract0.1%
Grape (Vitis vinifera)Leaves (control)~2 µg/g fresh weight[6]
Grape (Vitis vinifera)Roots (control)~1 µg/g fresh weight[6]
Grape (Vitis vinifera)Leaves (50mM NaCl stress)~4-6 µg/g fresh weight[6]
Grape (Vitis vinifera)Roots (50mM NaCl stress)~2-3 µg/g fresh weight[6]

Table 3: Phenolic Compounds in Freshwater

Water BodyCompound ClassConcentration Range (µg/L)Reference
Doce River, BrazilPhenolic Compounds0.13 - 24.16[4]
River Water (general)Phenolic Compoundsng/mL range[7]

Note: Data for specific vanillic acid concentrations in freshwater is limited; the table reflects general phenolic compound levels.

Experimental Protocols

Accurate quantification of this compound from environmental matrices requires robust extraction and analytical procedures. Below are detailed methodologies for soil and water samples.

3.1. Extraction of Vanillic Acid from Soil

This protocol outlines a common procedure for the extraction of phenolic acids, including vanillic acid, from soil samples.

3.1.1. Materials and Reagents:

  • Air-dried and sieved (<2 mm) soil sample

  • Methanol (B129727) (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • pH meter

  • Solid Phase Extraction (SPE) cartridges (C18)

3.1.2. Extraction Procedure:

  • Sample Preparation: Weigh 10 g of air-dried, sieved soil into a 50 mL centrifuge tube.

  • Extraction of Free Phenolic Acids:

    • Add 20 mL of methanol to the soil sample.

    • Shake for 24 hours at room temperature.

    • Centrifuge at 5000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the methanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a known volume of methanol for HPLC analysis.

  • Extraction of Bound Phenolic Acids (Alkaline Hydrolysis):

    • To the soil residue from the previous step, add 20 mL of 1 M NaOH.

    • Shake for 24 hours at room temperature in the dark.

    • Centrifuge and collect the supernatant.

    • Acidify the supernatant to pH 2 with HCl.

    • Partition the acidified extract three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of methanol for HPLC analysis.

3.2. Quantification of Vanillic Acid by High-Performance Liquid Chromatography (HPLC)

3.2.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 254 nm or 280 nm.

  • Column Temperature: 25-30 °C.

3.2.2. Calibration:

Prepare a series of standard solutions of vanillic acid of known concentrations in methanol. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of vanillic acid in the sample extracts can then be determined from this calibration curve.

Signaling Pathways and Experimental Workflows

4.1. Lignin Degradation to this compound

The microbial degradation of lignin is a complex process involving multiple enzymatic steps. A simplified pathway illustrating the generation of this compound from a lignin polymer is shown below.

Lignin_Degradation Lignin Lignin Polymer Aryl_Glycerol Aryl-Glycerol-β-Aryl Ether Linkages Lignin->Aryl_Glycerol Depolymerization (Peroxidases, Laccases) Coniferyl_Alcohol Coniferyl Alcohol Aryl_Glycerol->Coniferyl_Alcohol Cleavage Vanillin Vanillin Coniferyl_Alcohol->Vanillin Oxidation This compound This compound (Vanillic Acid) Vanillin->this compound Oxidation (Vanillin Dehydrogenase)

Simplified pathway of lignin degradation to this compound.

4.2. Microbial Catabolism of this compound

Once formed, this compound can be further metabolized by microorganisms through various pathways. Two common pathways are the demethylation to protocatechuate and the decarboxylation to guaiacol.

Vanillate_Catabolism This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate O-Demethylation (this compound O-demethylase) Guaiacol Guaiacol This compound->Guaiacol Non-oxidative Decarboxylation Ring_Cleavage Ring Cleavage (β-Ketoadipate Pathway) Protocatechuate->Ring_Cleavage

Major microbial catabolic pathways for this compound.

4.3. Experimental Workflow for this compound Analysis from Soil

The following diagram illustrates the logical flow of the experimental protocol for determining this compound concentration in soil samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Soil_Sample Soil Sample Drying Air Drying Soil_Sample->Drying Sieving Sieving (<2mm) Drying->Sieving Solvent_Extraction Solvent Extraction (Methanol) Sieving->Solvent_Extraction Alkaline_Hydrolysis Alkaline Hydrolysis (NaOH) Solvent_Extraction->Alkaline_Hydrolysis Residue Evaporation Rotary Evaporation Solvent_Extraction->Evaporation Alkaline_Hydrolysis->Evaporation SPE Solid Phase Extraction (SPE) Evaporation->SPE HPLC HPLC-UV/DAD Analysis SPE->HPLC Quantification Quantification HPLC->Quantification

Workflow for this compound analysis in soil samples.

Conclusion

This compound is a naturally occurring phenolic acid primarily derived from the widespread environmental process of lignin degradation. Its concentration in soil and plant tissues is influenced by a multitude of biotic and abiotic factors. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which is essential for studies in soil chemistry, microbial ecology, and natural product chemistry. Further research is warranted to better quantify this compound levels in aquatic ecosystems and to explore the full spectrum of its biological activities and potential applications.

References

Vanillate Toxicity in Microbial Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vanillate toxicity in various microbial cultures. This compound, a phenolic compound derived from the degradation of lignin, is of significant interest in biotechnology and drug development due to its potential as a platform chemical and its inherent antimicrobial properties. Understanding its toxic effects on microorganisms is crucial for optimizing bioprocesses and for its potential application as an antimicrobial agent. This guide summarizes quantitative toxicity data, details experimental protocols for assessing toxicity, and visualizes the key cellular pathways affected by this compound exposure.

Quantitative Toxicity Data

The inhibitory effects of this compound and its precursor, vanillin (B372448), have been quantified across a range of microbial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values reported in the literature. These values provide a comparative measure of the potency of these compounds against different microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin against various microorganisms

MicroorganismStrainMIC (mM)Reference
Escherichia coli-15[1]
Lactobacillus plantarum-75[1]
Listeria innocua-35[1]
Saccharomyces cerevisiae-21[2]
Zygosaccharomyces bailii-20[2]
Zygosaccharomyces rouxii-13[2]
Candida parapsilosis-9[3]
Alternaria sp.-12.5-12.7[4]
Fusarium sp.-12.5-12.7[4]
Penicillium sp.-12.5-12.7[4]
Aspergillus sp.-20[4]
Escherichia coliMultidrug-Resistant1.25-2.5 mg/mL[5]
Staphylococcus aureusMultidrug-Resistant1.25-2.5 mg/mL[5]
SalmonellaMultidrug-Resistant1.25-2.5 mg/mL[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Vanillic Acid against various microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Enterobacter cloacaeCarbapenem-Resistant600[6]
Staphylococcus sp.-1% solution[7]
Alternaria alternata-1% solution[7]

Table 3: Half-maximal Inhibitory Concentration (IC50) of Vanillyl Alcohol and Vanillic Acid

CompoundTargetIC50 (mM)Reference
Vanillyl alcoholMushroom tyrosinase diphenolase activity1.5[8]
Vanillic acidMushroom tyrosinase diphenolase activity1.0[8]

Experimental Protocols

Accurate determination of this compound toxicity is fundamental for research and development. The following are detailed methodologies for key experiments used to assess the antimicrobial activity of phenolic compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11][12][13]

Materials:

  • Test compound (this compound) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)

  • Microbial culture in logarithmic growth phase

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate. A typical concentration range to test would be from 1024 µg/mL down to 0.5 µg/mL.

    • Add 100 µL of the appropriate medium to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

  • Inoculum Preparation:

    • Grow the test microorganism in the appropriate broth overnight at the optimal temperature.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

    • Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥80-90% compared to the positive control.

Agar (B569324) Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into a solid agar medium to determine the MIC.[9][14][15]

Materials:

  • Test compound (this compound) stock solution

  • Sterile Petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar) kept at 45-50°C

  • Microbial culture in logarithmic growth phase

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to a sterile Petri dish.

    • Add a larger, defined volume of molten agar to each dish and swirl to mix thoroughly. A typical final volume is 20 mL.

    • Allow the agar to solidify. Prepare a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension as described for the broth microdilution method.

    • Further dilute the suspension to achieve a final concentration of approximately 10^4 CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.

    • Allow the spots to dry before inverting the plates.

    • Incubate the plates at the optimal temperature for 16-20 hours.

  • Determination of MIC:

    • After incubation, examine the plates for the presence of microbial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Determination of Half-maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. This can be determined from dose-response curves.[16][17][18][19][20][21]

Procedure:

  • Generate Dose-Response Data:

    • Perform a cell viability or growth assay (similar to the broth microdilution setup) with a wider and more granular range of this compound concentrations.

    • Measure the response (e.g., OD600 for growth, fluorescence for viability) at each concentration.

  • Data Normalization:

    • Convert the raw data to percentage inhibition. The response of the untreated control is set to 0% inhibition, and a control with no cell activity (e.g., medium only or cells killed with a high concentration of a known inhibitor) is set to 100% inhibition.

    • The formula for percent inhibition is: (1 - (Sample_Response / Control_Response)) * 100.

  • Curve Fitting and IC50 Calculation:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

    • The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

Cellular Mechanisms and Signaling Pathways

This compound and other phenolic compounds exert their toxic effects on microbial cells through a variety of mechanisms, primarily targeting the cell membrane and inducing oxidative stress. These events trigger complex cellular stress responses.

Key Mechanisms of this compound Toxicity:

  • Membrane Damage: this compound can disrupt the integrity of the cell membrane, leading to increased permeability, leakage of intracellular components such as ions (e.g., potassium), and dissipation of the proton motive force.[1] This disruption affects cellular transport and energy production.

  • Inhibition of Respiration: By interfering with membrane-bound enzymes and electron transport chains, this compound can inhibit cellular respiration.

  • Oxidative Stress: Exposure to this compound can lead to the generation of reactive oxygen species (ROS) within the cell, causing damage to DNA, proteins, and lipids.

  • Enzyme Inhibition: this compound can directly inhibit the activity of various intracellular enzymes, disrupting metabolic pathways.

Microbial Stress Response to this compound: Microorganisms have evolved sophisticated signaling pathways to counteract the toxic effects of compounds like this compound. These responses aim to detoxify the compound, repair cellular damage, and restore homeostasis.

The following diagrams illustrate a general workflow for assessing this compound toxicity and a conceptual model of the cellular response to this compound-induced stress.

Experimental_Workflow_for_Vanillate_Toxicity_Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Growth Media serial_dilution Perform Serial Dilutions of this compound prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Plates/Tubes prep_inoculum->inoculation prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution serial_dilution->inoculation incubation Incubate at Optimal Conditions inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results calc_mic Determine MIC read_results->calc_mic calc_ic50 Calculate IC50 (from dose-response curve) read_results->calc_ic50

Caption: A generalized experimental workflow for determining the toxicity of this compound against microbial cultures.

Microbial_Stress_Response_to_this compound cluster_cell Microbial Cell cluster_damage Cellular Damage cluster_response Stress Response vanillate_ext This compound (extracellular) membrane Cell Membrane vanillate_ext->membrane transport vanillate_int This compound (intracellular) membrane->vanillate_int membrane_damage Membrane Damage (ΔpH, ion leakage) vanillate_int->membrane_damage ros Increased ROS (Oxidative Stress) vanillate_int->ros enzyme_inhibition Enzyme Inhibition vanillate_int->enzyme_inhibition efflux Efflux Pumps vanillate_int->efflux induces stress_genes Upregulation of Stress Response Genes (e.g., heat shock proteins) membrane_damage->stress_genes triggers dna_damage DNA Damage ros->dna_damage ros->stress_genes triggers repair DNA Repair Mechanisms dna_damage->repair activates detox Detoxification (e.g., conversion to less toxic compounds) stress_genes->detox leads to

Caption: A conceptual diagram illustrating the cellular response of a microbe to this compound-induced stress.

References

Vanillate: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillate, the conjugate base of vanillic acid, is a molecule of significant interest across various scientific disciplines, including pharmacology, biotechnology, and materials science. As a key intermediate in the biosynthesis of vanillin (B372448) and a product of lignin (B12514952) degradation, its unique chemical structure underpins a range of biological activities and potential applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in biological signaling pathways.

Core Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems. While "this compound" specifically refers to the anion C₈H₇O₄⁻, its properties are intrinsically linked to its protonated form, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The equilibrium between these two forms is governed by the pH of the environment.

Table 1: Physical and Chemical Properties of Vanillic Acid
PropertyValueSource
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Appearance White to light yellow powder or crystals[1]
Melting Point 210 to 213 °C (410 to 415 °F; 483 to 486 K)
Boiling Point Decomposes
Solubility in Water 1.5 g/L at 14 °C[1]
pKa ~4.5[2]
logP (Octanol-Water Partition Coefficient) 1.46 to 1.18 (over a temperature range)[3]

Note: Data primarily refers to vanillic acid, the protonated form of this compound.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound and vanillic acid is crucial for research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

Methodology:

  • A small, accurately weighed sample (2-10 mg) of vanillic acid is hermetically sealed in an aluminum pan.[4]

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC instrument.

  • The temperature is increased at a constant rate (e.g., 1-2 K/min) under a nitrogen atmosphere.[4]

  • The heat flow to the sample is monitored and plotted against temperature.

  • The onset temperature of the endothermic peak is taken as the melting point.

Determination of Solubility by the Gravimetric Method

Principle: This method involves saturating a solvent with the solute at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

  • An excess amount of vanillic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 298.15 K) for a sufficient time to reach equilibrium (e.g., 24 hours).[4]

  • The saturated solution is filtered to remove any undissolved solid.

  • A known volume of the filtrate is transferred to a pre-weighed container.

  • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

  • The container with the dried solute is weighed, and the mass of the dissolved vanillic acid is determined.

  • Solubility is expressed as g/L or mol/L.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound/vanillic acid, reverse-phase HPLC with UV detection is commonly used.

Methodology:

  • Mobile Phase Preparation: A mixture of methanol (B129727) and water (e.g., 55:45, v/v) is commonly used. The aqueous phase may be acidified (e.g., with 0.2% acetic acid) to ensure vanillic acid is in its protonated form for better retention and peak shape.[5][6]

  • Standard Solution Preparation: A stock solution of vanillic acid of known concentration is prepared in the mobile phase.

  • Sample Preparation: The sample containing this compound is diluted with the mobile phase and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Flow Rate: Isocratic elution at 1.0 - 1.5 mL/min.[6]

    • Detection: UV detector set at a wavelength where vanillic acid has significant absorbance (e.g., 280 nm).[6][7]

    • Injection Volume: 10-20 µL.

  • Quantification: The concentration of vanillic acid in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.

Signaling Pathways and Biological Activity

This compound and its related compounds exhibit a range of biological activities, often through the modulation of specific signaling pathways.

PI3K/Akt/β-Catenin Pathway Activation

Recent studies have shown that vanillic acid can stimulate anagen signaling in dermal papilla cells, promoting cell proliferation through the activation of the PI3K/Akt and Wnt/β-catenin pathways.[8] This suggests its potential in hair growth applications.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation of Nucleus Nucleus beta_catenin->Nucleus translocates to Proliferation Cell Proliferation Nucleus->Proliferation promotes

Caption: this compound activates the PI3K/Akt pathway, leading to cell proliferation.

Regulation of this compound Catabolism

In microorganisms like Sphingobium sp. SYK-6, the breakdown of this compound is tightly regulated. A transcriptional regulator, DesR, controls the expression of genes involved in the O-demethylation of this compound to protocatechuate.[9] this compound itself acts as an effector molecule, inhibiting the DNA-binding activity of DesR and thus inducing the expression of the catabolic genes.

Vanillate_Catabolism_Regulation This compound This compound DesR DesR (Transcriptional Repressor) This compound->DesR inactivates des_operon des Operon (Catabolic Genes) DesR->des_operon represses Protocatechuate Protocatechuate des_operon->Protocatechuate encodes enzymes for conversion to

Caption: this compound induces its own catabolism by inactivating the DesR repressor.

Experimental Workflow for Drug Development

The analysis and application of this compound in a drug development context require a structured workflow, from initial characterization to biological evaluation.

Drug_Development_Workflow cluster_0 Characterization cluster_1 Biological Evaluation cluster_2 Formulation & Preclinical A Physicochemical Property Determination (DSC, Solubility) B Purity Analysis (HPLC) A->B C Structural Elucidation (NMR, IR, MS) B->C D In Vitro Activity Screening C->D E Signaling Pathway Analysis D->E F In Vivo Efficacy Studies E->F G Formulation Development F->G H Toxicity and Safety Assessment G->H

Caption: A typical workflow for the evaluation of this compound in drug development.

Conclusion

This compound, and its parent compound vanillic acid, possess a compelling set of physicochemical properties and biological activities that make them attractive candidates for further research and development. This guide provides a foundational understanding of these properties, along with the experimental methodologies required for their rigorous evaluation. The elucidation of its involvement in key signaling pathways opens up new avenues for therapeutic intervention. A systematic approach to its characterization and biological assessment, as outlined in the experimental workflow, will be crucial in unlocking the full potential of this versatile molecule.

References

A Technical Guide to the Solubility of Vanillates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of vanillate and its derivatives in various solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and visualizes relevant biological signaling pathways influenced by this compound compounds.

Quantitative Solubility of this compound and its Derivatives

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Vanillates, the esters of vanillic acid, exhibit a range of solubilities depending on the specific ester and the solvent system. The following tables summarize the available quantitative solubility data for key this compound-related compounds.

Table 1: Solubility of Ethyl this compound in Various Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water252.820.014
Water5010.00.051
Ethanol25Very Soluble (1g in 2ml)~2.55
EtherNot SpecifiedSolubleNot Specified
ChloroformNot SpecifiedSolubleNot Specified
BenzeneNot SpecifiedSolubleNot Specified
GlycerolNot SpecifiedSolubleNot Specified
Propylene GlycolNot SpecifiedSolubleNot Specified

Data compiled from various sources. "Very Soluble" as per USP definition implies that less than 1 part of solvent is required to dissolve 1 part of solute.

Table 2: Solubility of Methyl this compound in Various Solvents

SolventTemperature (°C)Solubility
ChloroformNot SpecifiedSoluble
MethanolNot SpecifiedSoluble
DMSONot Specified≥ 100 mg/mL (≥ 0.55 M)
WaterNot SpecifiedSlightly Soluble

Qualitative and semi-quantitative data compiled from chemical supplier information.[1][2]

Table 3: Solubility of Vanillin (B372448) in Environmentally Benign Solvents at 25°C (298.15 K)

SolventMole Fraction Solubility (x10-1)Solubility ( g/100g Solvent)
Water0.0018~1.0
Ethanol0.229~47.6
Propylene Glycol0.198~40.0
Isopropanol0.187~37.5
1-Butanol0.158~31.0
2-Butanol0.231~48.2
Ethyl Acetate0.245~51.9
Polyethylene Glycol-4004.29High
Transcutol0.311~68.9

Data adapted from a study on vanillin solubility and presented for comparative purposes.[3][4]

Experimental Protocol: Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[5][6]

Objective: To determine the concentration of a saturated solution of a this compound compound in a specific solvent at a controlled temperature.

Materials:

  • This compound compound (e.g., sodium this compound, ethyl this compound)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Thermostatic water bath or incubator

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Pre-weighed evaporation dish or watch glass

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the this compound compound to a known volume of the solvent in a beaker or flask. The presence of undissolved solid is necessary to ensure saturation.

    • Place the beaker in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. This may take several hours. It is advisable to monitor the concentration of the solution at different time points until it becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a calibrated pipette.

    • Filter the withdrawn sample immediately using a syringe filter or other suitable filtration method to remove any undissolved solid particles. The filtration apparatus should be pre-heated to the experimental temperature to prevent precipitation.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporation dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a drying oven set at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Weight of the solute: (Weight of the dish + dry solute) - (Weight of the empty dish)

    • Weight of the solvent: (Weight of the dish + solution) - (Weight of the dish + dry solute)

    • Solubility ( g/100g solvent): (Weight of the solute / Weight of the solvent) x 100

    • Solubility (g/L): (Weight of the solute / Volume of the solution withdrawn) x 1000

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling & Filtration cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Withdraw known volume of supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 analysis1 Transfer to pre-weighed evaporation dish samp2->analysis1 analysis2 Evaporate solvent in drying oven analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc1 Calculate solubility (g/100g or g/L) analysis3->calc1

Fig. 1: Experimental workflow for solubility determination by the gravimetric method.

Involvement of Vanillates in Cellular Signaling Pathways

This compound and its derivatives have been shown to modulate several key cellular signaling pathways implicated in various physiological and pathological processes. Understanding these interactions is crucial for drug development and mechanistic studies.

Wnt/β-Catenin Signaling Pathway

Methyl this compound has been identified as an activator of the Wnt/β-catenin pathway. This pathway is fundamental in embryonic development, tissue homeostasis, and its dysregulation is often linked to cancer. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of target gene transcription.

Wnt_pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State cluster_nucleus Inside Nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Proteasome Proteasomal Degradation betaCatenin_off->Proteasome Ubiquitination Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dvl) Receptor->Dsh Dsh->DestructionComplex Inhibition betaCatenin_on β-catenin (stabilized) Nucleus Nucleus betaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation betaCatenin_in β-catenin betaCatenin_in->TCF_LEF Methylthis compound Methyl this compound Methylthis compound->Wnt Activates

Fig. 2: Simplified diagram of the Wnt/β-catenin signaling pathway and the activating role of methyl this compound.
PI3K/Akt Signaling Pathway

Vanillic acid has been reported to stimulate anagen signaling in dermal papilla cells through the PI3K/Akt pathway, which is a critical regulator of cell proliferation, survival, and growth. Growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

PI3K_Akt_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates CellResponse Cell Proliferation, Survival, Growth Downstream->CellResponse VanillicAcid Vanillic Acid VanillicAcid->Akt Stimulates Activation

Fig. 3: Overview of the PI3K/Akt signaling pathway and the stimulatory effect of vanillic acid.
NF-κB Signaling Pathway

Vanillin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inside Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation TargetGenes Inflammatory & Survival Gene Transcription NFkB_in NF-κB NFkB_in->TargetGenes Activates Vanillin Vanillin Vanillin->IKK Inhibits

Fig. 4: The canonical NF-κB signaling pathway and its inhibition by vanillin.

References

Spectroscopic Analysis of Vanillate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of vanillate, the conjugate base of vanillic acid. Vanillic acid, a oxidized form of vanillin (B372448), is a key phenolic compound found in various natural sources and serves as a significant building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its spectroscopic properties is crucial for its identification, quantification, and characterization in various matrices.

This document details the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the study of this compound. Detailed experimental protocols are provided, along with tabulated quantitative data for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The key difference between the NMR spectra of vanillic acid and this compound is the absence of the acidic proton of the carboxylic acid group in the latter. At physiological pH, the phenolic hydroxyl proton may also be absent depending on the pKa of this group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound (from Vanillic Acid)

Proton Assignment Chemical Shift (ppm) in DMSO-d₆ Chemical Shift (ppm) in D₂O Multiplicity Integration
H-2~7.4-7.5~7.4-7.5d1H
H-5~6.8~6.9d1H
H-6~7.4-7.5~7.4-7.5dd1H
-OCH₃~3.8~3.9s3H
-OH (phenolic)~9.8 (broad)Not observeds1H
-COOH~12.5 (broad)Not observeds1H

Note: In the this compound anion, the -COOH proton signal will be absent. The chemical shift of the phenolic -OH is also pH-dependent and may not be observed in D₂O due to exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (from Vanillic Acid in DMSO-d₆) [1]

Carbon Assignment Chemical Shift (ppm)
C-1 (Carboxylate)~167.7
C-2~113.1
C-3~147.7
C-4~151.5
C-5~115.5
C-6~123.9
C-7 (-OCH₃)~56.0
C-8 (Quaternary)~122.0

Note: Deprotonation of the carboxylic acid to form the carboxylate anion in this compound will cause a slight upfield or downfield shift of the C-1 signal compared to vanillic acid.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-20 mg of sodium this compound or vanillic acid in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For analysis of the this compound anion from vanillic acid, a basic solvent or the addition of a base like NaOD is required to ensure deprotonation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve this compound in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process analyze Spectral Analysis (Peak Picking, Integration) process->analyze end End analyze->end

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinct from that of vanillic acid, primarily due to the conversion of the carboxylic acid group to a carboxylate.

Table 3: Key IR Absorption Bands for Vanillic Acid and Sodium this compound

Functional Group Vanillic Acid Wavenumber (cm⁻¹) Sodium this compound Wavenumber (cm⁻¹) Vibrational Mode
-OH (phenolic/carboxylic)3500-2500 (broad)~3400 (phenolic -OH)O-H stretch
C-H (aromatic/methyl)3100-28003100-2800C-H stretch
C=O (carboxylic acid)~1680-C=O stretch
C=O (carboxylate)-~1550 (asymmetric) & ~1400 (symmetric)C=O stretch
C=C (aromatic)1600-14501600-1450C=C stretch
C-O1300-10001300-1000C-O stretch

Data for sodium this compound is sourced from PubChem.[2]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of sodium this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Place the KBr pellet in the holder and acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of this compound and its fragments, allowing for the determination of its molecular weight and structural elucidation through fragmentation patterns. In negative ion mode, vanillic acid is readily deprotonated to form the this compound anion [M-H]⁻.

Table 4: Key Mass Spectrometry Fragments for Deprotonated Vanillic Acid ([M-H]⁻) [3][4]

m/z Proposed Fragment Neutral Loss
167[C₈H₇O₄]⁻ (this compound)-
152[M-H-CH₃]⁻Methyl radical (•CH₃)
123[M-H-CO₂]⁻Carbon dioxide (CO₂)
108[M-H-CO₂-CH₃]⁻CO₂ and •CH₃
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of sodium this compound or vanillic acid (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Negative ion mode to observe the [M-H]⁻ ion.

    • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Tandem MS (MS/MS): To study fragmentation, select the parent ion (m/z 167 for this compound) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Spectrometry cluster_analysis Data Analysis start Start dissolve Prepare Dilute Solution of this compound start->dissolve infuse Infuse into ESI Source dissolve->infuse ionize Ionization (Negative Mode) infuse->ionize analyze_ms Mass Analysis (MS1) ionize->analyze_ms fragment Fragmentation (MS/MS) analyze_ms->fragment detect Detection & Spectrum Generation analyze_ms->detect fragment->detect interpret Interpretation of m/z and Fragments detect->interpret end End interpret->end

Mass Spectrometry Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by this compound, which is related to its electronic transitions. The absorption spectrum is highly dependent on the pH of the solution due to the protonation/deprotonation of the phenolic hydroxyl and carboxylic acid groups.

Table 5: UV-Vis Absorption Maxima (λmax) for Vanillic Acid/Vanillate at Different pH

pH λmax 1 (nm) λmax 2 (nm) Dominant Species
Acidic (e.g., pH 2)~260~290Vanillic Acid
Neutral/Basic (e.g., pH > 7)~250~295This compound Anion

Note: As the pH increases, a bathochromic (red) shift is typically observed for the main absorption bands due to deprotonation of the phenolic hydroxyl group, which increases conjugation. The significance of pH in the UV absorption of the related compound vanillin has been well-documented.[5]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of sodium this compound or vanillic acid in a suitable solvent (e.g., ethanol, water). Prepare a series of dilutions in buffered solutions of known pH to observe the effect of protonation state on the spectrum.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the reference cuvette with the corresponding buffer solution (blank).

    • Fill the sample cuvette with the this compound solution.

    • Scan the absorbance from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum. A plot of absorbance versus concentration at a fixed λmax can be used for quantification (Beer-Lambert Law).

This guide provides the fundamental spectroscopic data and methodologies for the analysis of this compound. For more specific applications, further optimization of the described protocols may be necessary.

References

Methodological & Application

Application Notes and Protocols for Microbial Growth on Vanillate as a Sole Carbon Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing vanillate as a sole carbon source for the cultivation of various microorganisms. This process is relevant for studies in bioremediation, bioconversion, and the production of value-added chemicals from lignin-derived aromatic compounds. Detailed protocols for media preparation, microbial cultivation, and analysis are provided, alongside a summary of key quantitative data and a visualization of the underlying metabolic and regulatory pathways.

Introduction

This compound (4-hydroxy-3-methoxybenzoate) is an aromatic compound derived from the depolymerization of lignin (B12514952), a major component of plant biomass. Several microorganisms, particularly soil bacteria, have evolved metabolic pathways to utilize this compound as a sole source of carbon and energy. This capability makes them attractive candidates for biotechnological applications aimed at converting lignin waste streams into valuable products. The study of this compound metabolism also provides insights into the broader field of aromatic compound degradation by bacteria.

Key microorganisms capable of growth on this compound include species from the genera Pseudomonas, Acinetobacter, Corynebacterium, and Comamonas.[1][2][3] The central metabolic route involves the O-demethylation of this compound to form protocatechuate, which is then funneled into the β-ketoadipate pathway for entry into central metabolism.[1][4]

Data Presentation

The following tables summarize quantitative data on the growth of various bacterial strains using this compound as the sole carbon source.

Table 1: Growth Characteristics of Various Bacterial Strains on this compound

MicroorganismThis compound Concentration (mM)Growth Temperature (°C)Growth Rate (h⁻¹)Biomass Yield (OD₆₀₀)Reference
Pseudomonas putida KT24401030~0.25~1.2[5]
Acinetobacter baylyi ADP12530~0.3~0.8[6]
Corynebacterium glutamicum1530~0.15Not Reported[2]
Comamonas testosteroni BR6020530Not ReportedNot Reported[1]
Rhodococcus jostii RHA1130Not Reported~0.12 (mid-log)[3]

Table 2: Substrate Consumption and Byproduct Formation

MicroorganismInitial this compound (mM)This compound Consumption Rate (mmol/gCDW·h)Major IntermediateByproductsReference
Pseudomonas putida KT2440104.87ProtocatechuateVanillyl alcohol (in engineered strains)[5]
Pseudomonas sp. strain 9.153.19ProtocatechuateVanillyl alcohol[5]
Acinetobacter sp.Not ReportedNot ReportedProtocatechuateNone Reported[7]

Experimental Protocols

Protocol 1: Preparation of Minimal Medium for Growth on this compound

This protocol describes the preparation of a modified M9 minimal medium suitable for cultivating bacteria with this compound as the sole carbon source.

Materials:

  • 5x M9 salts solution (sterile):

    • 64 g/L Na₂HPO₄·7H₂O

    • 15 g/L KH₂PO₄

    • 2.5 g/L NaCl

    • 5.0 g/L NH₄Cl

  • This compound stock solution (e.g., 500 mM, filter-sterilized)

  • 2 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Trace elements solution (sterile, optional but recommended)

  • Sterile deionized water

Procedure:

  • To prepare 1 L of M9-Vanillate medium, aseptically combine the following in a sterile container:

    • 750-800 mL sterile deionized water

    • 200 mL of 5x M9 salts solution

  • Add the desired volume of the this compound stock solution to achieve the final target concentration (e.g., for a 10 mM final concentration, add 20 mL of a 500 mM stock).

  • Add the following sterile solutions:

    • 2 mL of 2 M MgSO₄

    • 100 µL of 1 M CaCl₂

  • (Optional) Add 1 mL of a sterile trace elements solution.

  • Adjust the final volume to 1 L with sterile deionized water.

  • Mix thoroughly. The medium is now ready for inoculation.

Protocol 2: Cultivation and Growth Monitoring

This protocol outlines the procedure for cultivating bacteria on M9-Vanillate medium and monitoring their growth.

Materials:

  • M9-Vanillate medium (prepared as in Protocol 1)

  • Bacterial strain of interest

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth) or a minimal medium with a readily utilizable carbon source (e.g., glucose).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile M9 salts solution (without a carbon source) to remove any residual medium components.

    • Resuspend the final cell pellet in a small volume of M9 salts solution.

  • Inoculation:

    • Inoculate the M9-Vanillate medium with the washed cell suspension to a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubation:

    • Incubate the cultures at the optimal growth temperature for the specific strain (e.g., 30°C for P. putida and A. baylyi) with shaking (e.g., 200 rpm) to ensure adequate aeration.

  • Growth Monitoring:

    • At regular time intervals, aseptically remove a sample from the culture.

    • Measure the OD₆₀₀ of the sample using a spectrophotometer. Use sterile M9-Vanillate medium as a blank.

    • Continue monitoring until the culture reaches the stationary phase.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to generate a growth curve.

    • Calculate the specific growth rate (µ) from the exponential phase of the growth curve.

Protocol 3: Analysis of this compound Consumption

This protocol describes how to quantify the consumption of this compound from the culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture samples collected at different time points

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid)

  • This compound standards of known concentrations

Procedure:

  • Sample Preparation:

    • At each time point during cultivation, collect a 1 mL aliquot of the culture.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 5 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

  • HPLC Analysis:

    • Prepare a standard curve by running this compound standards of known concentrations.

    • Inject the filtered samples onto the HPLC system.

    • Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., 254 nm or 280 nm).

    • Identify and quantify the this compound peak in the samples by comparing its retention time and peak area to the standard curve.

  • Data Analysis:

    • Calculate the concentration of this compound remaining in the medium at each time point.

    • Plot the this compound concentration over time to determine the consumption rate.

Visualization of Pathways

This compound Catabolic Pathway

The primary pathway for this compound degradation involves its conversion to protocatechuate, which is then cleaved and enters central metabolism.

Vanillate_Catabolism This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate this compound O-demethylase (VanA/VanB) Central_Metabolism Central Metabolism (β-Ketoadipate Pathway) Protocatechuate->Central_Metabolism Protocatechuate Dioxygenase

Fig. 1: this compound catabolic pathway.
Experimental Workflow for Microbial Growth Analysis

The following diagram illustrates the workflow for studying microbial growth on this compound.

Fig. 2: Experimental workflow.
Signaling Pathway for this compound Metabolism Regulation

The expression of this compound degradation genes is often tightly regulated. In many bacteria, a transcriptional repressor, such as VanR, controls the expression of the vanABK operon, which encodes the this compound demethylase and a transporter. This compound acts as an inducer by binding to the repressor and causing its dissociation from the DNA.[4][8]

Vanillate_Regulation Vanillate_ext This compound (extracellular) Vanillate_int This compound (intracellular) Vanillate_ext->Vanillate_int VanK Transporter VanR VanR Repressor Vanillate_int->VanR Binds to and inactivates VanR van_operon vanABK operon VanR->van_operon Represses transcription Van_proteins VanA, VanB, VanK Proteins van_operon->Van_proteins Transcription & Translation

References

Application Note: High-Performance Liquid Chromatography for the Detection and Quantification of Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, the oxidized form of vanillin, is a phenolic compound of significant interest in the pharmaceutical, food, and cosmetic industries due to its antioxidant, anti-inflammatory, and neuroprotective properties. Accurate and reliable quantification of vanillate in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for the determination of this compound using reverse-phase HPLC (RP-HPLC) with UV detection, based on established methodologies.[1][2][3]

Principle

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, a moderately polar compound, is separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. The concentration of this compound is determined by detecting its absorbance of ultraviolet (UV) light at a specific wavelength and comparing the peak area to that of a known standard.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Mobile Phase/Solvent A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify this compound Concentration I->J

Figure 1: General experimental workflow for the HPLC analysis of this compound.

Materials and Reagents

  • Vanillic acid reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)[4]

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade/ultrapure)[4][5]

  • Phosphoric acid or Acetic acid (analytical grade)[1][4]

  • Syringe filters (0.45 µm)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector[3][6]

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

Several methods have been reported for the HPLC analysis of vanillic acid. The following table summarizes common chromatographic parameters.

ParameterMethod 1Method 2Method 3
Column ODS-3 (150 x 4.6 mm, 5 µm)[1][3]Newcrom R1[4]Shim-pack C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Water:Methanol:Acetic Acid (700:300:10 v/v/v)[1]Water, Acetonitrile, Phosphoric Acid[4]Methanol:Water with 0.2% Ortho-phosphoric acid (20:80 v/v)[7]
Flow Rate 1.0 mL/min[1][3]-1.0 mL/min[7]
Detection 260 nm[1][3]-220 nm[7]
Injection Volume 20 µL[1][3]-10 µL[7]
Column Temperature 30°C[3]-28°C[7]
Run Time 15 min[3]-30 min[7]
Retention Time 1.3 min[1][3]-20.298 min[7]

Protocols

Preparation of Standard Solutions
  • Stock Solution (e.g., 0.4 mg/mL): Accurately weigh 20 mg of vanillic acid reference standard and transfer it to a 50 mL volumetric flask.[1][3]

  • Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.[1][3]

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[1][3]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.25-20 µg/mL).[7]

Preparation of Sample Solutions

The sample preparation will vary depending on the matrix. For a solid extract:

  • Accurately weigh a known amount of the sample (e.g., 5 g of powdered material).[7]

  • Perform an appropriate extraction procedure (e.g., reflux extraction with a suitable solvent like hydro-alcohol).[7]

  • Centrifuge or filter the extract to obtain a clear solution.[7]

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Method Validation Parameters

A robust HPLC method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized below.

ParameterTypical Results for Vanillic Acid Analysis
Linearity (R²) > 0.999[1][2]
Limit of Quantitation (LOQ) 1.2 µg/mL[1]
Precision (%RSD) < 2%[3]
Recovery 98-102%[7]

Data Analysis and Quantification

  • Inject the prepared standard solutions into the HPLC system and record the chromatograms.

  • Integrate the peak area corresponding to vanillic acid.

  • Construct a calibration curve by plotting the peak area versus the concentration of the vanillic acid standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Inject the prepared sample solutions and record the chromatograms.

  • Using the peak area of vanillic acid from the sample chromatogram, calculate the concentration of vanillic acid in the sample using the regression equation from the calibration curve.

The logical relationship for quantification is illustrated in the diagram below.

G A Inject Standards of Known Concentration B Measure Peak Areas A->B C Plot Peak Area vs. Concentration B->C D Generate Linear Regression (Calibration Curve) y = mx + c C->D G Calculate Concentration using Calibration Curve x = (y - c) / m D->G E Inject Unknown Sample F Measure Peak Area of this compound E->F F->G

Figure 2: Data analysis workflow for the quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the detection and quantification of this compound. The protocol can be adapted for various sample matrices with appropriate sample preparation and method validation. This application note serves as a comprehensive guide for researchers and scientists in the development and application of HPLC methods for this compound analysis.

References

Application Notes and Protocols: Cloning and Expression of Vanillate O-Demethylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the successful cloning, expression, and characterization of vanillate O-demethylase, a key enzyme in the microbial degradation of lignin-derived aromatic compounds. This enzyme is of significant interest for applications in bioremediation, bioconversion of renewable resources, and the synthesis of valuable chemicals.

Introduction

This compound O-demethylase is an enzyme that catalyzes the conversion of this compound to protocatechuate, a crucial step in the funneling of various lignin-derived monomers into central metabolism.[1][2] This demethylation reaction is also a key detoxification step in some organisms. Several types of this compound O-demethylases have been characterized from a variety of microorganisms, primarily bacteria. These enzymes differ in their subunit composition, cofactor requirements, and substrate specificities. The most well-characterized are the Rieske-type two-component monooxygenases, typically consisting of an oxygenase subunit (VanA) and a reductase subunit (VanB).[1][3] Other forms include three-component systems and tetrahydrofolate-dependent demethylases.[4] Understanding the cloning and expression of these enzymes is vital for harnessing their catalytic potential in various biotechnological applications.

Data Presentation

Table 1: Characteristics of this compound O-Demethylases from Various Microbial Sources
OrganismEnzyme SystemGene(s)Subunit Molecular Weight (kDa)Optimal pHOptimal Temperature (°C)
Pseudomonas sp.Two-componentvanA, vanBVanA: ~36, VanB: ~33[5]7.0 - 7.5[6]~30-37[6]
Rhodococcus ruber R1Two-component (Rieske-type)vanA, vanBNot specifiedNot specifiedNot specified
Rhodococcus jostii RHA1Two-component (Rieske-type)vanA, vanBNot specifiedNot specifiedNot specified
Moorella thermoaceticaThree-componentmtvA, mtvB, mtvCNot specified6.655
Sphingobium sp. SYK-6Three-component & THF-dependentligXa, ligXc, ligXd & ligMNot specified6.025-30
Streptomyces sp. NL15-2KTwo-componentvanA, vanBNot specifiedNot specifiedNot specified
Table 2: Kinetic Parameters of this compound O-Demethylases
OrganismSubstrateKm (µM)Vmax (nmol·mg-1·h-1)Specific Activity (U/mg)
Moorella thermoaceticaThis compound85900Not specified
Moorella thermoaceticaDicamba9000276Not specified
Sphingobium sp. SYK-6 (DDVA O-demethylase)5,5′-dehydrodithis compound (DDVA)63.5Not specified1.5 (at pH 6.0)
Pseudomonas putida (expressed in E. coli)This compoundNot specifiedNot specifiedHigher in pgi mutant, lower in zwf mutant[7]
Rhodococcus ruber R1This compoundNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Cloning of this compound O-Demethylase Genes (vanA and vanB) from Pseudomonas sp. into an E. coli Expression Vector

This protocol outlines the steps for amplifying the vanA and vanB genes from the genomic DNA of a Pseudomonas species and cloning them into a suitable E. coli expression vector, such as pETDuet™-1, for co-expression of the two subunits.

1. Genomic DNA Extraction:

  • Culture Pseudomonas sp. in a suitable medium (e.g., Luria-Bertani broth) overnight at 30°C.

  • Harvest the cells by centrifugation and extract genomic DNA using a commercial genomic DNA purification kit according to the manufacturer's instructions.

2. Primer Design and PCR Amplification:

  • Design forward and reverse primers for both vanA and vanB genes based on the known sequences from Pseudomonas species. Incorporate appropriate restriction sites (e.g., NcoI and HindIII for vanA, NdeI and XhoI for vanB) for directional cloning into the multiple cloning sites of the expression vector.

  • Perform PCR using a high-fidelity DNA polymerase to amplify the vanA and vanB genes from the extracted genomic DNA. A typical PCR reaction mixture includes:

    • 100-200 ng genomic DNA

    • 1 µM of each primer

    • 200 µM dNTPs

    • 1x High-Fidelity PCR buffer

    • 1-2.5 units of high-fidelity DNA polymerase

    • Nuclease-free water to a final volume of 50 µL.

  • Use a thermal cycler with the following parameters (to be optimized based on primer melting temperatures):

    • Initial denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1-2 minutes (depending on gene length)

    • Final extension: 72°C for 5-10 minutes.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the correct size of the amplicons.

3. Vector and Insert Preparation:

  • Purify the PCR products for vanA and vanB from the agarose gel using a gel extraction kit.

  • Digest the purified PCR products and the pETDuet™-1 vector with the corresponding restriction enzymes.

  • Purify the digested vector and inserts.

4. Ligation and Transformation:

  • Ligate the digested vanA and vanB inserts into the corresponding multiple cloning sites of the digested pETDuet™-1 vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

5. Clone Verification:

  • Select several colonies and culture them in LB broth with the selective antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence and orientation of the inserts by restriction digestion analysis and Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant this compound O-Demethylase in E. coli

This protocol describes the expression of the cloned vanA and vanB genes in an E. coli expression host (e.g., BL21(DE3)) and the subsequent purification of the functional enzyme complex.

1. Transformation of Expression Host:

  • Transform the verified recombinant plasmid (e.g., pETDuet-vanAB) into competent E. coli BL21(DE3) cells.

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2. Protein Expression:

  • Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved solubility, it is often beneficial to lower the temperature to 16-25°C and induce for a longer period (12-16 hours).

3. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20-30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Protein Purification (Affinity Chromatography):

  • If the protein is His-tagged, use a Ni-NTA affinity chromatography column.

  • Equilibrate the column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the bound protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Collect the eluted fractions and analyze them by SDS-PAGE to check for purity.

5. Further Purification (Size-Exclusion Chromatography - Optional):

  • For higher purity, pool the fractions containing the purified protein and concentrate them.

  • Load the concentrated protein onto a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to separate the protein based on size and remove any remaining contaminants and aggregates.

  • Collect fractions and analyze by SDS-PAGE. Pool the pure fractions.

6. Protein Storage:

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: In Vitro Assay for this compound O-Demethylase Activity

This protocol describes a method to measure the enzymatic activity of the purified this compound O-demethylase by monitoring the conversion of this compound to protocatechuate using HPLC.

1. Reaction Mixture:

  • Prepare a reaction mixture in a total volume of 200-500 µL containing:

    • 50 mM buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

    • 1 mM this compound (substrate)

    • 200 µM NADH or NADPH (cofactor for the reductase component)

    • Purified this compound O-demethylase (a suitable amount to ensure a linear reaction rate)

2. Enzyme Reaction:

  • Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by adding a small amount of acid (e.g., perchloric acid to a final concentration of 0.2 M).

3. Product Analysis by HPLC:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC.

  • Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) to separate this compound and protocatechuate.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantify the amount of protocatechuate formed by comparing the peak area to a standard curve of known protocatechuate concentrations.

4. Calculation of Specific Activity:

  • Calculate the specific activity of the enzyme in units per milligram (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay genomic_dna Genomic DNA Isolation (Pseudomonas sp.) pcr PCR Amplification (vanA & vanB) genomic_dna->pcr digestion_ligation Restriction Digestion & Ligation pcr->digestion_ligation transformation_dh5a Transformation (E. coli DH5α) digestion_ligation->transformation_dh5a verification Clone Verification (Sequencing) transformation_dh5a->verification transformation_bl21 Transformation (E. coli BL21(DE3)) verification->transformation_bl21 Verified Plasmid expression Induction with IPTG transformation_bl21->expression lysis Cell Lysis expression->lysis purification Affinity & Size-Exclusion Chromatography lysis->purification sds_page Purity Check (SDS-PAGE) purification->sds_page reaction_setup Reaction Setup sds_page->reaction_setup Purified Enzyme incubation Incubation reaction_setup->incubation hplc HPLC Analysis incubation->hplc activity_calc Specific Activity Calculation hplc->activity_calc

Caption: Experimental workflow for cloning, expression, and characterization of this compound O-demethylase.

vanillate_catabolism This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate This compound O-Demethylase (VanA/VanB) + O2 + NAD(P)H - Formaldehyde - NAD(P)+ TCA_Cycle TCA Cycle Protocatechuate->TCA_Cycle Protocatechuate Dioxygenase (e.g., Pca34DO)

Caption: Simplified metabolic pathway of this compound catabolism to the TCA cycle.

vanillate_demethylase_reaction cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products This compound This compound VanAB This compound O-Demethylase (VanA + VanB) This compound->VanAB NADH NAD(P)H + H+ NADH->VanAB O2 O2 O2->VanAB Protocatechuate Protocatechuate VanAB->Protocatechuate NAD NAD(P)+ VanAB->NAD H2O H2O VanAB->H2O Formaldehyde Formaldehyde VanAB->Formaldehyde

Caption: Logical relationship of reactants, enzyme, and products in the this compound O-demethylase reaction.

References

Application Notes and Protocols for Measuring Vanillate Demethylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillate O-demethylases are enzymes that catalyze the conversion of this compound, a lignin-derived aromatic compound, to protocatechuate.[1][2][3] This enzymatic activity is a key step in the microbial degradation of lignin (B12514952) and is of significant interest for biotechnological applications, including the valorization of lignin into value-added chemicals.[3][4] These enzymes belong to the family of oxidoreductases and are classified as this compound:oxygen oxidoreductase (demethylating).[5] The reaction involves the demethylation of this compound, producing protocatechuate and formaldehyde (B43269).[5][6]

This document provides detailed application notes and protocols for measuring the activity of this compound demethylases from various microbial sources. The methodologies described herein are essential for researchers involved in enzyme characterization, metabolic engineering, and the development of novel biocatalysts.

Signaling and Catabolic Pathways

This compound demethylation is a crucial step in the catabolism of lignin-derived aromatic compounds in several bacteria. The product of this reaction, protocatechuate, is further degraded through various pathways.[2][7] The overall process involves a series of enzymatic reactions that channel the breakdown products into central metabolism.

Below is a generalized diagram illustrating the central role of this compound demethylase in the catabolic pathway of this compound.

Vanillate_Catabolism This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate this compound Demethylase Central_Metabolism Central Metabolism Protocatechuate->Central_Metabolism Further Degradation

Caption: this compound catabolic pathway.

Experimental Protocols

Several types of this compound demethylases have been characterized, primarily from bacteria. These can be broadly categorized into two-component (Rieske-type) and three-component systems. The choice of assay protocol will depend on the specific enzyme being studied.

Protocol 1: Assay for a Three-Component this compound O-Demethylase from Moorella thermoacetica

This protocol is adapted from a study on the characterization of a this compound O-demethylase from the thermophilic acetogen Moorella thermoacetica.[8] This enzyme system consists of three protein components: MtvA, MtvB, and MtvC.[8]

Materials:

  • This compound

  • ATP

  • Tetrahydrofolate (H4folate)

  • Titanium (III) citrate

  • MgCl2

  • NaCl

  • 2-(N-morpholino)ethanesulfonate (MES) buffer

  • Perchloric acid

  • Purified enzyme components (MtvA, MtvB, MtvC)

  • Anaerobic chamber

  • HPLC or TLC system

Procedure:

  • Prepare a 400 µL reaction mixture in an anaerobic chamber containing:

    • 50 mM MES buffer (pH 6.6)

    • 1 mM this compound

    • 2 mM ATP

    • 3 mM tetrahydrofolate

    • 4 mM titanium (III) citrate

    • 5 mM MgCl2

    • 5 mM NaCl

    • Purified enzyme components (e.g., 3.8 µg MtvA, 9.6 µg MtvB, 2.24 µg MtvC).[8]

  • Incubate the reaction mixture at 55°C for 1 hour.[8]

  • Quench the reaction by adding 0.2 M perchloric acid.[8]

  • Centrifuge the mixture at 10,000 x g for 2 minutes to pellet any precipitate.[8]

  • Analyze the supernatant for the substrate (this compound) and product (protocatechuate) using reverse-phase HPLC or TLC.[8]

Workflow Diagram:

Protocol_1_Workflow Start Prepare Reaction Mixture (Anaerobic) Incubate Incubate at 55°C for 1h Start->Incubate Quench Quench with Perchloric Acid Incubate->Quench Centrifuge Centrifuge at 10,000 x g Quench->Centrifuge Analyze Analyze Supernatant (HPLC/TLC) Centrifuge->Analyze

Caption: Workflow for the three-component this compound demethylase assay.

Protocol 2: Assay for a Two-Component Rieske-Type this compound O-Demethylase from Rhodococcus ruber

This protocol is based on studies of Rieske-type two-component this compound O-demethylases, which consist of an oxygenase (VanA) and a reductase (VanB).[1][3]

Materials:

  • This compound

  • NADH or NADPH

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.0-7.5)

  • Purified enzyme components (VanA and VanB)

  • HPLC system

Procedure:

  • Prepare a reaction mixture (e.g., 200 µL) containing:

    • Buffer (e.g., FE22 buffer, pH 6.0)[7]

    • Substrate (e.g., 100 µM this compound)[7]

    • Electron donor (e.g., 200 µM NADH)[7]

    • Purified enzyme components (e.g., 0.2 µM VanA, 0.4 µM VanB).[7]

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific time (e.g., 3-5 minutes for kinetic analysis).[7]

  • Terminate the reaction by adding a quenching agent like methanol (B129727) (final concentration 25%).[7]

  • Analyze the reaction mixture by HPLC to quantify the decrease in substrate and the formation of the product.[1][7]

Workflow Diagram:

Protocol_2_Workflow Start Prepare Reaction Mixture Incubate Incubate at 30°C Start->Incubate Terminate Terminate with Methanol Incubate->Terminate Analyze Analyze by HPLC Terminate->Analyze

Caption: Workflow for the two-component this compound demethylase assay.

Protocol 3: Spectrophotometric Assay

For some this compound demethylases, a continuous spectrophotometric assay can be employed by monitoring the consumption of NADH or NADPH at 340 nm. This method is suitable for enzymes that directly utilize these cofactors.

Materials:

  • This compound

  • NADH or NADPH

  • Buffer

  • Purified enzyme

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, this compound, and the purified enzyme.

  • Initiate the reaction by adding NADH or NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

Data Presentation

Quantitative data from this compound demethylase assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Kinetic Parameters of this compound Demethylases

Enzyme SourceSubstrateKm (µM)Vmax (nmol mg-1 h-1)Reference
Moorella thermoaceticaThis compound85900[8]
Moorella thermoaceticaDicamba9000276[8]

Table 2: Substrate Specificity of this compound Demethylase from Streptomyces sp.

SubstrateRelative Activity (%)
This compound100
SyringateHigh
m-AnisateModerate
VeratrateModerate
FerulateNot recognized
VanillinNot recognized
GuaiacolNot recognized
Adapted from data suggesting substrate preference.[9]

Concluding Remarks

The protocols and information provided in these application notes offer a comprehensive guide for the accurate measurement of this compound demethylase activity. The choice of the specific assay depends on the nature of the enzyme system under investigation. Proper execution of these protocols and clear data presentation are crucial for advancing our understanding of these important enzymes and their potential applications in biotechnology and drug development.

References

Application Notes and Protocols for Vanillate Extraction from Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillate (vanillic acid) is a key intermediate in the biosynthesis of vanillin (B372448), a widely used flavoring agent, and is a common target molecule in metabolic engineering and biotransformation studies.[1][2][3] Its efficient recovery from microbial culture media is crucial for downstream analysis, quantification, and product purification. The extraction of this compound from complex aqueous matrices such as fermentation broths presents challenges due to the presence of various interfering compounds, including residual media components, other metabolites, and microbial cells.[4][5] This document provides detailed protocols for the extraction of this compound from both bacterial and fungal culture media using liquid-liquid extraction (LLE) and solid-phase extraction (SPE), along with a summary of their performance and a diagram of a common biosynthetic pathway.

This compound Biosynthetic Pathway

This compound is often produced in engineered microorganisms through the bioconversion of ferulic acid, a common substrate derived from lignin.[2][6] A typical pathway involves the conversion of ferulic acid to vanillin, which is then oxidized to this compound.[2] This conversion is catalyzed by specific enzymes introduced into the microbial host. The accumulation of this compound in the culture medium is often stable over extended periods, which aids in its recovery.[2]

Vanillate_Biosynthesis Ferulic Acid Ferulic Acid Vanillin Vanillin Ferulic Acid->Vanillin Feruloyl-CoA synthetase (FCS) & Enoyl-CoA hydratase/aldolase (ECH) This compound This compound Vanillin->this compound Vanillin dehydrogenase

Caption: A simplified metabolic pathway for the bioconversion of ferulic acid to this compound in engineered microorganisms.

Experimental Protocols

Prior to extraction, it is essential to separate the microbial cells from the culture medium. This is typically achieved by centrifugation of the culture broth, followed by filtration of the supernatant to remove any remaining cellular debris.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the culture supernatant) and an organic solvent. For acidic compounds like this compound, adjusting the pH of the aqueous phase is critical for efficient extraction.

Materials:

  • Culture supernatant

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Ethyl acetate (B1210297) or diethyl ether (extraction solvent)

  • Sodium sulfate (B86663) (anhydrous), for drying

  • Separatory funnel

  • pH meter or pH indicator strips

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Preparation of Supernatant:

    • Centrifuge the microbial culture at a sufficient speed and duration to pellet the cells (e.g., 8,000 x g for 15 minutes).

    • Carefully decant the supernatant. For complete removal of cellular debris, filter the supernatant through a 0.22 µm or 0.45 µm filter.

  • pH Adjustment:

    • Transfer a known volume of the clarified supernatant to a beaker.

    • Acidify the supernatant to a pH of approximately 2.0-3.0 by slowly adding HCl while monitoring with a pH meter. This protonates the carboxyl group of this compound, making it more soluble in the organic solvent.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of the organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic phase will contain the extracted this compound.

    • Drain the lower aqueous phase.

    • Repeat the extraction of the aqueous phase with fresh organic solvent at least two more times to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the combined organic phase by adding a small amount of anhydrous sodium sulfate and swirling.

    • Decant or filter the dried organic extract to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the crude this compound extract.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727), acetonitrile) for downstream analysis such as HPLC.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample by adsorbing them onto a solid sorbent. This method can offer cleaner extracts compared to LLE. For this compound, a non-polar or anion-exchange sorbent can be utilized.

Materials:

  • Culture supernatant

  • SPE cartridges (e.g., C18 for reversed-phase or a strong anion exchange (SAX) sorbent)

  • Methanol or acetonitrile (B52724) (for conditioning and elution)

  • Deionized water (acidified for sample loading in reversed-phase)

  • Elution solvent (e.g., methanol, or a specific buffer for ion exchange)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Preparation of Supernatant:

    • Prepare the clarified and filtered culture supernatant as described in the LLE protocol.

    • For reversed-phase SPE, acidify the supernatant to pH 2.0-3.0.

  • Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing a suitable volume (e.g., 3-5 mL) of methanol, followed by an equal volume of deionized water (acidified to the same pH as the sample for reversed-phase). Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a small volume of a weak solvent to remove interfering compounds while retaining the this compound. For reversed-phase, this is typically acidified water or a low percentage of organic solvent in water.

  • Elution:

    • Place clean collection tubes under the cartridges.

    • Elute the this compound from the sorbent using a small volume of a strong solvent (e.g., 1-2 mL of methanol or acetonitrile for reversed-phase).

  • Concentration and Reconstitution:

    • Evaporate the elution solvent to dryness under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for analysis.

Workflow Diagram

Vanillate_Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Clarified Supernatant LLE_pH Acidify to pH 2-3 LLE_Start->LLE_pH LLE_Extract Extract with Organic Solvent LLE_pH->LLE_Extract LLE_Dry Dry & Concentrate LLE_Extract->LLE_Dry LLE_End This compound Extract LLE_Dry->LLE_End SPE_Start Clarified Supernatant SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute SPE_Concentrate Concentrate Eluate SPE_Elute->SPE_Concentrate SPE_End This compound Extract SPE_Concentrate->SPE_End Start Microbial Culture Broth Centrifuge Centrifugation & Filtration Start->Centrifuge Centrifuge->LLE_Start Centrifuge->SPE_Start

Caption: General workflow for the extraction of this compound from microbial culture media using LLE and SPE.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery and purity of the final this compound extract. The following table summarizes quantitative data compiled from various studies.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference(s)
Typical Solvents/Sorbents Ethyl acetate, Diethyl etherC18, Polystyrene-based resins, Anion exchange[7],[1],[8]
Reported Recovery Yield 93.01% - >96%82.1% - 94.4%[7],[5],[8]
Purity of Extract >99% (with recrystallization)Up to 95.6%[7],[8]
Key Optimization Parameter pH of aqueous phaseSorbent type, wash & elution solvents[9],[8],[10]
Throughput Lower, especially for multiple samplesHigher, amenable to automationGeneral knowledge
Solvent Consumption HighLowGeneral knowledge

Quantitative Analysis

The concentration and purity of the extracted this compound are typically determined using High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (often with a small amount of acid like acetic or formic acid) and an organic phase (methanol or acetonitrile).

  • Detection: UV detector at a wavelength of approximately 260 nm.[11]

  • Quantification: Based on a standard curve generated from known concentrations of a vanillic acid standard.[11]

Conclusion

Both liquid-liquid extraction and solid-phase extraction are effective methods for recovering this compound from microbial culture media. LLE is a robust and widely used technique that can achieve high recovery and purity, particularly when combined with a recrystallization step.[7] SPE offers the advantages of lower solvent consumption, higher throughput, and the potential for cleaner extracts, making it well-suited for processing a large number of samples.[8] The optimal choice of method will depend on the specific requirements of the experiment, including the desired purity, sample throughput, and available resources. Careful optimization of key parameters, such as pH for LLE and solvent selection for SPE, is critical to achieving high recovery and purity.

References

Application of Vanillate in Metabolic Engineering: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing vanillate-inducible systems in metabolic engineering. This compound, a non-toxic and cost-effective small molecule, serves as a powerful inducer for tightly regulated gene expression in a variety of host organisms. These systems are instrumental in the development of microbial cell factories for the production of valuable chemicals, pharmaceuticals, and biofuels.

Introduction to this compound-Inducible Systems

This compound-inducible systems are genetic tools that control the expression of a target gene in response to the presence of vanillic acid. The most commonly employed system is derived from the bacterium Caulobacter crescentus and is based on the VanR-VanO regulatory components.

Mechanism of Action:

The core of the system consists of:

  • VanR: A transcriptional repressor protein. In the absence of this compound, VanR binds to a specific DNA operator sequence.

  • VanO: The operator sequence to which VanR binds.

  • Inducer: Vanillic acid.

In the absence of this compound, the VanR repressor protein binds to the VanO operator site, which is placed upstream of a minimal promoter driving the expression of the gene of interest. This binding event physically blocks RNA polymerase from initiating transcription, thus keeping the gene turned "off". When this compound is introduced into the system, it acts as an inducer by binding to VanR. This binding causes a conformational change in the VanR protein, leading to its dissociation from the VanO operator. The removal of the repressor allows RNA polymerase to access the promoter and initiate transcription of the downstream gene, turning gene expression "on". This mechanism allows for precise and dose-dependent control over the expression of the target gene.

Applications in Metabolic Engineering

The tight regulation and tunable nature of this compound-inducible systems make them highly valuable for a range of metabolic engineering applications:

  • Inducible Gene Expression: This is the most direct application, allowing for the controlled production of heterologous proteins. This is particularly useful for expressing enzymes in a metabolic pathway at a specific time during cell growth or for producing proteins that may be toxic to the host cell if expressed constitutively.

  • Biosensors for High-Throughput Screening: this compound-inducible systems can be engineered into biosensors to detect the intracellular concentration of this compound or its precursors.[1][2] By linking the expression of a reporter gene (e.g., GFP) to the this compound-responsive promoter, the fluorescence output of a cell becomes proportional to the concentration of the target metabolite. This enables the rapid screening of large libraries of enzyme variants or mutant strains to identify those with improved production capabilities.[1][2][3]

  • Dynamic Metabolic Regulation: By placing key metabolic pathway genes under the control of a this compound-responsive promoter, it is possible to create dynamic regulatory circuits.[3] This allows the cell to autonomously adjust metabolic fluxes in response to the accumulation of an intermediate (like this compound), leading to optimized production and reduced metabolic burden.

Quantitative Data Summary

The performance of this compound-inducible systems has been characterized in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Performance of this compound-Inducible Promoters
Promoter System Host Organism Induction Ratio (Fold Change) Reference
P(V10)Sphingomonas melonis~100[4]
VanR-VanO basedEscherichia coli>14[1]
Vanillic acid inducible systemTrypanosoma brucei~18[5]
Table 2: this compound Biosensor Characteristics
Biosensor Name Host Organism Dynamic Range Substrate Specificity
Evolved this compound BiosensorEscherichia coliNot specifiedHigh selectivity for this compound over isothis compound and other pathway intermediates.[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound-Inducible Gene Expression Pathway

Vanillate_Inducible_System cluster_no_inducer No this compound Present (Gene OFF) cluster_inducer This compound Present (Gene ON) VanR_inactive VanR (Repressor) VanO VanO (Operator) VanR_inactive->VanO Binds VanR_active VanR-Vanillate Complex Promoter Promoter GOI_off Gene of Interest RNAP_blocked RNA Polymerase This compound This compound (Inducer) This compound->VanR_inactive Binds VanO_free VanO (Operator) Promoter_on Promoter GOI_on Gene of Interest Transcription Transcription GOI_on->Transcription RNAP_active RNA Polymerase RNAP_active->Promoter_on Binds & Initiates Protein Protein Product Transcription->Protein

Caption: Mechanism of the VanR-based this compound-inducible expression system.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing and Induction cluster_analysis Analysis Transform 1. Transform E. coli with expression plasmid Colony 2. Isolate single colony Transform->Colony Overnight 3. Grow overnight culture Colony->Overnight Subculture 4. Subculture into fresh media Overnight->Subculture Growth 5. Grow to mid-log phase (OD600 ~0.4-0.6) Subculture->Growth Induce 6. Add this compound (Inducer) Growth->Induce Incubate 7. Incubate for protein expression Induce->Incubate Harvest 8. Harvest cells by centrifugation Incubate->Harvest Analyze 9. Analyze protein expression (e.g., SDS-PAGE) or metabolite production (e.g., HPLC) Harvest->Analyze

Caption: A typical experimental workflow for this compound-inducible protein expression in E. coli.

Experimental Protocols

Protocol for this compound-Inducible Gene Expression in E. coli

This protocol provides a general procedure for expressing a gene of interest under the control of a this compound-inducible promoter in E. coli.

Materials:

  • E. coli expression host strain (e.g., DH5α for cloning, BL21(DE3) for protein expression).

  • Expression plasmid containing the gene of interest downstream of a this compound-inducible promoter (e.g., P(V10)) and the VanR repressor gene.

  • Luria-Bertani (LB) broth and agar (B569324) plates.

  • Appropriate antibiotic for plasmid selection.

  • Vanillic acid stock solution (e.g., 1 M in DMSO, filter-sterilized).

  • Incubator shaker.

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • Transformation: Transform the expression plasmid into the desired E. coli host strain using a standard transformation protocol (e.g., heat shock or electroporation). Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Overnight Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB broth containing the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Sub-culturing and Growth: The next day, inoculate a larger volume of fresh LB broth (e.g., 50 mL) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1. Incubate at 37°C with shaking.

  • Induction: Monitor the growth of the culture by measuring the OD600. When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6), add vanillic acid from the stock solution to the desired final concentration. A typical starting concentration is 1 mM, but this should be optimized for your specific system and desired level of expression.

  • Expression: Continue to incubate the culture under the desired conditions for protein expression. Optimal temperature and incubation time will vary depending on the protein being expressed. A common starting point is to incubate for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for potentially improved protein solubility.

  • Cell Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Analysis: The cell pellet can be stored at -80°C or processed immediately for analysis. To confirm protein expression, the cell pellet can be lysed, and the total protein analyzed by SDS-PAGE. For metabolic engineering applications, the supernatant and/or cell lysate can be analyzed for the production of the target metabolite using techniques such as HPLC or GC-MS.

Protocol for Using a this compound Biosensor for High-Throughput Screening

This protocol outlines the use of a this compound biosensor, where a fluorescent reporter (e.g., GFP) is expressed in response to this compound, for screening a library of mutant enzymes.

Materials:

  • E. coli strain co-transformed with the this compound biosensor plasmid and a library of enzyme variants.

  • M9 minimal media (or other suitable defined medium) with necessary supplements.

  • Precursor substrate for the enzyme library.

  • 96-well microplates with breathable seals.

  • Microplate reader with fluorescence detection capabilities.

  • Flow cytometer with a cell sorter (for isolating high-producing variants).

Procedure:

  • Library Transformation: Transform the library of enzyme variant plasmids into the E. coli strain already containing the this compound biosensor plasmid. Plate on selective agar plates.

  • Culturing in Microplates: Inoculate individual colonies from the library into the wells of a 96-well microplate containing M9 minimal media, appropriate antibiotics, and the precursor substrate.

  • Incubation: Incubate the microplate in a shaker incubator at an appropriate temperature to allow for cell growth and enzymatic conversion of the precursor to this compound (or a related intermediate that the biosensor detects).

  • Fluorescence Measurement: After a suitable incubation period, measure the optical density (for cell growth) and the fluorescence (e.g., GFP) of each well using a microplate reader.

  • Hit Identification: Identify "hits" as the wells exhibiting high fluorescence relative to their cell density. These wells likely contain enzyme variants with higher activity.

  • Flow Cytometry and Sorting (Optional): For more sensitive screening and isolation of the best-performing individual cells, the cultures from the top hits can be pooled and analyzed by fluorescence-activated cell sorting (FACS). Cells exhibiting the highest fluorescence can be sorted and collected for further characterization.

  • Validation: Isolate the plasmids from the sorted high-performing cells or the hits from the microplate screen. Re-transform them into a fresh background strain and repeat the assay to confirm the improved phenotype. The enzyme variants can then be further characterized in vitro.

By following these protocols and leveraging the quantitative data and pathway information provided, researchers can effectively apply this compound-inducible systems to advance their metabolic engineering and drug development projects.

References

Vanillate as a Substrate for Enzyme Characterization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillate, a key intermediate in the microbial degradation of lignin (B12514952) and other aromatic compounds, serves as an important substrate for the characterization of various enzyme systems.[1][2][3][4][5] Its central role in the catabolism of abundant natural polymers makes the enzymes that metabolize it, primarily this compound O-demethylases, attractive targets for research in bioremediation, biofuel production, and the synthesis of value-added chemicals.[4][5] Furthermore, understanding the enzymatic conversion of this compound is crucial for drug development, particularly in the context of microbial metabolism and potential drug-intermediate interactions.

This document provides detailed application notes and protocols for utilizing this compound in enzyme characterization studies. It includes a summary of kinetic data, comprehensive experimental procedures for enzyme assays and purification, and visualizations of the relevant metabolic pathways and experimental workflows.

Enzymes Utilizing this compound

The primary enzymes responsible for the initial catabolism of this compound are This compound O-demethylases (also known as this compound monooxygenases). These enzymes catalyze the oxidative demethylation of this compound to protocatechuate.[2] They are typically multi-component systems, varying between different microbial species.

  • Two-Component Systems (VanA/VanB): Commonly found in bacteria such as Pseudomonas, Corynebacterium, and Rhodococcus, these systems consist of an oxygenase component (VanA) and a reductase component (VanB).[2][4]

  • Three-Component Systems: A notable example is the enzyme from Moorella thermoacetica, which comprises three components: MtvA, MtvB, and MtvC.[6]

Data Presentation: Kinetic Parameters of this compound O-Demethylases

The following table summarizes the kinetic parameters for this compound O-demethylase from various microorganisms, providing a basis for comparative analysis.

MicroorganismEnzyme SystemKm (this compound)VmaxReference
Moorella thermoaceticaThree-component O-demethylase85 µM900 nmol mg-1 h-1[6]
Rhodococcus jostii RHA1PbdA/PbdB (Cytochrome P450)3.8 ± 0.6 µM (Kd)20,000 ± 3000 M-1 s-1 (kcat/Km)[1]

Experimental Protocols

Protocol 1: Aerobic Spectrophotometric Assay for this compound O-Demethylase Activity

This protocol provides a general method for determining the activity of two-component this compound O-demethylases by monitoring the consumption of NADH.

Materials:

  • This compound solution (e.g., 10 mM stock in buffer)

  • NADH solution (e.g., 10 mM stock in buffer)

  • Purified VanA and VanB components

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Reaction Buffer

    • This compound (final concentration to be varied for kinetic studies, e.g., 0-500 µM)

    • Purified VanA and VanB components (concentration to be optimized)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADH to a final concentration of 100-200 µM.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enzyme activity.

  • Calculate the initial reaction velocity (v) using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

  • For kinetic analysis, repeat the assay with varying concentrations of this compound.

Protocol 2: Anaerobic O-Demethylase Assay for the Three-Component System from Moorella thermoacetica

This protocol is specifically for the characterization of the oxygen-sensitive, three-component this compound O-demethylase.[6]

Materials:

  • Anaerobic chamber

  • Purified MtvA, MtvB, and MtvC components

  • This compound solution (e.g., 10 mM stock)

  • ATP solution

  • Tetrahydrofolate (H4folate) solution

  • Titanium (III) citrate (B86180) solution (as a reductant)

  • MgCl2 and NaCl solutions

  • 50 mM 2-(N-morpholino)ethanesulfonate (MES) buffer (pH 6.6)

  • 0.2 M Perchloric acid (for quenching)

  • HPLC system for product analysis

Procedure:

  • Perform all steps within an anaerobic chamber.

  • Prepare a 400 µL reaction mixture containing:

    • 50 mM MES buffer (pH 6.6)

    • 1 mM this compound

    • 2 mM ATP

    • 3 mM Tetrahydrofolate

    • 4 mM Titanium (III) citrate

    • 5 mM MgCl2

    • 5 mM NaCl

    • Optimized concentrations of purified MtvA, MtvB, and MtvC

  • Incubate the reaction at 55°C for 1 hour.[6]

  • Stop the reaction by adding 0.2 M perchloric acid.[6]

  • Centrifuge the quenched reaction at 10,000 x g for 2 minutes to pellet any precipitate.[6]

  • Analyze the supernatant for the product (protocatechuate) and remaining substrate (this compound) using reverse-phase HPLC.[6]

Protocol 3: Purification of His-tagged Recombinant this compound O-Demethylase (VanA/VanB)

This protocol outlines a general procedure for the purification of His-tagged VanA and VanB components expressed in E. coli.

Materials:

  • E. coli cell pellet expressing the His-tagged protein

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography resin

  • Lysozyme (B549824)

  • DNase I

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the cleared lysate onto the equilibrated column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Buffer Exchange:

    • Exchange the buffer of the eluted protein fractions into a suitable storage buffer (e.g., using dialysis or a desalting column) that does not contain imidazole.

  • Purity Analysis:

    • Assess the purity of the purified protein using SDS-PAGE.

Visualizations

This compound Catabolic Pathway

Vanillate_Catabolism Lignin Lignin / Ferulic Acid Vanillin Vanillin Lignin->Vanillin This compound This compound Vanillin->this compound Vanillin Dehydrogenase Protocatechuate Protocatechuate This compound->Protocatechuate This compound O-Demethylase (VanA/VanB or MtvABC) TCA_Cycle TCA Cycle Protocatechuate->TCA_Cycle Ring Cleavage Pathways

Caption: Simplified overview of the this compound catabolic pathway.

Experimental Workflow for this compound O-Demethylase Characterization

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assays Cloning Cloning of vanA/vanB genes into expression vector Transformation Transformation into E. coli expression host Cloning->Transformation Expression Induction of protein expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Lysis->Affinity_Chrom Purity_Check SDS-PAGE Analysis Affinity_Chrom->Purity_Check Activity_Assay Spectrophotometric or HPLC-based Assay Purity_Check->Activity_Assay Kinetic_Analysis Determination of Km and Vmax Activity_Assay->Kinetic_Analysis

Caption: General workflow for characterizing recombinant this compound O-demethylase.

Transcriptional Regulation of this compound Catabolism

Transcriptional_Regulation This compound This compound VanR VanR (Repressor) This compound->VanR Inactivates vanABK_promoter vanABK Promoter VanR->vanABK_promoter Represses vanABK_genes vanA, vanB, vanK genes vanABK_promoter->vanABK_genes Transcription

Caption: Model for the transcriptional regulation of the vanABK operon.[7][8]

References

Application Notes and Protocols for Stable Isotope Labeling of Vanillate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within a biological system. By employing stable isotope-labeled substrates, such as ¹³C-labeled compounds, researchers can trace the journey of atoms through metabolic networks. This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), offers a detailed view of cellular physiology and is instrumental in metabolic engineering, biotechnology, and the study of diseases where metabolic reprogramming is a key factor.[1][2]

Vanillate, a key intermediate in the degradation of lignin (B12514952) and in the biosynthesis of the valuable flavor compound vanillin, is of significant interest in industrial microbiology and biotechnology.[3][4] Understanding and optimizing the metabolic pathways involving this compound can lead to enhanced production of biofuels, specialty chemicals, and pharmaceuticals. This document provides detailed application notes and protocols for conducting ¹³C-MFA experiments using stable isotope-labeled this compound to quantify metabolic fluxes in microbial systems.

Core Principles of ¹³C-MFA with this compound

The foundational principle of ¹³C-MFA is that the distribution of ¹³C isotopes in downstream metabolites is a direct result of the underlying metabolic fluxes.[2][5] By introducing a ¹³C-labeled this compound substrate into a cell culture, the labeled carbon atoms are incorporated into various intracellular metabolites. The specific labeling patterns of these metabolites can be precisely measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] This data is then used in computational models to estimate the rates of the metabolic reactions that produced them.[8]

Experimental Workflow

The overall workflow for a ¹³C-MFA experiment using labeled this compound involves several key stages: experimental design, the tracer experiment itself, measurement of isotopic labeling, flux estimation, and statistical analysis.[5]

G A Experimental Design (Choice of ¹³C-Vanillate Tracer) B Cell Culture and Labeling (Introduction of Labeled this compound) A->B C Metabolic Quenching and Metabolite Extraction B->C D Sample Derivatization (for GC-MS) C->D E Isotopic Labeling Measurement (GC-MS or NMR) D->E F Data Analysis and Flux Estimation E->F G Model Validation and Interpretation F->G

Figure 1: General workflow for a ¹³C-MFA experiment with this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and ¹³C-Vanillate Labeling

This protocol outlines the steps for culturing microorganisms and introducing the ¹³C-labeled this compound substrate. Escherichia coli is used here as an example organism.

Materials:

  • E. coli strain capable of metabolizing this compound

  • Minimal medium (e.g., M9 minimal medium) with a defined carbon source (e.g., glucose)

  • Unlabeled this compound

  • ¹³C-labeled this compound (e.g., [carboxyl-¹³C]-vanillate or [ring-¹³C₆]-vanillate)

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Prepare M9 minimal medium supplemented with a primary carbon source (e.g., 4 g/L glucose).

  • Inoculate a starter culture of the E. coli strain and grow overnight at 37°C with shaking.

  • Inoculate the main cultures in shake flasks or a bioreactor with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Grow the cells at 37°C with shaking until they reach the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Prepare two sets of cultures: a control group with unlabeled this compound and an experimental group with ¹³C-labeled this compound. Add the respective this compound to a final concentration of 1 g/L.

  • Continue the incubation under the same conditions for a duration sufficient to achieve isotopic steady state. This is typically equivalent to at least two to three cell doubling times.

  • Monitor cell growth by measuring OD₆₀₀ periodically.

Protocol 2: Metabolite Quenching, Extraction, and Derivatization

Rapidly halting metabolic activity and efficiently extracting intracellular metabolites are crucial for accurate measurements.

Materials:

  • Ice-cold 60% methanol (B129727) solution (-40°C)

  • Cold extraction solvent (e.g., 80% methanol)

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Procedure:

  • Quenching: To rapidly stop metabolism, quickly transfer a defined volume of the cell culture into a tube containing ice-cold 60% methanol. The final methanol concentration should be above 40% to ensure effective quenching.

  • Centrifugation: Immediately centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

  • Extraction: Discard the supernatant and resuspend the cell pellet in a cold extraction solvent. Vortex vigorously to ensure complete lysis and extraction of metabolites.

  • Second Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Drying: Dry the metabolite extract using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.

  • Derivatization (for GC-MS): Prior to GC-MS analysis, the dried metabolites must be derivatized to increase their volatility. Add a solution of MSTFA in pyridine (B92270) to the dried extract and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

Protocol 3: GC-MS Analysis of Labeled Metabolites

This protocol provides a general method for analyzing the isotopic labeling patterns of metabolites using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column for separating derivatized metabolites (e.g., DB-5ms)

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Separation: Use a suitable temperature gradient to separate the metabolites on the GC column.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify metabolites or in selected ion monitoring (SIM) mode for targeted analysis.

  • Data Acquisition: Collect the mass spectra of the eluting compounds.

  • Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to a spectral library. Determine the mass isotopomer distributions (MIDs) for each metabolite by analyzing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).

Data Presentation

The quantitative data from ¹³C-MFA experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Mass Isotopomer Distributions of Key Metabolites in the this compound Degradation Pathway.

MetaboliteMass IsotopologueAbundance in Control (%)Abundance with [carboxyl-¹³C]-Vanillate (%)
ProtocatechuateM+099.145.2
M+10.954.8
M+2<0.1<0.1
3-Carboxy-cis,cis-muconateM+099.044.9
M+11.055.1
M+2<0.1<0.1
SuccinateM+098.890.5
M+11.18.3
M+20.11.2
Acetyl-CoAM+098.995.1
M+11.14.9
M+2<0.1<0.1

Table 2: Calculated Metabolic Fluxes in Wild-Type vs. Engineered Strain.

ReactionWild-Type Flux (relative to this compound uptake)Engineered Strain Flux (relative to this compound uptake)
This compound Demethylase100100
Protocatechuate Dioxygenase9598
3-Carboxy-cis,cis-muconate Cyclase9296
TCA Cycle Entry4035
Glyoxylate Shunt52
Biomass Precursors5060

Visualization of Metabolic Pathways and Workflows

G This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate This compound Demethylase Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-Dioxygenase Muconolactone γ-Carboxymuconolactone Carboxymuconate->Muconolactone 3-Carboxy-cis,cis-muconate Cyclase Ketoadipate_enollactone β-Ketoadipate enol-lactone Muconolactone->Ketoadipate_enollactone Ketoadipate β-Ketoadipate Ketoadipate_enollactone->Ketoadipate SuccinylCoA Succinyl-CoA Ketoadipate->SuccinylCoA AcetylCoA Acetyl-CoA Ketoadipate->AcetylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle AcetylCoA->TCA_Cycle

Figure 2: The β-ketoadipate pathway for this compound degradation.

G Experimental_Data Experimental Data (MIDs, Uptake/Secretion Rates) Flux_Estimation Flux Estimation Algorithm (e.g., 13CFLUX2) Experimental_Data->Flux_Estimation Metabolic_Model Metabolic Network Model (Stoichiometry, Atom Transitions) Metabolic_Model->Flux_Estimation Estimated_Fluxes Estimated Flux Distribution Flux_Estimation->Estimated_Fluxes Statistical_Analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) Estimated_Fluxes->Statistical_Analysis Validated_Flux_Map Validated Flux Map Statistical_Analysis->Validated_Flux_Map

Figure 3: Logical workflow for computational flux analysis.

Conclusion

Stable isotope labeling of this compound, coupled with ¹³C-MFA, is a powerful strategy for quantitatively understanding the metabolic pathways involved in its catabolism. The protocols and data presented here provide a framework for researchers to design and execute their own experiments. By elucidating the metabolic fluxes, scientists can identify bottlenecks, discover alternative pathways, and rationally engineer microorganisms for improved production of valuable bioproducts derived from this compound. This approach is invaluable for advancing the fields of metabolic engineering, synthetic biology, and industrial biotechnology.

References

Application Note: Quantitative Analysis of Vanillate Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillate, the carboxylate form of vanillic acid, is a phenolic compound of significant interest in various fields, including flavor chemistry, pharmacology, and metabolic research. Accurate and sensitive quantification of this compound in complex biological and chemical matrices is crucial for understanding its pharmacokinetics, biological activity, and for quality control purposes. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), offers a powerful analytical platform for the selective and sensitive quantification of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using LC-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust technique for this purpose.

Principle

The quantitative analysis of this compound by LC-MS/MS involves several key steps. First, the sample is prepared to extract this compound and remove interfering matrix components. The extracted sample is then injected into an LC system where this compound is separated from other compounds based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity for accurate quantification.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix.

a) Protein Precipitation (for plasma or serum samples) [1][2]

This method is suitable for removing proteins from biological fluids.

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) (or acetone) containing an appropriate internal standard (e.g., isotopic-labeled this compound or a structurally similar compound like caffeic acid).[2]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) (for aqueous samples and dairy products) [3]

LLE is effective for extracting this compound from aqueous matrices and can be used for cleanup.

  • To 1 mL of the sample, add an appropriate internal standard.

  • Adjust the pH of the sample to acidic conditions (e.g., pH 2-3) using an acid like formic acid to ensure this compound is in its protonated form.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

c) Solid-Phase Extraction (SPE) (for complex matrices like food and environmental samples)

SPE provides a more thorough cleanup and concentration of the analyte.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

a) Liquid Chromatography Conditions

ParameterTypical Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration.
Injection Volume 5-10 µL
Column Temperature 30-40°C

b) Mass Spectrometry Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[2]
Source Temperature 200-250 °C[4]
Ionization Energy 70 eV (for GC-MS with Electron Ionization)[4][5]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z corresponding to deprotonated this compound
Product Ions (Q3) Characteristic fragment ions of this compound

Note: Specific MRM transitions for this compound need to be optimized on the instrument being used. For vanillic acid, a precursor ion of m/z 167 and product ions of m/z 123 and 152 are commonly used.

3. Calibration and Quantification

  • Prepare a series of calibration standards of known this compound concentrations in a matrix that mimics the study samples.

  • Spike each calibration standard and quality control (QC) sample with the internal standard at a constant concentration.

  • Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.

  • Analyze the processed standards and samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Data Presentation

Table 1: Typical LC-MS/MS Method Performance for this compound Quantification

ParameterTypical Performance
Linearity (R²) > 0.99[2]
Limit of Detection (LOD) 0.05 - 10 ng/mL[1][3]
Limit of Quantification (LOQ) 0.15 - 20 ng/mL[3]
Accuracy (% Recovery) 85 - 115%[1][3]
Precision (% RSD) < 15%[1]

Table 2: Example MRM Transitions for Related Compounds

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Vanillic Acid 167123152
Vanillin (B372448) 151136108
Ethyl Vanillin 165137109

Note: These values may vary slightly depending on the instrument and source conditions.

Mandatory Visualization

Vanillate_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Chemical Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Selection Precursor Ion Selection (Q1) MS_Ionization->MS_Selection MS_Fragmentation Fragmentation (Q2 - CID) MS_Selection->MS_Fragmentation MS_Detection Product Ion Detection (Q3) MS_Fragmentation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Vanillic_Acid_Signaling cluster_cellular_response Cellular Response Vanillic_Acid Vanillic Acid ROS Reactive Oxygen Species (ROS) Vanillic_Acid->ROS Inhibits NFkB NF-κB Pathway Vanillic_Acid->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes Vanillic_Acid->Antioxidant_Enzymes Upregulates ROS->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Cell_Survival Cell Survival and Protection Inflammatory_Cytokines->Cell_Survival Antioxidant_Enzymes->ROS Antioxidant_Enzymes->Cell_Survival

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Vanillate Yield from Lignin Depolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental production of vanillate from lignin (B12514952) depolymerization.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low or No this compound/Vanillin (B372448) Yield Inappropriate Lignin Source: The type and structure of lignin significantly impact yield. Lignins with a low content of β-O-4 linkages are less suitable for producing vanillin and its derivatives.[1] Softwood lignins and those isolated using methods like organosolv tend to have a higher proportion of these linkages.- Characterize your lignin source: Use techniques like NMR spectroscopy to determine the content of β-O-4 linkages.[1] - Select appropriate lignin: Opt for lignin sources known to have a high β-O-4 content.
Suboptimal Reaction Conditions: Temperature, reaction time, and pH are critical parameters. Excessively long reaction times can lead to the degradation of vanillin into other compounds.[2]- Optimize reaction time: Conduct a time-course study to identify the point of maximum yield before degradation occurs. - Control temperature: Different catalytic systems have optimal temperature ranges. For instance, with a CuO/Al2O3 catalyst, optimal temperatures can be as low as 80°C.[3] - Maintain alkaline conditions: Lignin depolymerization often produces acidic byproducts that can lower the pH and cause lignin to precipitate.[2] Ensure sufficient NaOH or another base is present to maintain a high pH.
Ineffective Catalyst: The choice of catalyst and its concentration are crucial for efficient depolymerization.- Select a suitable catalyst: Copper-based catalysts, such as CuO/Al2O3, have shown high reactivity for lignin degradation at moderate temperatures.[2] Fe- and Mn-modified TS-1 zeolites are also effective.[4] - Optimize catalyst loading: Perform experiments with varying catalyst concentrations to find the optimal loading for your specific lignin and reaction setup.
Repolymerization of Intermediates: Reactive intermediates formed during depolymerization can repolymerize, reducing the yield of monomeric products like this compound.- Consider a "lignin-first" strategy: This approach aims to depolymerize lignin under conditions that stabilize the resulting monomers.[5] - Use capping agents: Certain reagents can "cap" reactive intermediates to prevent repolymerization.
Lignin Precipitation During Reaction Decreased pH: The formation of carboxylic acids as byproducts of lignin decomposition can lead to a drop in pH, causing the lignin to precipitate out of the alkaline solution.[2]- Increase NaOH concentration: Adding more NaOH can help neutralize the acidic byproducts and maintain the solubility of lignin.[2][3] - Monitor and adjust pH: Periodically check the pH of the reaction mixture and add base as needed to keep it in the desired alkaline range.
Complex Product Mixture/Difficulty in Product Separation Non-selective Depolymerization: Harsh reaction conditions or non-selective catalysts can lead to a wide array of byproducts, complicating the purification of this compound.[6][7]- Employ selective catalysts: Utilize catalysts known for their selectivity towards the cleavage of specific lignin linkages. - Optimize reaction conditions: Milder conditions often lead to a cleaner product profile.[7] - Utilize effective separation techniques: Techniques like liquid-liquid extraction, vacuum distillation, or membrane separation can be employed to isolate this compound from the reaction mixture.[5][6][8] Bisulfitation can be a specific method for separating aldehydes like vanillin.[9]
Inconsistent or Non-reproducible Results Variability in Lignin Feedstock: Lignin is a heterogeneous polymer, and its composition can vary significantly between batches and sources.[7]- Thoroughly characterize each new batch of lignin: Do not assume that lignin from the same supplier will have identical properties over time. - Standardize experimental protocols: Ensure all reaction parameters, including mixing speed, heating rate, and sample handling, are kept consistent between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound yield?

A1: The structure of the initial lignin, specifically the abundance of β-O-4 linkages, is a primary determinant of this compound yield.[1] Lignins with a higher content of these ether bonds are more amenable to depolymerization into aromatic aldehydes like vanillin and their corresponding acids.

Q2: How does the choice of catalyst affect the depolymerization process?

A2: The catalyst plays a pivotal role in the efficiency and selectivity of lignin depolymerization. Copper-based catalysts, for instance, have demonstrated high reactivity in the temperature range of 100–320 °C.[2] The synergistic effects of bimetallic catalysts, such as Fe-Mn/TS-1, can also enhance the cleavage of β-O-4 bonds and improve vanillin yield.[4] The catalyst can also influence the optimal reaction conditions; for example, some catalysts can achieve good yields under milder conditions than others.[3]

Q3: What are the optimal reaction conditions for maximizing this compound yield?

A3: Optimal conditions are highly dependent on the specific lignin source, catalyst, and reactor setup. However, general guidelines include maintaining a strongly alkaline environment (e.g., with sufficient NaOH) to prevent lignin precipitation, and carefully optimizing temperature and reaction time to maximize product formation while minimizing its subsequent degradation.[2][3] For example, one study using a CuO/Al2O3 catalyst found optimal conditions to be 80°C for 90 minutes with 1.5 g of NaOH and 1.5 g of catalyst for a specific lignin sample.[3] Another study on Kraft lignin oxidation reported optimal conditions of 110°C and an oxygen partial pressure of 5 bar.[6]

Q4: Can vanillin be converted to this compound during the process?

A4: Yes, vanillin is an aldehyde that can be oxidized to vanillic acid (the carboxylate form of which is this compound) under the oxidative and alkaline conditions often employed in lignin depolymerization. The reaction mixture will often contain both vanillin and vanillic acid.

Q5: What analytical methods are suitable for quantifying this compound yield?

A5: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of vanillin and vanillic acid in the product mixture.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for product identification and quantification.

Quantitative Data Summary

The following tables summarize this compound/vanillin yields obtained under different experimental conditions as reported in the literature.

Table 1: Vanillin Yield from Catalytic Oxidation of Lignin

Lignin SourceCatalystTemperature (°C)Reaction TimeKey ConditionsVanillin Yield/ConcentrationReference
Kraft LigninCuO/Al₂O₃8090 min1.5 g NaOH, 1.5 g catalyst59.14 mg/L[3]
Kraft LigninNot specified11067 min30 g/L lignin, 5 bar O₂ pressure9.25% (w/w)[6]
Kraft LigninN/P-functionalized Activated Carbon200Not specified10 bar O₂ pressure~3.1 wt % (higher than uncatalyzed)[10]
Alkaline LigninFe-Mn/TS-1Not specifiedNot specifiedNot specified8.36 wt%[4]
LignosulfonateNot specified (Industrial Process)HighNot specifiedHigh pH, transition-metal catalyst5-7%[6]
LigninAnthraquinone-based photocatalystAmbientNot specifiedFlow reactor7.1 wt%[11]

Experimental Protocols

Protocol 1: Catalytic Depolymerization of Lignin using CuO/Al₂O₃

This protocol is based on the methodology for optimizing vanillin production over a CuO/Al₂O₃ catalyst.[2][3]

1. Catalyst Preparation (Wetness Impregnation):

  • Dissolve copper nitrate (B79036) (Cu(NO₃)₂·9H₂O) in deionized water.

  • Add alumina (B75360) (Al₂O₃) to the copper solution under constant stirring.

  • Dry the mixture in an oven at 100°C for 12 hours.

  • Calcine the dried sample in a muffle furnace at 350°C for 4 hours to obtain the CuO/Al₂O₃ catalyst.

2. Lignin Depolymerization Reaction:

  • In a suitable batch reactor, dissolve a specific amount of lignin powder (e.g., as specified in your experimental design) in a sodium hydroxide (B78521) (NaOH) solution.

  • Add the prepared CuO/Al₂O₃ catalyst to the lignin solution.

  • Seal the reactor and set the desired reaction temperature (e.g., 80-140°C) and reaction time (e.g., 30-90 minutes) with constant stirring.

3. Product Analysis:

  • After the reaction, cool the reactor and collect the liquid sample.

  • Filter the sample to remove the catalyst and any solid residue.

  • Analyze the concentration of vanillin in the filtrate using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Oxidative Depolymerization of Kraft Lignin

This protocol is a general representation based on common oxidative depolymerization experiments.[10]

1. Reaction Setup:

  • In a stirred batch reactor (e.g., 100 mL capacity) equipped with temperature and pressure control, dissolve 2 g of Kraft lignin in 50 mL of a 40 g/L NaOH solution.

  • Add the desired heterogeneous catalyst (e.g., N/P-functionalized activated carbon).

2. Depolymerization Reaction:

  • Seal the reactor and pressurize with an initial oxygen pressure (e.g., 5-10 bar).

  • Heat the reactor to the target temperature (e.g., 175-200°C) with constant stirring (e.g., 700 rpm).

  • Maintain the reaction for the desired duration.

3. Sample Work-up and Analysis:

  • After the reaction, cool the reactor and vent the pressure.

  • Separate the solid catalyst by filtration.

  • The liquid product can be analyzed for vanillin content using HPLC or other suitable chromatographic techniques.

Visualizations

Lignin_Depolymerization_Workflow Lignin Lignin Source (High β-O-4 Content) Depolymerization Depolymerization (e.g., Catalytic Oxidation) Lignin->Depolymerization Crude_Product Crude Product Mixture (this compound, Vanillin, Byproducts) Depolymerization->Crude_Product Reaction_Conditions Reaction Conditions - Temperature - Time - Alkaline pH - O₂ Pressure Reaction_Conditions->Depolymerization Catalyst Catalyst (e.g., CuO/Al₂O₃) Catalyst->Depolymerization Separation Separation & Purification Crude_Product->Separation This compound Purified this compound Separation->this compound Byproducts Byproducts Separation->Byproducts

Caption: Experimental workflow for this compound production from lignin.

Troubleshooting_Logic Start Low this compound Yield Check_Lignin Check Lignin Source (β-O-4 content) Start->Check_Lignin Check_Conditions Review Reaction Conditions (Temp, Time, pH) Check_Lignin->Check_Conditions [Lignin OK] Optimize_Lignin Select High β-O-4 Lignin Source Check_Lignin->Optimize_Lignin [Low β-O-4] Check_Catalyst Evaluate Catalyst (Type, Concentration) Check_Conditions->Check_Catalyst [Conditions OK] Optimize_Conditions Optimize T, t, [NaOH] Check_Conditions->Optimize_Conditions [Suboptimal] Optimize_Catalyst Select/Optimize Catalyst Check_Catalyst->Optimize_Catalyst [Ineffective] Re_run Re-run Experiment Check_Catalyst->Re_run [Catalyst OK] Optimize_Lignin->Re_run Optimize_Conditions->Re_run Optimize_Catalyst->Re_run

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Vanillate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize culture conditions for microbial vanillate metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial pathway for this compound metabolism?

The most common pathway for aerobic this compound metabolism involves the conversion of this compound into protocatechuate through O-demethylation.[1][2] This reaction is a critical step and is typically catalyzed by a two-component enzyme called this compound O-demethylase (VanOD), which is encoded by the vanAB genes in many bacteria like Corynebacterium glutamicum and Rhodococcus species.[1][3][4] The resulting protocatechuate is then funneled into the central carbon metabolism via the β-ketoadipate pathway.[5][6]

Q2: My microbial culture shows poor growth or low viability after introducing the substrate. What could be the cause?

This is likely due to substrate or product toxicity. Vanillin (B372448), a common precursor or byproduct in this compound-related biotransformations, is known to be toxic to many microorganisms, even at low concentrations.[7][8] Vanillic acid itself can also be inhibitory. High concentrations can damage cell membranes and inhibit essential enzymes.[9][10]

Q3: How can I mitigate the toxic effects of this compound or its related compounds?

To reduce toxicity, consider the following strategies:

  • Fed-batch or continuous feeding: Instead of adding the substrate all at once, a controlled, gradual feeding strategy can maintain substrate concentrations below the toxic threshold.

  • In-situ product removal: Employ techniques like adsorption using macroporous resins to remove toxic products like vanillin from the culture medium as they are formed.[11]

  • Strain adaptation: Gradually adapt your microbial strain to higher concentrations of the substrate by serial sub-culturing in media with increasing levels of this compound or vanillin.[11]

  • Use of resting cells: Conducting the biotransformation with non-proliferating "resting cells" can be effective, as the primary goal is conversion, not growth. This approach can be less susceptible to growth inhibition.[12]

Q4: My this compound conversion rate is low. What are the common bottlenecks and how can I address them?

Low conversion rates can stem from several factors. The O-demethylation of this compound is often a rate-limiting step.[13] Further degradation of the desired product, vanillin, into vanillic acid by vanillin dehydrogenases is another common issue that reduces yield.[7][11]

Troubleshooting Steps:

  • Optimize Culture Conditions: Ensure pH, temperature, and aeration are optimal for your specific strain.

  • Check Enzyme Cofactors: this compound O-demethylase is a two-component monooxygenase that requires specific cofactors. Ensure your medium is not deficient in essential minerals or vitamins.

  • Genetic Engineering: If using a recombinant strain, consider deleting genes responsible for product degradation, such as vanillin dehydrogenase (vdh), to promote the accumulation of the desired intermediate.[14]

  • Analyze for Byproducts: Quantify potential byproducts to understand where the metabolic flux is being diverted.

Q5: I'm observing significant formation of undesired byproducts like guaiacol (B22219) or vanillyl alcohol. How can I control this?

Byproduct formation indicates the activity of alternative metabolic pathways.

  • Guaiacol: This compound is formed via the non-oxidative decarboxylation of vanillic acid, a reaction catalyzed by this compound decarboxylase.[5][6][15] This pathway is common in some Bacillus and Streptomyces species.[15][16]

  • Vanillyl Alcohol: This is typically formed by the reduction of vanillin. Many organisms, including E. coli, have endogenous aldehyde reductases that can perform this conversion.[17]

To minimize these byproducts, you may need to select a different microbial strain that does not possess these enzymatic activities or use genetic engineering to knock out the responsible genes (e.g., this compound decarboxylase).

Troubleshooting Guide

The following table summarizes common issues encountered during this compound metabolism experiments and provides recommended actions.

Problem Potential Cause(s) Recommended Action(s)
Low or No this compound Degradation 1. Sub-optimal pH or temperature.2. Insufficient aeration (for aerobic pathways).3. Inactivity of key enzymes (e.g., this compound demethylase).4. Absence of necessary gene clusters in the selected strain.1. Optimize pH (typically 7.0-9.0) and temperature (typically 30-37°C).[7][12]2. Increase shaking speed or use a bioreactor with controlled dissolved oxygen.3. Confirm expression of vanAB or other demethylase genes.4. Screen different microbial strains known for aromatic compound degradation.[5]
Poor Cell Growth / Low Biomass 1. Substrate (this compound) or product (vanillin) toxicity.2. Nutrient limitation in the culture medium.1. Implement a fed-batch strategy or use in-situ product removal.[11]2. Supplement the medium with additional carbon, nitrogen, or yeast extract.
Accumulation of Undesired Byproducts 1. Presence of alternative metabolic pathways (e.g., decarboxylation to guaiacol).2. Reduction of intermediates (e.g., vanillin to vanillyl alcohol).1. Select a strain lacking the enzymes for byproduct formation.2. Use metabolic engineering to delete genes encoding enzymes like this compound decarboxylase or certain aldehyde reductases.
Inconsistent Results Between Batches 1. Variability in inoculum age or quality.2. Inconsistent preparation of media or substrate solutions.1. Standardize inoculum preparation; use cells from the late exponential growth phase.[7]2. Follow a strict, standardized protocol for all media and solution preparations.

Data and Parameters

Table 1: Optimized Culture Conditions for this compound Bioconversion
ParameterOrganism ExampleRecommended ValueNotes
Temperature Escherichia coli JM109(pBB1)30°COptimal for bioconversion, while 37°C is optimal for growth.[7]
pH Recombinant E. coli9.0An increase in pH from 7.0 to 9.0 significantly improved the vanillin yield and substrate consumption rate.[12]
Inoculum Age Escherichia coli JM109(pBB1)6 hoursInoculum should be from the end of the exponential growth phase and before the stationary phase.[7]
Carbon Source Pycnoporus cinnabarinusCellobiose (B7769950)Adding cellobiose can shift metabolism away from producing methoxyhydroquinone and increase vanillin yield.[18]
Table 2: Comparison of Analytical Methods for this compound and Metabolite Quantification
Parameter HPLC-UV GC-MS
Primary Use Robust quantification of known phenolic compounds.Highly sensitive detection and identification, especially in complex mixtures.
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 - 1 µg/mL0.01 - 0.05 µg/mL
Typical Run Time 10 - 20 minutes20 - 30 minutes
Sample Preparation Simple filtration and dilution.May require derivatization for non-volatile compounds.
Data extrapolated from methods for vanillin, vanillic acid, and analogous compounds.[19][20]

Key Experimental Protocols & Visualizations

Protocol 1: General Protocol for this compound Bioconversion with Resting Cells
  • Inoculum Preparation: Inoculate a single colony of the selected microbial strain into a suitable liquid medium (e.g., LB or M9 minimal medium). Grow overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Biomass Production: Use the overnight culture to inoculate a larger volume of production medium. Grow until the culture reaches the late exponential phase (OD600 ≈ 2.0-3.0).

  • Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 100 mM sodium/potassium phosphate, pH 7.5).

  • Biotransformation Setup: Resuspend the washed cell pellet in the bioconversion buffer (e.g., phosphate buffer at pH 9.0) to a desired cell density (e.g., OD600 of 10).

  • Substrate Addition: Add this compound from a sterile stock solution to the desired starting concentration (e.g., 5-10 mM). If using a fed-batch approach, add the substrate incrementally over time.

  • Incubation: Incubate the reaction mixture at the optimal bioconversion temperature (e.g., 30°C) with gentle agitation.

  • Sampling and Analysis: Withdraw samples at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately quench the enzymatic reaction (e.g., by adding an equal volume of acetonitrile (B52724) or by centrifugation and freezing). Prepare the supernatant for HPLC or GC-MS analysis.

Vanillate_Metabolic_Pathways This compound This compound protocatechuate Protocatechuate This compound->protocatechuate  this compound O-Demethylase  (vanAB) guaiacol Guaiacol This compound->guaiacol  this compound Decarboxylase central_metabolism β-Ketoadipate Pathway protocatechuate->central_metabolism  Ring Cleavage

Key Microbial Metabolic Pathways for this compound.
Protocol 2: HPLC Analysis of this compound and Metabolites

This protocol is a general guideline and may require optimization for specific equipment and sample matrices.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A common mobile phase is a mixture of aqueous acetic acid (e.g., 1% v/v, pH ~2.9) and acetonitrile (e.g., 85:15 v/v).[19]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the absorbance at a wavelength suitable for aromatic compounds, such as 254 nm or 280 nm.

  • Sample Preparation: Centrifuge the culture samples to pellet cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase if necessary to fall within the calibration curve range.

  • Standard Curve: Prepare a series of standards of known concentrations for this compound and all expected metabolites (e.g., protocatechuate, vanillin, vanillyl alcohol) in the same buffer as the samples.

  • Quantification: Inject the prepared samples and standards. Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

Troubleshooting_Workflow start Low this compound Conversion check_conditions Verify Culture Conditions (pH, Temp, Aeration) start->check_conditions is_condition_optimal Optimal? check_conditions->is_condition_optimal check_viability Assess Cell Viability (e.g., plating, microscopy) is_viability_ok Viable? check_viability->is_viability_ok analyze_byproducts Analyze for Byproducts and Intermediates (HPLC) is_byproduct_high High Byproducts? analyze_byproducts->is_byproduct_high is_condition_optimal->check_viability Yes optimize_conditions Optimize Conditions is_condition_optimal->optimize_conditions No is_viability_ok->analyze_byproducts Yes mitigate_toxicity Mitigate Toxicity (Fed-batch, Strain Adaptation) is_viability_ok->mitigate_toxicity No engineer_strain Engineer Strain (Knockout Side Pathways) is_byproduct_high->engineer_strain Yes check_enzyme Check Enzyme Expression / Cofactors is_byproduct_high->check_enzyme No

A Troubleshooting Workflow for Low this compound Conversion.

Optimization_Workflow step1 1. Prepare Standardized Inoculum and Resting Cell Suspension step2 2. Set up Parallel Bioconversion Reactions at Different pH Values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) step1->step2 step3 3. Add this compound to a Fixed Initial Concentration step2->step3 step4 4. Take Samples at Regular Time Intervals (e.g., 0, 2, 4, 8, 12h) step3->step4 step5 5. Quench Reaction and Prepare Supernatant for Analysis step4->step5 step6 6. Analyze Samples via HPLC step5->step6 step7 7. Plot Substrate Consumption and Product Formation vs. Time for Each pH step6->step7 step8 8. Identify pH with Highest Conversion Rate and Yield for Future Experiments step7->step8

Experimental Workflow for pH Optimization.

References

Technical Support Center: Troubleshooting Low Vanillate Conversion Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the conversion of vanillate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this biochemical process.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound conversion in bacteria?

A1: In many bacteria, such as Pseudomonas, Rhodococcus, and Sphingobium species, this compound is primarily converted to protocatechuate through O-demethylation.[1] This reaction is catalyzed by the enzyme this compound O-demethylase (VanOD). Protocatechuate is then further metabolized through central pathways like the β-ketoadipate pathway.[2]

Q2: What are the key enzymes involved in this compound demethylation?

A2: The key enzyme is this compound O-demethylase (VanOD), which is a two-component enzyme system.[2][1] It consists of an oxygenase component (VanA) and a reductase component (VanB).[2][1]

Q3: My this compound conversion has stalled. What are the potential causes?

A3: Stalled this compound conversion can be due to several factors including:

  • Enzyme Inactivity: The this compound O-demethylase may be inactive or inhibited.

  • Cofactor Limitation: The reaction requires cofactors such as NADH and O2, and their depletion can halt the conversion.[3][4]

  • Substrate/Product Inhibition: High concentrations of this compound or the accumulation of intermediates and byproducts can inhibit enzyme activity.[5] Vanillin, a potential precursor or byproduct, is known to be toxic to many microorganisms.[5][6]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition of your reaction may not be optimal for enzyme activity.

Q4: How can I improve the yield of my this compound conversion reaction?

A4: To improve your yield, consider the following:

  • Optimize Reaction Conditions: Systematically test different pH levels, temperatures, and buffer components.

  • Ensure Cofactor Availability: Supplement the reaction with a regenerating system for NADH if necessary.

  • Control Substrate and Product Concentrations: A fed-batch approach for substrate addition can prevent inhibition. In-situ product removal can also be beneficial.

  • Genetic Engineering: If using whole-cell biocatalysts, overexpression of the vanA and vanB genes can increase conversion rates.[7][8]

Troubleshooting Guides

Issue 1: Low or No this compound Conversion
Potential Cause Troubleshooting Step Expected Outcome
Inactive Enzyme Perform an enzyme activity assay using a positive control.The positive control should show activity, confirming the assay is working. If your enzyme is inactive, consider protein degradation or misfolding.
Missing Cofactors Ensure adequate concentrations of NADH and access to oxygen in the reaction mixture.Addition of cofactors should restore or increase the conversion rate.
Incorrect pH or Temperature Measure the pH of your reaction mixture. Run the reaction at the optimal temperature for your specific enzyme.Adjusting pH and temperature to optimal ranges should improve conversion.
Presence of Inhibitors Analyze your reaction mixture for potential inhibitory compounds.Identification and removal of inhibitors should improve conversion rates.
Issue 2: Formation of Undesired Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Further Metabolism of Protocatechuate If using a whole-cell system, consider using a knockout mutant for the subsequent pathway enzymes (e.g., pca genes).[2]Accumulation of the desired product, protocatechuate, with reduced byproduct formation.
Side Reactions Catalyzed by Other Enzymes Use a purified enzyme system instead of whole cells or cell lysates.Increased specificity and reduced byproduct formation.
Oxidative Side Reactions Degas your solutions and run the reaction under an inert atmosphere if the desired reaction is anaerobic.Reduced formation of oxidation-related byproducts.

Data Presentation

Table 1: Factors Influencing Vanillin Production from Ferulic Acid (a related bioconversion)

FactorConditionVanillin Yield (%)Reference
pH 7.062.8[9]
9.077.9[9]
Phosphate Concentration 40 mM70.4[9]
70 mM77.9[9]
200 mM61.1[9]
Stirring Speed & Substrate Concentration Optimized via response surface methodologyUp to 28.10 ± 0.05 mM vanillin[10]

Table 2: Vanillin Yield from Rice Straw Bioconversion and Extraction

SolventSolvent Volume (mL)Extraction Time (min)Vanillin Yield (µg g⁻¹)Reference
Ethanol402482.596[11]
Ethyl Acetate601603.957[11]

Experimental Protocols

Protocol 1: this compound O-Demethylase (VanOD) Activity Assay

This spectrophotometric assay measures the activity of VanOD by monitoring the consumption of NADH at 340 nm.

Materials:

  • This compound solution (e.g., 100 mM in buffer)

  • NADH solution (e.g., 10 mM in buffer)

  • Purified VanOD enzyme or cell lysate

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer and cuvettes

Procedure:

  • Set up the reaction mixture in a cuvette containing:

    • 800 µL of reaction buffer

    • 100 µL of this compound solution

    • 50 µL of NADH solution

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH consumption using the Beer-Lambert law (ε of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound metabolism to protocatechuate and subsequent degradation.

Troubleshooting_Workflow Start Low this compound Conversion Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Cofactors Are cofactors present? Check_Enzyme->Check_Cofactors Yes Purify_Enzyme Purify enzyme or use new batch Check_Enzyme->Purify_Enzyme No Check_Conditions Are reaction conditions optimal? Check_Cofactors->Check_Conditions Yes Add_Cofactors Supplement with NADH/ensure aeration Check_Cofactors->Add_Cofactors No Check_Inhibitors Is there substrate/product inhibition? Check_Conditions->Check_Inhibitors Yes Optimize_Conditions Adjust pH, temperature, buffer Check_Conditions->Optimize_Conditions No Fed_Batch Use fed-batch substrate addition Check_Inhibitors->Fed_Batch Yes Success Conversion Rate Improved Check_Inhibitors->Success No Purify_Enzyme->Check_Enzyme Add_Cofactors->Check_Cofactors Optimize_Conditions->Check_Conditions Fed_Batch->Success Failure Further Investigation Needed Fed_Batch->Failure

Caption: Troubleshooting workflow for low this compound conversion.

Regulatory_Pathway This compound This compound DesR DesR (Transcriptional Repressor) This compound->DesR Inhibits DNA binding DNA_Binding_Site DNA Binding Site DesR->DNA_Binding_Site Binds and represses Gene_Expression Gene Expression (ligM, desA, desR) DNA_Binding_Site->Gene_Expression Allows transcription

Caption: Regulation of this compound catabolism genes by the DesR repressor.

References

byproduct formation during vanillate biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to byproduct formation during microbial vanillate biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during this compound biosynthesis in microbial hosts like E. coli and S. cerevisiae?

A1: The primary byproducts that often complicate this compound biosynthesis are vanillin (B372448), vanillyl alcohol, and veratrate.[1][2][3] Vanillin is the immediate precursor to this compound, and its accumulation indicates incomplete oxidation.[4] Vanillyl alcohol is formed when native host enzymes, such as alcohol dehydrogenases, reduce the aldehyde group of vanillin.[2][5][6] Veratrate (or veratric acid) is the result of O-methylation of the hydroxyl group on this compound by host methyltransferases.[1][7]

Q2: Why is byproduct formation a significant issue in this compound production?

A2: Byproduct formation is a critical issue for several reasons. Firstly, it diverts the carbon flux away from the desired product, this compound, thereby reducing the overall process yield and efficiency. Secondly, the accumulation of byproducts, particularly vanillin, can be toxic to the microbial host, inhibiting growth and productivity.[6][8][9] Thirdly, the structural similarity of these byproducts to this compound complicates downstream purification processes, increasing costs and complexity.

Q3: What are the primary factors that influence the type and quantity of byproducts formed?

A3: Several factors can influence byproduct formation, including:

  • Host Organism: The genetic background of the host strain (e.g., E. coli, S. cerevisiae) is crucial, as the presence and activity of native enzymes like aldehyde reductases, alcohol dehydrogenases, and methyltransferases directly contribute to byproduct synthesis.[2][5][6]

  • Enzyme Selection and Expression: The efficiency and specificity of the heterologous enzymes used in the biosynthetic pathway play a major role. For instance, an inefficient vanillin dehydrogenase (VDH) can lead to the accumulation of the vanillin precursor.[4]

  • Cultivation Conditions: Process parameters such as pH, temperature, aeration, and the composition of the culture medium can significantly impact both cell physiology and enzyme activity, thereby affecting the final product and byproduct profile.[8][10]

Troubleshooting Guides

This section provides solutions to specific problems encountered during this compound biosynthesis experiments.

Problem 1: High concentration of vanillin detected in the final product.
  • Possible Cause 1: Inefficient conversion of vanillin to this compound. The vanillin dehydrogenase (VDH) enzyme may have low activity or expression levels.

  • Solution:

    • Enhance VDH Expression: Increase the expression of the VDH enzyme. This can be achieved by using a stronger promoter, increasing the gene copy number, or optimizing codon usage for the specific host.

    • Select a More Efficient VDH: If optimizing expression is insufficient, consider screening for a more active VDH from a different organism.

    • Prevent VDH Inhibition: A mutation in the vanillin dehydrogenase gene can prevent the oxidation of vanillin to vanillic acid, leading to vanillin accumulation.[4] Ensure the genetic integrity of your VDH construct.

  • Possible Cause 2: The biosynthetic pathway is designed to produce vanillin, but the host's native enzymes are not efficiently oxidizing it to this compound.

  • Solution: Introduce a heterologous and efficient VDH into your production strain to facilitate the conversion.

Problem 2: Significant accumulation of vanillyl alcohol.
  • Possible Cause: Native aldehyde or alcohol dehydrogenases in the host organism are reducing the intermediate vanillin to vanillyl alcohol.[2][5] In E. coli, enzymes such as YqhD are known to perform this reduction.[6][11][12] In S. cerevisiae, alcohol dehydrogenase ADH6 has been identified as a key enzyme in this process.[2][5]

  • Solution:

    • Gene Knockouts: The most effective strategy is to delete the genes encoding the primary reductases responsible for vanillin reduction. In E. coli, deleting genes like yqhD, dkgA, dkgB, yeae, yahk, and yjgB has been shown to significantly reduce vanillyl alcohol formation.[5][6] A 55-fold increase in vanillin yield was observed after deleting multiple alcohol dehydrogenase genes in one study.[5]

    • Process Optimization: Operating the bioconversion at a higher temperature (e.g., 50°C) can reduce the activity of some endogenous E. coli alcohol dehydrogenases, thereby lowering the formation of vanillyl alcohol.[5]

Problem 3: Detection of veratrate (veratric acid) in the culture medium.
  • Possible Cause: Host-native O-methyltransferase enzymes are methylating the 4-hydroxyl group of this compound to produce veratrate.[1]

  • Solution:

    • Identify and Delete Methyltransferases: Use bioinformatics and transcriptomics to identify the putative O-methyltransferases responsible for this side reaction. Subsequent gene knockouts can eliminate this byproduct pathway.

    • Enzyme Engineering: If the primary O-methyltransferase used in the pathway (e.g., for converting protocatechuate to this compound) exhibits promiscuous activity on this compound, consider protein engineering to improve its substrate specificity.

Data Presentation

Table 1: Genetic Strategies for Byproduct Reduction in E. coli

Target ByproductGene(s) to ModifyStrategyExpected OutcomeReference(s)
Vanillyl AlcoholyqhD, dkgA, dkgB, yeae, yahk, yjgBGene DeletionSignificantly reduced conversion of vanillin to vanillyl alcohol.[5][6]
Vanillin (as byproduct)vdh (vanillin dehydrogenase)OverexpressionIncreased conversion of vanillin to the desired this compound.[4]
VeratrateHost O-methyltransferasesGene DeletionElimination of this compound methylation.[1][7]
Formaldehyde (B43269) (from demethylation)frmA (formaldehyde dehydrogenase)Gene DeletionBlocks conversion of toxic formaldehyde byproduct to formate.[13]

Experimental Protocols

Key Experiment: Quantification of this compound and Byproducts via HPLC

This protocol provides a general method for analyzing samples from a this compound biosynthesis culture. The method should be optimized for your specific equipment and sample matrix.

1. Sample Preparation:

  • Collect a 1.0 mL aliquot of the culture broth.

  • Centrifuge at >12,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[14]

  • If necessary, dilute the sample with the mobile phase to ensure the concentrations of the analytes fall within the linear range of the calibration curve.

2. HPLC System and Conditions:

  • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.[14][15]

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) (or acetonitrile) and acidified water (e.g., with 0.2% acetic acid or phosphoric acid).[15][16] An example isocratic condition is 40:60 methanol:water with 0.2% acetic acid.[15] Gradient elution may be required to resolve all compounds effectively.[16]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: Set the detector to 254 nm, a wavelength where this compound, vanillin, and related phenolics show absorbance.[15][17]

  • Injection Volume: 10 µL.[15]

3. Quantification:

  • Prepare standard solutions of this compound, vanillin, vanillyl alcohol, and veratrate of known concentrations in the mobile phase.

  • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

  • Quantify the compounds in the experimental samples by comparing their peak areas to the respective calibration curves.

Visualizations

References

feedback inhibition in the vanillate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vanillate synthesis pathway. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of feedback inhibition in the microbial synthesis of this compound and vanillin (B372448)?

A1: In the context of the widely studied ferulic acid to vanillin pathway, "feedback inhibition" is primarily understood as a combination of product toxicity and substrate inhibition rather than a classical allosteric feedback loop where the final product binds to and inhibits an early-pathway enzyme.[1] High concentrations of the product, vanillin, are toxic to most microbial hosts, leading to decreased cell viability and overall yield.[2] Additionally, high concentrations of the substrate, ferulic acid, can also be inhibitory to microbial growth and vanillin production.[1]

Q2: At what concentrations does vanillin become inhibitory to E. coli?

A2: Vanillin's toxicity is a significant bottleneck in microbial production.[2] It acts as a membrane-active compound, disrupting ion gradients and inhibiting respiration. While specific inhibitory concentrations can be strain-dependent, studies have shown that vanillin concentrations as low as 0.5 g/L can significantly impede the growth of E. coli.[2] The production of vanillin is often associated with the formation of other inhibitory compounds like vanillic acid and vanillyl alcohol, which can further decrease the efficiency of the bioconversion.[1]

Q3: What are the key enzymes in the CoA-dependent this compound synthesis pathway starting from ferulic acid?

A3: The most common CoA-dependent pathway involves two key enzymes:

  • Feruloyl-CoA Synthetase (FCS): This enzyme activates ferulic acid by ligating it to Coenzyme A (CoA) to form feruloyl-CoA. This is an ATP-dependent reaction.

  • Enoyl-CoA Hydratase/Aldolase (ECH): This bifunctional enzyme first hydrates the double bond of feruloyl-CoA and then cleaves the resulting intermediate in a retro-aldol reaction to yield vanillin and acetyl-CoA.[3]

Troubleshooting Guide

Issue: Low or no vanillin/vanillate production in my whole-cell biotransformation.

This is a common issue that can arise from several factors. The following troubleshooting guide provides a systematic approach to identifying and resolving the problem.

Potential Cause Troubleshooting Steps & Recommendations
1. Substrate/Product Inhibition - Optimize Substrate Concentration: High concentrations of ferulic acid can be inhibitory.[1] Test a range of ferulic acid concentrations to find the optimal level for your specific strain. A fed-batch strategy, where the substrate is added incrementally, can help maintain a non-toxic concentration. - In Situ Product Removal (ISPR): Vanillin is toxic to host cells.[2] Implement ISPR techniques, such as using adsorbent resins (e.g., Amberlite XAD-2), to remove vanillin from the culture medium as it is produced. This can significantly improve yields.
2. Poor Enzyme Activity - Verify Enzyme Expression: Confirm the expression of your pathway enzymes (FCS and ECH) using SDS-PAGE and/or Western blotting. - Optimize Induction Conditions: If using an inducible promoter, optimize the inducer concentration (e.g., IPTG) and the time and temperature of induction. - Check Cofactor Availability: The FCS enzyme requires ATP and CoA.[3] Ensure that the host organism's metabolic state can supply these cofactors in sufficient amounts. Cofactor engineering strategies may be necessary for high-yield production.[2]
3. Sub-optimal Reaction Conditions - pH and Temperature: The optimal pH and temperature for the key enzymes may differ. For example, some FCS enzymes show optimal activity at a pH of 7.0 and a temperature of 30°C.[4] The overall bioconversion process may benefit from optimization of these parameters. - Aeration and Mixing: Ensure adequate aeration and mixing in your bioreactor to maintain cell health and ensure efficient substrate uptake.
4. Degradation of Vanillin - Host Strain Engineering: The host organism may further metabolize vanillin to vanillyl alcohol or vanillic acid.[1] Consider using a host strain with deletions in genes encoding for vanillin dehydrogenase and other relevant reductases to prevent product degradation.
5. Plasmid Instability - Chromosomal Integration: If using plasmid-based expression, plasmid loss can lead to inconsistent production. For stable, long-term production, consider integrating the expression cassettes of the pathway enzymes into the host chromosome.

Quantitative Data

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS) from Different Microbial Sources

Organism Substrate Km (mM) Vmax (μmol/min/mg) kcat (s-1) Optimal pH Optimal Temp. (°C)
Streptomyces sp. V-1Ferulate0.3578.267.77.030
Soil Metagenome (FCS1)Ferulate0.136.845.99.037

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Feruloyl-CoA Synthetase (FCS) Activity Assay

This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • MgCl₂ (2.5 mM)

  • Ferulic acid (0.7 mM)

  • ATP (2 mM)

  • Coenzyme A (CoA) (0.4 mM)

  • Purified enzyme or cell-free extract

  • Spectrophotometer capable of measuring at 345 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ferulic acid, and CoA in a cuvette.

  • Add the appropriate amount of purified enzyme or cell-free extract to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the increase in absorbance at 345 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 1.9 x 10⁴ M⁻¹ cm⁻¹.

Protocol 2: Quantification of Ferulic Acid and Vanillin by HPLC

This protocol provides a general method for the separation and quantification of the substrate (ferulic acid) and product (vanillin) from a biotransformation reaction.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.2% Acetic acid in water

  • Mobile Phase B: Acetonitrile and/or Methanol

  • Standards of ferulic acid and vanillin of known concentrations

  • Samples from the biotransformation reaction (centrifuged and filtered)

Procedure:

  • Prepare a standard curve by running known concentrations of ferulic acid and vanillin standards.

  • Set up a gradient elution method. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Gradient to 90% B (wash)

    • 25-30 min: Return to 10% B (re-equilibration) (Note: The gradient should be optimized for your specific column and analytes.)

  • Set the UV detector to monitor at a wavelength appropriate for both compounds (e.g., 280 nm or by using a diode array detector to monitor multiple wavelengths).

  • Inject the prepared samples onto the HPLC system.

  • Identify and quantify the peaks for ferulic acid and vanillin by comparing their retention times and peak areas to the standard curve.[5][6]

Visualizations

Vanillate_Synthesis_Pathway cluster_enzymes Enzymatic Steps cluster_inhibition Inhibition Ferulic Acid Ferulic Acid FCS FCS Ferulic Acid->FCS ATP, CoA Feruloyl-CoA Feruloyl-CoA ECH ECH Feruloyl-CoA->ECH Vanillin Vanillin Vanillin->FCS Product Inhibition VDH VDH Vanillin->VDH This compound This compound FCS->Feruloyl-CoA ECH->Vanillin Acetyl-CoA VDH->this compound

Caption: CoA-dependent this compound synthesis pathway from ferulic acid.

Troubleshooting_Workflow start Low/No Vanillin Yield check_expression Check Enzyme Expression (SDS-PAGE/Western Blot) start->check_expression is_expressed Expression Confirmed? check_expression->is_expressed optimize_induction Optimize Induction (Concentration, Temp, Time) is_expressed->optimize_induction No check_activity Perform In Vitro Enzyme Assay is_expressed->check_activity Yes optimize_induction->check_expression is_active Enzyme Active? check_activity->is_active optimize_conditions Optimize Reaction Conditions (pH, Temp, Cofactors) is_active->optimize_conditions No check_toxicity Assess Substrate/Product Toxicity is_active->check_toxicity Yes optimize_conditions->check_activity is_toxic Toxicity Observed? check_toxicity->is_toxic implement_ispr Implement ISPR or Fed-Batch Strategy is_toxic->implement_ispr Yes check_degradation Analyze for Byproducts (Vanillyl Alcohol, Vanillic Acid) is_toxic->check_degradation No success Improved Yield implement_ispr->success is_degraded Degradation Products Found? check_degradation->is_degraded engineer_strain Engineer Host Strain (e.g., knockout VDH) is_degraded->engineer_strain Yes is_degraded->success No engineer_strain->success

Caption: Troubleshooting workflow for low vanillin yield.

References

Technical Support Center: Enhancing Vanillate O-Demethylase Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vanillate O-demethylase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments involving this enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the different types of this compound O-demethylases?

A1: this compound O-demethylases are broadly categorized into three main types based on their composition and oxygen requirement:

  • Two-component Rieske-type monooxygenases (VanAB): Found in aerobic bacteria like Pseudomonas, Acinetobacter, and Rhodococcus. This system consists of an oxygenase subunit (VanA) and a reductase subunit (VanB).[1][2][3]

  • Three-component systems (e.g., MtvABC): Characterized in anaerobic bacteria such as Moorella thermoacetica. These systems involve multiple protein components for the methyl transfer reaction.[4]

  • Single-component tetrahydrofolate (H4folate)-dependent O-demethylases (LigM, DesA): Identified in bacteria like Sphingomonas paucimobilis. These enzymes use H4folate as a methyl acceptor.[5][6][7]

Q2: My this compound O-demethylase activity is low. What are the common causes?

A2: Low enzymatic activity can stem from several factors:

  • Improper assay conditions: Suboptimal pH, temperature, or buffer composition.

  • Missing essential cofactors: Lack of H4folate, NADH, ATP, or specific metal ions.

  • Oxygen sensitivity: For anaerobic enzyme systems, even trace amounts of oxygen can inhibit the reaction.[4]

  • Incorrect protein ratios: In multi-component systems, the stoichiometry of the different subunits is crucial.

  • Enzyme instability: The enzyme may be unstable under the purification or storage conditions.

Q3: Can this compound O-demethylase act on substrates other than this compound?

A3: Yes, some this compound O-demethylases exhibit broad substrate specificity. For instance, the enzyme from Moorella thermoacetica can demethylate at least 20 different methoxylated aromatic compounds.[4] The enzyme from Rhodococcus ruber R1 can act on this compound-like substrates with a methoxy (B1213986) group in the meta position and a carboxylic acid moiety.[1] However, the efficiency can vary significantly between substrates. For example, the enzyme from dicamba-grown M. thermoacetica is 350-fold more efficient with this compound than with dicamba.[4]

Troubleshooting Guides

Issue 1: No or very low O-demethylase activity detected.
Possible Cause Troubleshooting Step
Missing essential components in a multi-component system. For systems like the one from Moorella thermoacetica (MtvA, MtvB, MtvC), ensure all three protein components are present in the reaction mixture, as the omission of any one results in a complete loss of activity.[4]
Absence of required cofactors. For H4folate-dependent enzymes like LigM, ensure H4folate is added to the assay mixture.[6] For two-component systems, ensure the presence of a suitable electron donor like NADH.[7] Some systems may also require ATP and MgCl2.[4]
Inappropriate reductant used. For the M. thermoacetica enzyme, Ti(III) citrate (B86180) is an effective reductant, while dithionite (B78146) can be inhibitory.[4]
Oxygen contamination in anaerobic assays. Assays for anaerobic enzymes must be performed under strict anaerobic conditions, for example, in an anaerobic chamber.[4][6] While the enzyme itself might not be O2 sensitive, the reaction mechanism involving Co(I) is.[4]
Suboptimal pH and temperature. Optimize the pH and temperature of your reaction. For example, the M. thermoacetica enzyme has an optimal pH of 6.6 and temperature of 55°C.[4] LigM from Sphingomonas paucimobilis shows maximal activity at pH 8 and 30°C.[5]
Issue 2: Reaction starts but stops prematurely.
Possible Cause Troubleshooting Step
Depletion of a necessary substrate or cofactor. Ensure that the concentrations of this compound, H4folate, and the reductant are not limiting. The reaction rate for the M. thermoacetica enzyme is linear for up to 2 hours under optimal conditions.[4]
Product inhibition. The product 5-methyl-H4folate can be a competitive inhibitor with respect to H4folate and a noncompetitive inhibitor towards this compound in the case of LigM.[5] Consider strategies to remove the product as it is formed.
Enzyme instability over time. The enzyme may lose activity during the course of the reaction. Check the stability of your enzyme preparation at the reaction temperature.

Quantitative Data Summary

The following table summarizes kinetic parameters for different this compound O-demethylases.

Enzyme SystemSource OrganismSubstrateApparent KmVmax
MtvABC systemMoorella thermoaceticaThis compound85 µM900 nmol mg-1 h-1
MtvABC systemMoorella thermoaceticaDicamba9.0 mM276 nmol mg-1 h-1
MtvABC systemMoorella thermoaceticaH4folate0.23 mMN/A
DDVA O-demethylaseSphingobium sp. SYK-6DDVA63.5 µMkcat of 6.1 s-1

Experimental Protocols

Protocol 1: Standard Assay for this compound O-Demethylase Activity (Moorella thermoacetica)

This protocol is adapted from the characterization of the Mtv system.[4]

Materials:

  • 50 mM 2-(N-morpholino)ethanesulfonate (MES) buffer (pH 6.6)

  • This compound (substrate)

  • Tetrahydrofolate (H4folate)

  • Titanium (III) citrate (reductant)

  • ATP and MgCl2

  • Purified enzyme components (MtvA, MtvB, MtvC)

  • 0.2 M Perchloric acid (for quenching)

  • Anaerobic chamber

Procedure:

  • Prepare a 400 µl reaction mixture in an anaerobic chamber containing:

    • 50 mM MES buffer (pH 6.6)

    • 1 mM this compound

    • 3 mM H4folate

    • 4 mM Titanium (III) citrate

    • 2 mM ATP

    • 5 mM MgCl2

    • Appropriate amounts of purified MtvA, MtvB, and MtvC.

  • Incubate the reaction mixture at 55°C.

  • After 1 hour, quench the reaction by adding 0.2 M perchloric acid.

  • Centrifuge the quenched reaction at 10,000 x g for 2 minutes.

  • Analyze the supernatant for substrate and product quantification using thin-layer chromatography (TLC) and/or reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Assay for H4folate-Dependent O-Demethylase (LigM)

This protocol is based on the characterization of LigM from Sphingomonas paucimobilis.[6]

Materials:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • This compound or other aromatic substrate

  • Tetrahydrofolate (H4folate)

  • Cell extract containing overexpressed LigM

  • Anaerobic chamber or box

Procedure:

  • Prepare a 1 ml assay mixture under anaerobic conditions:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µM substrate (e.g., this compound)

    • 1 mM H4folate

    • Cell extract containing LigM (e.g., 300 µg of protein).

  • Incubate the reaction at 30°C.

  • Monitor the decrease in substrate concentration over time using HPLC.

Visualizations

Vanillate_Demethylation_Pathways cluster_aerobic Aerobic Pathway (e.g., Pseudomonas) cluster_anaerobic Anaerobic Pathway (e.g., Moorella) Vanillate_A This compound VanAB VanAB (Rieske-type) O-demethylase Vanillate_A->VanAB O2, NADH Protocatechuate_A Protocatechuate VanAB->Protocatechuate_A Formaldehyde Vanillate_B This compound MtvB MtvB Vanillate_B->MtvB Protocatechuate_B Protocatechuate MtvB->Protocatechuate_B MtvC MtvC (Corrinoid) MtvB->MtvC CH3 transfer MtvA MtvA MtvC->MtvA Me_H4folate CH3-H4folate MtvA->Me_H4folate H4folate H4folate H4folate->MtvA

Caption: Comparative pathways of aerobic and anaerobic this compound O-demethylation.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme_Purification Enzyme Purification / Cell Lysate Preparation Reaction_Setup Set up Reaction Mixture (Enzyme, Substrate, Cofactors) Enzyme_Purification->Reaction_Setup Buffer_Prep Buffer and Reagent Preparation Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Sample_Processing Process Sample (e.g., Centrifugation) Quenching->Sample_Processing HPLC_TLC HPLC / TLC Analysis Sample_Processing->HPLC_TLC Data_Analysis Data Analysis (Kinetics, Yield) HPLC_TLC->Data_Analysis

Caption: General experimental workflow for this compound O-demethylase activity assay.

Troubleshooting_Logic Start Low / No Activity Check_Components Are all enzyme components and cofactors present? Start->Check_Components Check_Conditions Are pH, temperature, and oxygen levels optimal? Check_Components->Check_Conditions Yes Add_Components Add missing components/ cofactors. Check_Components->Add_Components No Check_Inhibitors Is product inhibition a possibility? Check_Conditions->Check_Inhibitors Yes Optimize_Conditions Optimize reaction conditions. Check_Conditions->Optimize_Conditions No Modify_Assay Modify assay to remove product or reduce initial concentration. Check_Inhibitors->Modify_Assay Yes Success Activity Restored Add_Components->Success Optimize_Conditions->Success Modify_Assay->Success

References

challenges in real-time monitoring of vanillate concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the real-time monitoring of vanillate concentration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the real-time monitoring of this compound.

Issue 1: Inaccurate or Unstable Sensor Readings

Potential Cause Troubleshooting Steps
Sensor Drift 1. Recalibrate the Sensor: Perform a two-point or multi-point calibration using fresh, known concentrations of this compound standards.[1][2][3] 2. Temperature Fluctuations: Ensure the temperature of the calibration standards and the experimental medium are consistent. Temperature variations can affect sensor output.[3] 3. Check for Biofouling: Visually inspect the sensor for any film or buildup. If present, follow the cleaning protocol.
Electromagnetic Interference 1. Shielding: Ensure the sensor cable is properly shielded. 2. Grounding: Check for proper grounding of the bioreactor and associated equipment.
Matrix Effects from Culture Media 1. Matrix-Matched Calibration: Calibrate the sensor in a sterile medium identical to the experimental medium but without this compound. 2. Component Interference: Identify potential interfering compounds in your media (e.g., other phenolic compounds) and assess their impact on the sensor's selectivity.[4]

Issue 2: No Sensor Response or Signal Loss

Potential Cause Troubleshooting Steps
Incorrect Wiring or Loose Connections 1. Inspect Cabling: Check all cables and connectors for damage or loose connections. 2. Verify Connections: Ensure the sensor is correctly connected to the transmitter and data acquisition system.
Sensor Fouling/Biofilm Formation 1. Sensor Cleaning: Gently clean the sensor surface according to the manufacturer's instructions. Common methods include rinsing with deionized water or a mild detergent solution. For more persistent fouling, specific chemical cleaning might be necessary.[2] 2. Anti-Fouling Strategies: Consider implementing anti-biofouling strategies such as modifying the sensor surface with hydrophilic coatings or using intermittent flow to reduce microbial attachment.
Sensor Malfunction 1. Perform a Diagnostic Check: If available, run the sensor's self-diagnostic test. 2. Test in a Known Standard: Place the sensor in a known concentration of this compound to see if it responds. If there is no response, the sensor may be damaged and require replacement.

Issue 3: Weak Raman Signal for In-Situ Monitoring

Potential Cause Troubleshooting Steps
Laser Power and Wavelength 1. Optimize Laser Power: Increase the laser power, being careful not to cause sample damage or fluorescence.[5] 2. Select Appropriate Wavelength: Using a longer excitation wavelength (e.g., 785 nm) can help reduce fluorescence from the culture medium.[5]
Optical Misalignment 1. Check and Adjust Alignment: Ensure the laser, collection optics, and detector are properly aligned to maximize signal capture.[5]
High Fluorescence Background 1. Photobleaching: Expose the sample to the laser for a period before measurement to reduce fluorescence.[5] 2. Data Processing: Apply baseline correction and smoothing algorithms during data analysis to minimize the impact of fluorescence.[5]

Frequently Asked Questions (FAQs)

1. What are the common methods for real-time this compound monitoring?

Common methods include in-situ electrochemical sensors (biosensors), and in-line spectroscopic techniques like Raman spectroscopy.[6][7][8] Off-line methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly accurate but not suitable for real-time monitoring due to sample preparation and analysis time.[6]

2. What is the typical linear range and limit of detection for electrochemical this compound sensors?

The performance of electrochemical sensors can vary depending on the specific electrode modification. However, recently developed sensors have shown a wide linear range and low detection limits.

Electrode Modification Linear Range Limit of Detection (LOD)
Carbon Spheres–LaFe0.9Ni0.1O3 Nanohybrid0.008 to 0.36 µM0.011 µM
Bimetallic Hydroxide and Reduced Graphene Oxide5 to 140 nM6.1 nM
Strontium Pyrophosphate Nanorod0.001 to 726.8 µM0.52 nM
SMM/Au@ZIF-671 to 1200 nM0.3 nM

This data is compiled from multiple sources for comparison.[7][9][10][11]

3. How does biofouling affect real-time this compound sensors and how can it be prevented?

Biofouling, the accumulation of microorganisms and other biological materials on the sensor surface, can lead to signal drift, reduced sensitivity, and ultimately, sensor failure.[2] Prevention strategies include:

  • Surface Modification: Applying anti-fouling coatings to the sensor membrane.

  • Physical Cleaning: Regular, gentle cleaning of the sensor.

  • Flow-based Systems: Utilizing a continuous flow of fresh sample over the sensor to minimize microbial attachment.

4. What are the key considerations for calibrating an in-situ this compound sensor in a bioreactor?

  • Use of sterile, matrix-matched standards: Prepare calibration standards in the same culture medium used in the bioreactor to account for matrix effects.[2]

  • Temperature control: Maintain a constant and known temperature during calibration, as temperature can influence sensor response.[3]

  • Multi-point calibration: Perform a calibration with at least two, and preferably more, points to ensure linearity over the desired concentration range.[1]

  • Regular recalibration: The frequency of recalibration will depend on the stability of the sensor and the conditions within the bioreactor. It is recommended to recalibrate every few days for environments with heavy fouling potential.

Experimental Protocols & Visualizations

Experimental Workflow for Real-Time this compound Monitoring

This workflow outlines the general steps for setting up and running a real-time this compound monitoring experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_cal Calibration cluster_run Experiment cluster_analysis Analysis & Maintenance prep_sensor Sensor Preparation & Sterilization calibrate Perform Multi-Point Calibration prep_sensor->calibrate prep_media Media & Bioreactor Preparation install_sensor Install Sensor in Bioreactor prep_media->install_sensor prep_standards Prepare this compound Standards prep_standards->calibrate calibrate->install_sensor start_culture Inoculate & Start Culture install_sensor->start_culture monitor Real-Time Data Acquisition start_culture->monitor analyze Data Analysis & Process Control monitor->analyze maintain Sensor Maintenance & Recalibration analyze->maintain maintain->monitor

A generalized workflow for real-time this compound monitoring experiments.

This compound Catabolic Pathway in Pseudomonas putida

For researchers working with microbial systems, understanding the metabolic fate of this compound is crucial. In Pseudomonas putida, this compound is a key intermediate in the degradation of lignin-derived aromatic compounds.

VanillatePathway Vanillin (B372448) Vanillin This compound This compound Vanillin->this compound vanillin dehydrogenase Protocatechuate Protocatechuate This compound->Protocatechuate This compound monooxygenase BetaKetoadipate beta-Ketoadipate Pathway Protocatechuate->BetaKetoadipate TCA TCA Cycle BetaKetoadipate->TCA

Simplified this compound catabolic pathway in Pseudomonas putida.

Logical Relationship for Troubleshooting Sensor Signal Loss

This diagram illustrates a logical approach to diagnosing the cause of signal loss from a real-time this compound sensor.

TroubleshootingSignalLoss Start No Signal from Sensor CheckConnections Check Physical Connections & Wiring Start->CheckConnections ConnectionsOK Connections OK? CheckConnections->ConnectionsOK FixConnections Secure/Repair Connections ConnectionsOK->FixConnections No PowerOK Power OK? ConnectionsOK->PowerOK Yes FixConnections->CheckConnections CheckPower Check Power to Sensor & Transmitter RestorePower Restore Power PowerOK->RestorePower No InspectSensor Inspect Sensor for Fouling/Damage PowerOK->InspectSensor Yes RestorePower->CheckPower SensorOK Sensor Appears Clean & Undamaged? InspectSensor->SensorOK CleanSensor Clean Sensor per Protocol SensorOK->CleanSensor No TestInStandard Test Sensor in Known Standard SensorOK->TestInStandard Yes CleanSensor->InspectSensor ResponseInStandard Response in Standard? TestInStandard->ResponseInStandard ReplaceSensor Replace Sensor ResponseInStandard->ReplaceSensor No SystemIssue Potential Transmitter or DAS Issue ResponseInStandard->SystemIssue Yes

A decision-making flowchart for troubleshooting sensor signal loss.

References

Technical Support Center: High-Purity Vanillate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the purification of high-purity vanillate (the salt form of vanillic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to vanillic acid?

A1: this compound is the conjugate base, or salt form, of vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1] In solution, the state of the molecule depends on the pH. At a pH above the pKa of vanillic acid's carboxylic group, the molecule will exist predominantly as the this compound anion. Purification strategies often involve converting the compound between its acid and salt forms to leverage differences in solubility.

Q2: My crude this compound product is off-white or tan. What are the likely impurities?

A2: Discoloration in crude this compound or vanillic acid is a common issue. The color can be caused by several factors:

  • Oxidation Products: Vanillin (B372448) and related compounds can oxidize, forming colored impurities. Treatment with a small amount of sulfur dioxide during purification can help prevent the product from becoming tan.[2]

  • Starting Material Carryover: If the this compound was synthesized from vanillin, unreacted vanillin is a common impurity.[3]

  • Side-Reaction Products: Depending on the synthesis route, impurities can include vanillyl alcohol, isovanillin, guaiacol, or protocatechuic acid.[4][5]

  • Metal Contamination: Using stainless steel apparatus instead of glass can sometimes result in a darker-colored product.[2]

Q3: What are the most common methods for purifying vanillic acid/vanillate?

A3: The most common and effective methods for purifying vanillic acid to high purity are:

  • Recrystallization: This is the most widely used technique. Water is a common solvent, as vanillic acid's solubility is significantly higher in hot water than in cold water.[2][6] Organic solvents or solvent mixtures can also be used.[7][8]

  • Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).[9][10] By adjusting the pH, vanillic acid can be converted to its water-soluble this compound form, allowing for the removal of less polar, organic-soluble impurities.[11]

  • Chromatography: Techniques like centrifugal partition chromatography (CPC) or solid-phase extraction (SPE) can be used for highly selective separation and purification, achieving purities up to 95.6%.[12]

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of vanillic acid.

Q1: My vanillic acid won't crystallize out of the solution upon cooling. What should I do?

A1: Failure to crystallize is typically due to either using too much solvent or the solution being supersaturated but lacking a nucleation point. Here are steps to induce crystallization, in order of preference:[13]

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.[13]

  • Add a Seed Crystal: If you have a small amount of pure vanillic acid, add a tiny crystal to the solution. This provides a template for further crystal growth.[13]

  • Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the vanillic acid. Let the concentrated solution cool again.[13]

  • Cool to a Lower Temperature: Cool the solution in an ice-water bath to further decrease the solubility of the vanillic acid.[14]

Q2: The product "oiled out" or crashed out of solution immediately as a fine powder instead of forming nice crystals. What went wrong?

A2: This happens when the solution cools too quickly or is too saturated, leading to rapid precipitation instead of slow crystal growth.[13] Rapid precipitation traps impurities. This phenomenon is also known as "oiling out," where a liquid-liquid phase separation occurs.[15][16]

  • Solution: Re-heat the flask to dissolve the product completely. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[13] Ensure the flask is allowed to cool slowly. You can insulate the flask with a cloth or paper towels to slow the cooling rate. An ideal crystallization process should show initial crystal formation after about 5 minutes and continue over a period of 20 minutes or more.[13]

Q3: After recrystallization, my yield is very low. How can I improve it?

A3: Low yield is often a trade-off for high purity. However, several factors can be optimized:

  • Minimize Hot Solvent: While ensuring the vanillic acid fully dissolves, avoid using a large excess of hot solvent, as this will keep more of your product dissolved in the mother liquor upon cooling.

  • Sufficient Cooling: Ensure the solution has been cooled thoroughly, preferably in an ice bath after it has reached room temperature, to maximize the amount of product that crystallizes out.[2]

  • Washing Technique: When washing the collected crystals, use only a small amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.[14]

  • Second Crop of Crystals: You can recover more product by boiling down the mother liquor (the filtrate from the first filtration) to reduce its volume and cooling it again to obtain a second, albeit likely less pure, crop of crystals.[2]

Q4: The color of my vanillic acid did not improve after recrystallization. What can I do?

A4: If colored impurities are co-crystallizing with your product, you may need an additional step.

  • Use Decolorizing Carbon: After dissolving the crude vanillic acid in the hot solvent, add a very small amount of activated carbon (charcoal) to the hot solution. The colored impurities will adsorb to the surface of the carbon.[14] Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the carbon before setting the solution aside to cool and crystallize.[14] Be aware that using too much carbon can reduce your yield by adsorbing the desired product.

Experimental Protocols

Protocol 1: Recrystallization of Vanillic Acid from Water

This protocol is a standard method for purifying crude vanillic acid to obtain high-purity white crystalline needles.

Methodology:

  • Dissolution: In a glass Erlenmeyer flask, add the crude vanillic acid. For every 100 g of crude product, add approximately 1.2 liters of deionized water.[2]

  • Heating: Gently heat the mixture with stirring. A hot plate with a magnetic stirrer is ideal. Bring the solution to a boil until all the vanillic acid has completely dissolved.

  • (Optional - Decolorization): If the solution is colored, remove it from the heat and add a small spatula tip of activated carbon. Re-heat the solution to boiling for 2-5 minutes.

  • (Optional - Hot Filtration): If carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the vanillic acid from crystallizing prematurely in the funnel.

  • Cooling & Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Collection: Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold deionized water to remove any remaining mother liquor.[2][14]

  • Drying: Press the crystals as dry as possible on the funnel. Then, transfer the purified crystals to a watch glass or drying dish and allow them to air-dry completely. For faster results, a vacuum oven at a low temperature can be used.

  • Evaluation: A successful purification should yield white needles with a melting point of 210–211°C.[2] A recovery of 90–97% can be expected from a clean starting material.[2]

Data Center

Table 1: Solubility of Vanillic Acid in Various Solvents

Solubility data is critical for selecting an appropriate solvent system for recrystallization or extraction. An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.

SolventTemperature (°C)Solubility (g / 100g of Solvent)Reference
Water14~0.15[1]
Water250.128[17]
Water400.269[17]
Ethanol (B145695)20-50High Solubility[1][6][7]
Methanol (B129727)20-50High Solubility[6]
Acetone20-50Data indicates high solubility[7][8]
Ethyl Acetate20-50Data indicates high solubility[7][8]

Note: The solubility of vanillic acid in organic solvents like ethanol and methanol is generally much higher than in water at room temperature.[6][17] Solubility increases with temperature for all listed solvents.[6][8]

Visualized Workflows

Purification_Workflow General Purification Workflow for this compound A Crude this compound (Impure Solid) B Dissolve in Minimum Hot Solvent A->B C Hot Solution (All Solute Dissolved) B->C D Optional: Add Activated Carbon C->D Solution is colored? E Hot Gravity Filtration D->E Yes F Slow Cooling (Room Temperature) D->F No E->F L Impurities Removed (In Filtrate/Carbon) E->L G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash Crystals (Ice-Cold Solvent) H->I H->L J Dry Crystals I->J K High-Purity This compound Crystals J->K

Caption: A typical experimental workflow for the purification of this compound via recrystallization.

Troubleshooting_Crystallization Troubleshooting Crystallization Failures Start Problem: No Crystals Form Upon Cooling Scratch 1. Scratch inner wall of flask with glass rod Start->Scratch Seed 2. Add a seed crystal of pure compound Scratch->Seed Fails Success Crystallization Begins Scratch->Success Works Concentrate 3. Solution is likely too dilute. Re-heat and evaporate some solvent. Seed->Concentrate Fails Seed->Success Works Cool 4. Cool solution in an ice-water bath Concentrate->Cool After re-cooling Cool->Success Works Failure Still No Crystals Cool->Failure Fails

Caption: A logical decision tree for troubleshooting when crystallization fails to initiate.

References

dealing with instability of vanillate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of vanillate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and I'm seeing unexpected results. What could be causing this?

A: The instability of this compound in solution is a common issue and can be attributed to several factors, primarily chemical degradation. The likely causes are exposure to non-optimal pH levels, elevated temperatures, light, and oxygen. This compound, a phenolic compound, is susceptible to oxidation and other degradation pathways under these conditions.[1][2][3] High pH (alkaline conditions) is particularly known to accelerate degradation.[1][2]

Q2: What are the primary degradation products of this compound?

A: The main degradation pathway for this compound involves O-demethylation to form protocatechuate (PCA).[4] Under certain conditions, particularly oxidative ones, this compound can also be converted to other compounds like vanillic acid.[1][5] In microbial systems, enzymes like this compound O-demethylase drive this conversion.[4] Understanding these products is crucial for interpreting analytical results, such as unexpected peaks in HPLC or NMR spectra.

Q3: How can I visually or analytically confirm if my this compound solution has degraded?

A: Visual inspection can be the first indicator; a change in color, often to a yellowish or brownish tint, suggests potential degradation.[6] However, for quantitative assessment and confirmation, analytical methods are necessary. High-Performance Liquid Chromatography (HPLC) is the recommended method to separate and quantify this compound and its degradation products, such as vanillic acid and protocatechuate.[6][7]

Q4: What is the optimal way to prepare and store this compound solutions to ensure stability?

A: To maximize stability, solutions should be prepared fresh whenever possible.[1][8] If storage is necessary, use an aprotic organic solvent like DMSO for stock solutions, as it is preferable to aqueous buffers for long-term stability.[1][6] For aqueous solutions, use deoxygenated, high-purity water.[8] All solutions should be stored at low temperatures (-20°C to -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil.[1][8] It is also critical to control the pH, maintaining it in the acidic to neutral range (ideally below 7).[1]

Troubleshooting Guide

This guide provides structured advice for common problems encountered when working with this compound solutions.

Problem: Unexpected Peaks in Analytical Data (HPLC, NMR)
Potential Cause Troubleshooting Step
Degradation Analyze analytical standards of potential degradation products (e.g., vanillic acid, protocatechuate) to confirm the identity of the new peaks.[1]
Impure Starting Material Always check the purity of the solid this compound compound before preparing solutions, using a suitable analytical method like HPLC or TLC.[6]
Solvent Impurities Use high-purity or HPLC-grade solvents. Some solvents can degrade over time or contain impurities that react with this compound.
Problem: Solution Discoloration
Potential Cause Troubleshooting Step
Oxidation Prepare solutions with deoxygenated solvents and consider flushing the headspace of the storage vial with an inert gas like nitrogen or argon.[8]
Light Exposure Store all this compound solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photodegradation.[1]
High pH Ensure the pH of your aqueous buffer is below 7. Alkaline conditions can cause rapid discoloration and degradation.[1][3]

Data Summary Tables

Table 1: Qualitative Stability of this compound in Aqueous Solution Under Various Conditions

This summary is based on data for this compound and structurally similar compounds like vanillin (B372448) and vanillylamine.[8]

Condition pH Stability Level Potential Degradation Products
Acidic < 7HighMinimal degradation
Alkaline > 8LowIncreased susceptibility to oxidation and hydrolysis products.[1][2]
Temperature -80°C to -20°CHigh (Recommended for long-term storage).[1]Minimal degradation
0-4°CGood (Suitable for short-term storage).[1]Slow degradation over time
Room Temp (~25°C)Limited (Use fresh).[8]Accelerated degradation
> 40°CVery LowRapid degradation.[1][9]
Light Protected (Amber Vial)HighMinimal photodegradation
Exposed to UV/VisibleLowPhotodegradation is likely.[1]
Atmosphere Inert (Nitrogen/Argon)HighMinimal oxidation
Air (Oxygen)Moderate to LowOxidation products (e.g., vanillic acid).[3][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution with enhanced stability for experimental use.

  • Solvent Selection: Choose a high-purity, aprotic solvent such as DMSO for maximal long-term stability.[1][6] If an aqueous buffer is required, use deoxygenated, sterile, high-purity water and prepare the solution immediately before use.

  • Weighing: Accurately weigh the required amount of solid this compound in a controlled environment to minimize exposure to air and moisture.[10]

  • Dissolution: Transfer the solid to a sterile, amber volumetric flask. Add a portion of the chosen solvent and mix gently (e.g., by sonication) to dissolve the compound completely.[6]

  • Volume Adjustment: Once fully dissolved, add the solvent to the final volume mark.

  • pH Adjustment (for aqueous solutions): If necessary, adjust the pH to be in the acidic to neutral range (pH < 7) using dilute HCl. Avoid strong bases.[1][6]

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into the final storage container to remove any particulates.

  • Aliquoting and Storage: Aliquot the solution into smaller, single-use volumes in amber glass vials to avoid repeated freeze-thaw cycles. Flush the headspace with nitrogen or argon gas before sealing.[8] Store immediately at -20°C or -80°C.[1]

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade this compound to identify its degradation products and establish a stability-indicating analytical method.

  • Prepare Solutions: Prepare several identical solutions of this compound in a relevant aqueous buffer.

  • Apply Stress Conditions: Expose each solution to a different stress condition:[8]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Incubate at a high temperature (e.g., 70°C) in a protected environment.

    • Photodegradation: Expose to a UV light source at a controlled wavelength.

  • Time Points: Take samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated HPLC method. Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks corresponding to degradation products.

  • Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the degradation products to confirm their identity (e.g., protocatechuate).

Visualizations

Vanillate_Degradation_Pathway This compound This compound Protocatechuate Protocatechuate (PCA) This compound->Protocatechuate O-Demethylation (Enzymatic or Chemical) Vanillic_Acid Vanillic Acid This compound->Vanillic_Acid Oxidation Further_Degradation Further Ring Cleavage Products Protocatechuate->Further_Degradation Dioxygenase Activity

Caption: Primary degradation pathways for this compound in solution.

Vanillate_Handling_Workflow start Start: Prepare Solution weigh 1. Weigh Solid this compound start->weigh dissolve 2. Dissolve in Aprotic Solvent (e.g., DMSO) or Deoxygenated Buffer weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter store 4. Store in Amber Vials under Inert Gas filter->store storage_conditions Store at -20°C to -80°C store->storage_conditions use Use in Experiment storage_conditions->use end End use->end

Caption: Recommended workflow for preparing and storing this compound solutions.

Troubleshooting_Tree start Problem: Unexpected Experimental Results or Solution Discoloration check_storage Were solutions stored correctly? (Dark, Cold, pH < 7) start->check_storage check_age Is the solution freshly prepared? check_storage->check_age Yes reprepare Action: Discard and prepare fresh solution following best practices. check_storage->reprepare No run_hplc Run HPLC analysis on the solution check_age->run_hplc Yes check_age->reprepare No compare_hplc Compare to a fresh standard. Are degradation peaks present? run_hplc->compare_hplc source_issue Root Cause: Probable degradation due to improper handling. compare_hplc->source_issue Yes purity_issue Action: Check purity of solid starting material. compare_hplc->purity_issue No source_issue->reprepare

Caption: Troubleshooting decision tree for this compound solution instability.

References

optimizing plasmid copy number for vanillate pathway genes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the production of vanillate by tuning the plasmid copy number of pathway genes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound titer low even when expressing pathway genes on a high-copy-number plasmid?

A1: While intuitively a higher gene dosage should lead to more product, high-copy-number plasmids can cause significant issues that reduce overall productivity. The primary reasons include:

  • Metabolic Burden: High-level expression of heterologous proteins drains cellular resources (ATP, amino acids, cofactors like S-adenosyl-L-methionine (SAM)) needed for normal growth and maintenance.[1][2] This can lead to reduced cell density and, consequently, a lower overall product titer. Studies have shown that cultures with high-copy plasmids can have significantly lower final cell densities compared to those with low-copy plasmids.[3]

  • Enzyme Toxicity: Overexpression of certain metabolic enzymes can be toxic to the host cell, leading to growth inhibition.[4]

  • Protein Aggregation: Very high expression levels can overwhelm the cell's protein folding machinery, leading to the formation of non-functional inclusion bodies.[4]

  • Pathway Bottlenecks: The rate-limiting step may not be the enzyme you are overexpressing. For instance, in the this compound pathway, the conversion of protocatechuate to this compound is often a bottleneck, limited by the availability of the methyl-donor SAM.[5] Simply increasing the amount of O-methyltransferase enzyme with a high-copy plasmid won't improve flux if SAM is depleted.

A common strategy is to test the same pathway genes on plasmids with different origins of replication to empirically determine the optimal copy number for your specific host and conditions.[3]

Q2: How do I choose between a high-copy and a low-copy plasmid for my this compound pathway genes?

A2: The choice depends on balancing expression levels with the metabolic burden on the host. There is no universal "best" choice, and the optimal plasmid often needs to be determined experimentally.[4]

  • Start with Low-Copy Plasmids: It is often advisable to begin with a low- or medium-copy-number plasmid by default.[3][4] Low-copy plasmids reduce metabolic stress, minimize toxicity, and can lead to higher overall product yields due to better host cell health and density.[3]

  • Consider High-Copy Plasmids When: The expressed enzyme has low catalytic activity, or you have experimentally determined that higher expression does not cause significant growth defects or pathway imbalances.

  • Balance with Promoter Strength: The plasmid copy number should be considered in conjunction with the promoter strength.[2][4] A strong promoter (e.g., T7) on a low-copy plasmid might yield similar or better results than a weaker promoter on a high-copy plasmid, with less metabolic stress.

The following table summarizes the characteristics of common plasmid origins of replication.

Origin of ReplicationCopy NumberClassificationExpected DNA Yield (per 1 mL culture)
pUC (mutated pMB1)500–700High-copy3–5 µg
ColE1300–500High-copy3–5 µg
pBR32215–20Low-copy0.2–1 µg
p15A10–20Low-copy0.2–1 µg
pSC101~5Very Low-copy~0.2 µg

(Data compiled from multiple sources)[6]

Q3: My engineered cells are growing very slowly or dying after induction. What's wrong?

A3: Poor cell growth is a classic sign of metabolic burden or toxicity from the heterologous pathway.[7]

  • Metabolic Burden: The high demand for resources (ATP, NADPH, amino acids) to replicate plasmids and express pathway genes can divert energy from essential cellular functions, slowing growth.[3]

  • Toxicity: The product itself (this compound), intermediates (e.g., protocatechuate), or the expressed enzymes can be toxic to the host cells, especially at high concentrations.[8]

To troubleshoot this, consider the following workflow:

G start Poor Cell Growth After Induction q1 Is the pathway enzyme known to be toxic? start->q1 s1 Switch to a lower copy plasmid (e.g., p15A, pSC101) q1->s1 Yes q2 Is the final product (this compound) toxic? q1->q2 No s2 Use a weaker or tightly regulated promoter s1->s2 end Monitor Growth and Titer s2->end s3 Integrate pathway genes into the chromosome q2->s3 No s4 Engineer host for product tolerance/export q2->s4 Yes s3->end s4->end

Caption: Troubleshooting workflow for poor cell growth.

Q4: How can I accurately measure the plasmid copy number in my engineered strain?

A4: The most common and accurate method for determining plasmid copy number (PCN) is quantitative real-time PCR (qPCR).[9][10] The method compares the amplification of a plasmid-specific gene to a single-copy chromosomal gene.[11]

The general workflow involves:

  • Designing and validating specific primers for a plasmid gene (e.g., bla for ampicillin (B1664943) resistance) and a single-copy chromosomal gene (e.g., dxs).[11]

  • Preparing template DNA from your engineered culture. This can be purified total DNA or even simple cell lysates.[10][12]

  • Running qPCR to obtain the cycle threshold (CT) values for both the plasmid and genomic targets.

  • Calculating the copy number using the relative quantification (ΔΔCT) method or an absolute method with standard curves.[11][13]

This compound Biosynthesis Pathway

The engineered production of this compound in hosts like E. coli typically involves the conversion of an intermediate from the shikimate pathway, protocatechuate (PCA), into this compound. This key methylation step is often a critical control point for optimization.

G cluster_host Host Central Metabolism cluster_pathway Engineered this compound Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway PCA Protocatechuate (PCA) Shikimate_Pathway->PCA This compound This compound PCA->this compound OMT OMT O-methyltransferase (OMT) (e.g., from plasmid) SAH SAH SAM SAM (Methyl Donor) SAM->SAH OMT

Caption: Conversion of protocatechuate to this compound.

Experimental Protocols

Protocol: Plasmid Copy Number Determination by Relative qPCR

This protocol provides a method to determine the PCN from cell lysates without complex DNA extraction kits.[9][12]

1. Primer Design and Validation:

  • Design primers for a single-copy gene on your plasmid (e.g., antibiotic resistance marker) and a single-copy gene on the host chromosome (e.g., dxs in E. coli).

  • Validate primer specificity via melt curve analysis to ensure a single product is amplified.

  • Determine primer efficiency by generating a standard curve with a serial dilution of template DNA. Efficiency should be between 90-110%.

2. Sample Preparation (Cell Lysate):

  • Grow an overnight culture of your engineered strain.

  • Inoculate fresh media and grow to the desired phase (e.g., mid-exponential, OD600 ≈ 0.4-0.6).[13]

  • Pellet 1 mL of cells.

  • Resuspend the cell pellet in 25-50 µL of nuclease-free water.[12]

  • Lyse the cells by heating at 95°C for 10 minutes, followed by immediate cooling on ice or freezing.[10]

  • Centrifuge to pellet debris and use the supernatant as the qPCR template.

3. qPCR Reaction Setup:

  • Set up reactions in triplicate for both the plasmid and genomic gene targets.

  • A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Cell Lysate Template

    • 6 µL Nuclease-free water

  • Include no-template controls (NTC) for each primer pair.

4. Thermocycling Conditions:

  • Hold Stage: 95°C for 10 min.

  • PCR Stage (40 cycles):

    • 95°C for 15 sec.

    • 55-60°C for 1 min (optimize annealing temp for your primers).

  • Melt Curve Stage: As per the instrument's default settings (e.g., 60°C to 95°C ramp).[13]

5. Data Analysis:

  • Determine the average CT value for the plasmid gene (CT,plasmid) and the genomic gene (CT,genomic).

  • Calculate the plasmid copy number (PCN) using the following formula (assuming equal primer efficiencies close to 100%):[12] PCN = 2(CT,genomic - CT,plasmid)

References

Technical Support Center: Improving Cofactor Regeneration for Vanillate Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during vanillate demethylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic systems for this compound demethylation?

A1: There are two main types of this compound O-demethylase systems found in bacteria.[1][2][3]

  • Two-Component Monooxygenase System (VanA/VanB): This system, common in bacteria like Pseudomonas and Rhodococcus, uses an oxygenase component (VanA) and a reductase component (VanB).[4][5] It requires molecular oxygen (O₂) and the reduced cofactor NADH to convert this compound to protocatechuate and formaldehyde (B43269).[3][5][6]

  • Tetrahydrofolate (THF)-Dependent Methyltransferase System (LigM/DesA): Found in organisms like Sphingobium sp. SYK-6, this system utilizes a methyltransferase (LigM) to transfer the methyl group from this compound to the cofactor tetrahydrofolate (THF), producing protocatechuate and 5-methyl-THF.[2][7][8][9]

Q2: Why is efficient cofactor regeneration essential for this compound demethylation?

A2: Cofactors like NADH and THF are expensive and required in stoichiometric amounts for the demethylation reaction.[10] For a biocatalytic process to be economically viable and efficient, these cofactors must be continuously regenerated in situ.[10][11][12] Inefficient regeneration leads to rapid depletion of the active cofactor pool, which becomes the rate-limiting step, halting the demethylation reaction and resulting in low product yields.[2]

Q3: My this compound conversion rate is low. What are the common causes?

A3: Low conversion rates can stem from several issues:

  • Insufficient Cofactor Regeneration: The regeneration system (e.g., formate (B1220265) dehydrogenase for NADH, or MetE for THF) may not be active enough to match the rate of consumption by the demethylase.[13]

  • Byproduct Inhibition: The formaldehyde produced by VanA/VanB systems can inhibit enzyme activity.[5][8]

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme system.[14]

  • Poor Enzyme Expression or Stability: The demethylase or the regeneration enzymes may be poorly expressed, unstable, or inactive in your host system.

  • Oxygen Limitation (for VanA/VanB systems): Inadequate aeration can limit the activity of the oxygenase component.

Q4: How can I minimize the impact of toxic byproducts like formaldehyde?

A4: When using the VanA/VanB system, formaldehyde is a common and inhibitory byproduct.[5] Its impact can be minimized by introducing a detoxification pathway. A highly effective strategy is to co-express a formaldehyde dehydrogenase (e.g., FrmA from E. coli) which converts formaldehyde to the less toxic formate.[5] This formate can then be used by a formate dehydrogenase to regenerate NADH, creating a synergistic cycle.[8]

Q5: Which cofactor regeneration system should I choose?

A5: The choice depends on the demethylase system used:

  • For NADH-dependent systems (VanA/VanB): Formate dehydrogenase (FDH) is an excellent choice.[15][16] The oxidation of formate to CO₂ is practically irreversible and the CO₂ byproduct is easily removed from the system.[13] Glucose dehydrogenase can also be used, coupling glucose oxidation to NADH production.

  • For THF-dependent systems (LigM): A plant-based methionine synthase (MetE) has been successfully used to regenerate THF from 5-methyl-THF.[8][9] This creates a cyclic system, significantly reducing the required initial concentration of THF.[9]

Troubleshooting Guide

This guide addresses specific problems encountered during this compound demethylation experiments.

Problem: Low Product (Protocatechuate) Yield
Symptom Possible Cause Recommended Solution & Action
Reaction stalls after initial activity. This compound is only partially consumed.Inefficient NADH Regeneration: The rate of NADH regeneration is lower than the rate of consumption by the VanA/VanB demethylase.1. Verify Regeneration Enzyme Activity: Perform an independent assay for your regeneration enzyme (e.g., Formate Dehydrogenase). See Protocol 3. 2. Increase Regeneration Enzyme Concentration: Increase the expression level of the regeneration enzyme relative to the demethylase. 3. Add Excess Co-substrate: Ensure the co-substrate for the regeneration enzyme (e.g., formate for FDH) is present in non-limiting concentrations (typically >50 mM).[17]
Reaction using the LigM system requires a high molar excess of THF.Inefficient THF Regeneration: 5-methyl-THF accumulates, and the pool of free THF is depleted, halting the reaction.1. Couple with a Regeneration Enzyme: Co-express a methionine synthase (MetE) to recycle 5-methyl-THF back to THF.[9] This can reduce the required THF-to-substrate ratio by up to 500-fold.[9] 2. Optimize Enzyme Ratio: Adjust the expression ratio of LigM to MetE to ensure efficient coupling.
Initial reaction rate is high but quickly decreases. Occurs with VanA/VanB systems.Enzyme Inhibition by Formaldehyde: The formaldehyde byproduct is accumulating and inhibiting the VanA/VanB enzymes.[8]1. Implement a Detoxification System: Co-express a formaldehyde dehydrogenase (e.g., E. coli FrmA) to convert formaldehyde to formate.[5] 2. Create a Cascade: Couple the formaldehyde dehydrogenase with a formate dehydrogenase. This detoxifies the reaction while simultaneously providing the substrate for NADH regeneration.[8]
Problem: Poor Biocatalyst Performance in Whole-Cell Systems
Symptom Possible Cause Recommended Solution & Action
Low cell growth or product formation when this compound is added.Substrate/Product Toxicity: High concentrations of this compound or the product protocatechuate can be toxic to host cells like E. coli.[14]1. Optimize Substrate Concentration: Determine the maximum tolerable this compound concentration for your host strain. 2. Use a Fed-Batch Strategy: Implement a controlled feeding strategy to maintain a low, non-toxic concentration of the substrate throughout the bioconversion.[18] 3. Use a Two-Phase System: For substrates with low water solubility or high toxicity, a two-phase system can allow for slow release into the aqueous phase.[14]
Inconsistent results between experimental runs.Suboptimal or Fluctuating Reaction Conditions: The pH, temperature, or aeration are not optimal or well-controlled.1. Optimize pH and Temperature: Characterize the optimal pH and temperature for your whole-cell biocatalyst. For E. coli systems converting ferulic acid to vanillin (B372448), increasing the pH to 9.0 has been shown to improve yield and selectivity.[14] 2. Ensure Adequate Aeration: For oxygenase-dependent systems (VanA/VanB), ensure sufficient oxygen supply by optimizing shaking speed and using baffled flasks.

Data Presentation

Table 1: Kinetic Parameters of this compound Demethylase Systems

Enzyme SystemSource OrganismSubstrateK_m (μM)k_cat (s⁻¹)Reference
LigMSphingobium sp. SYK-6This compound540.19[9]
DDVA O-demethylaseSphingobium sp. SYK-6DDVA*63.56.1[1]
VanA/VanBPseudomonas putidaThis compound--[5]

Note: DDVA (5,5′-dehydrodithis compound) is a biphenyl (B1667301) compound, not this compound, but data is included for comparison of a related multi-component demethylase.

Table 2: Comparison of Cofactor Regeneration Systems for this compound Demethylation

Regeneration SystemTarget CofactorDemethylase SystemKey Enzyme(s)Co-substrateByproductKey AdvantageReference
Formate-drivenNADHVanA/VanBFormate Dehydrogenase (FDH)FormateCO₂Irreversible reaction; gaseous byproduct is easy to remove.[13][15][16]
THF RecycleTHFLigMMethionine Synthase (MetE)L-homocysteineL-methionineDrastically reduces the amount of expensive THF cofactor needed.[9][8][9]
Formaldehyde-coupledNADHVanA/VanBFormaldehyde Dehydrogenase (FrmA) + Formate Dehydrogenase (FDH)Formaldehyde (from demethylation)CO₂Detoxifies the reaction while regenerating the required cofactor.[5][8]

Visualizations

NADH_Dependent_Demethylation cluster_demethylation This compound Demethylation cluster_cofactor Cofactor Cycle cluster_regeneration NADH Regeneration System This compound This compound VanAB This compound O-Demethylase (VanA/VanB) This compound->VanAB PCA Protocatechuate VanAB->PCA NADH NADH VanAB->NADH NAD NAD+ NADH->NAD O₂ -> H₂O + Formaldehyde NAD->VanAB FDH Formate Dehydrogenase (FDH) NAD->FDH Formate Formate Formate->FDH CO2 CO₂ FDH->NADH FDH->CO2

Caption: NADH-dependent demethylation coupled with a formate dehydrogenase (FDH) regeneration system.

THF_Dependent_Demethylation cluster_demethylation This compound Demethylation cluster_cofactor Cofactor Cycle cluster_regeneration THF Regeneration System This compound This compound LigM THF-dependent O-Demethylase (LigM) This compound->LigM PCA Protocatechuate LigM->PCA THF Tetrahydrofolate (THF) LigM->THF Me_THF 5-Methyl-THF THF->Me_THF Me_THF->LigM MetE Methionine Synthase (MetE) Me_THF->MetE Homocysteine L-Homocysteine Homocysteine->MetE Methionine L-Methionine MetE->THF MetE->Methionine

Caption: THF-dependent demethylation coupled with a methionine synthase (MetE) regeneration system.

Troubleshooting_Workflow Start Low Product Yield Observed CheckSystem Which Demethylase System? Start->CheckSystem VanAB_Path VanA/VanB (NADH-dependent) CheckSystem->VanAB_Path VanA/VanB LigM_Path LigM (THF-dependent) CheckSystem->LigM_Path LigM CheckNADH Is NADH Regeneration Active? VanAB_Path->CheckNADH CheckTHF Is THF Regeneration Active? LigM_Path->CheckTHF CheckToxicity Is Formaldehyde Accumulating? CheckNADH->CheckToxicity Yes OptimizeFDH Optimize FDH/Regen. System: - Increase enzyme level - Add excess co-substrate CheckNADH->OptimizeFDH No AddMetE Add THF Regeneration: - Co-express MetE (Methionine Synthase) CheckTHF->AddMetE No CheckConditions Review Reaction Conditions: - pH, Temp, Aeration CheckTHF->CheckConditions Yes AddDetox Add Detoxification System: - Co-express FrmA (Formaldehyde Dehydrogenase) CheckToxicity->AddDetox Yes CheckToxicity->CheckConditions No OptimizeFDH->CheckToxicity AddDetox->CheckConditions AddMetE->CheckConditions End Yield Improved CheckConditions->End

Caption: Troubleshooting workflow for diagnosing and resolving low product yield in experiments.

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of this compound with NADH Regeneration

This protocol describes a typical batch conversion using an E. coli strain co-expressing a VanA/VanB demethylase and a formate dehydrogenase (FDH).

  • Strain Cultivation: Inoculate 50 mL of LB medium (with appropriate antibiotics) with the recombinant E. coli strain. Grow overnight at 37°C with shaking (220 rpm).

  • Induction: Inoculate 1 L of Terrific Broth with the overnight culture to an initial OD₆₀₀ of 0.1. Grow at 37°C until OD₆₀₀ reaches 0.6-0.8.

  • Protein Expression: Induce expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 25°C and continue shaking for 16-18 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Bioconversion Setup: Resuspend the cell pellet in 100 mL of reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) to a final cell density (OD₆₀₀) of 20.

  • Reaction Initiation: Add this compound (from a concentrated stock) to a final concentration of 10 mM and sodium formate to a final concentration of 100 mM.

  • Incubation: Incubate the reaction mixture at 30°C with vigorous shaking (250 rpm) to ensure adequate aeration.

  • Monitoring: Withdraw samples periodically (e.g., every 2 hours). Centrifuge to pellet cells and analyze the supernatant for this compound and protocatechuate concentrations using HPLC.

Protocol 2: In Vitro Assay of this compound O-Demethylase (VanA/VanB) Activity

This assay measures the NADH-dependent consumption of this compound.

  • Reaction Mixture: Prepare a 200 µL reaction mixture in a 96-well plate or microcentrifuge tube containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1 mM this compound

    • 200 µM NADH[1]

    • Appropriate concentrations of purified VanA and VanB components (or cell-free extract)

  • Initiation: Start the reaction by adding the enzyme preparation.

  • Incubation: Incubate at 30°C for 10-30 minutes. The reaction time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding an equal volume of methanol (B129727) or 1 M HCl.[1]

  • Analysis: Centrifuge the samples to remove precipitated protein. Analyze the supernatant by HPLC to quantify the amount of protocatechuate formed. One unit of activity can be defined as the amount of enzyme that converts 1 µmol of this compound per minute.[1]

Protocol 3: Assay for Formate Dehydrogenase (FDH) Activity

This spectrophotometric assay monitors the formation of NADH at 340 nm.

  • Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

    • 50 mM potassium phosphate buffer (pH 7.5)[17]

    • 100 mM Sodium Formate[17]

    • 5 mM NAD⁺[17]

  • Blank Measurement: Measure the absorbance at 340 nm before adding the enzyme to get a baseline.

  • Initiation: Add a known amount of FDH-containing cell-free extract or purified enzyme to the cuvette and mix immediately.

  • Monitoring: Record the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of NADH formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

References

Validation & Comparative

Vanillate Degradation: A Comparative Analysis of Bacterial Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate ReleaseLignin (B12514952), a complex aromatic polymer, represents a vast and renewable carbon source. Its efficient valorization is a cornerstone of modern biorefinery concepts. Vanillate, a key intermediate in lignin breakdown, is metabolized by a diverse range of bacteria through distinct biochemical pathways. Understanding these pathways is critical for harnessing microbial catabolism for the production of value-added chemicals. This guide provides a comparative overview of this compound degradation pathways in different bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Core Degradation Pathways: A Fork in the Metabolic Road

Bacteria primarily employ a convergent strategy for this compound catabolism, funneling it into central metabolism, most commonly through the β-ketoadipate pathway. The initial and most critical step is the O-demethylation of this compound to form protocatechuate (PCA). This reaction is catalyzed by the this compound O-demethylase, a two-component monooxygenase system encoded by the vanA and vanB genes.[1][2] Following the formation of PCA, the pathway diverges, primarily into ortho- and meta-cleavage routes.

  • Ortho-cleavage pathway: In this pathway, protocatechuate 3,4-dioxygenase (PcaHG) cleaves the aromatic ring of PCA between the two hydroxyl groups to form β-carboxy-cis,cis-muconate.[3] This is a common strategy observed in bacteria like Pseudomonas putida, Acinetobacter baylyi, and Corynebacterium glutamicum.[4][5]

  • Meta-cleavage pathway: Alternatively, protocatechuate 4,5-dioxygenase can cleave the PCA ring at a position adjacent to the hydroxyl groups. This pathway is less common but has been characterized in some bacterial species.

Comparative Analysis of this compound Degradation Across Bacterial Genera

Different bacterial species exhibit variations in their preferred this compound degradation pathways and metabolic efficiencies. The following table summarizes key characteristics of this compound metabolism in several well-studied bacteria.

Bacterial SpeciesPrimary PathwayKey EnzymesNoteworthy Characteristics
Pseudomonas putida Ortho-cleavageThis compound O-demethylase (VanAB), Protocatechuate 3,4-dioxygenase (PcaHG)Efficiently metabolizes this compound as a sole carbon source.[6] Some strains have been engineered to accumulate vanillin (B372448) by disrupting downstream pathways.[7]
Acinetobacter baylyi Ortho-cleavageThis compound O-demethylase (VanAB), Protocatechuate 3,4-dioxygenase (PcaHG)Known for its natural competence and metabolic versatility, making it a good model for genetic engineering of this compound metabolism.[4][8]
Rhodococcus jostii Ortho-cleavageThis compound O-demethylase (VanAB)This genus is known for its broad catabolic capabilities, including the degradation of various aromatic compounds.[1][9][10]
Corynebacterium glutamicum Ortho-cleavageThis compound O-demethylase (VanAB), Protocatechuate 3,4-dioxygenase (PcaHG)Utilizes this compound as a sole carbon source, and the vanABK operon responsible for this compound uptake and demethylation has been well-characterized.[2][11]
Bacillus subtilis DecarboxylationThis compound decarboxylaseSome strains can decarboxylate this compound to guaiacol, representing an alternative metabolic route.[12][13]

Experimental Protocols for Studying this compound Degradation

Accurate characterization of this compound degradation pathways and enzyme activities is essential for metabolic engineering and biotechnological applications. Below are detailed protocols for key experiments.

This compound Degradation Assay in Whole Cells

This method is used to determine the rate of this compound consumption by a bacterial culture.

Methodology:

  • Cultivation: Grow the bacterial strain in a minimal medium containing this compound as the sole carbon and energy source.

  • Sampling: Collect aliquots of the culture at regular time intervals.

  • Sample Preparation: Centrifuge the samples to pellet the cells and filter the supernatant to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of this compound in the supernatant using High-Performance Liquid Chromatography (HPLC).[14][15] The separation can be achieved using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water.

  • Data Analysis: Plot the this compound concentration over time to determine the degradation rate.

This compound O-Demethylase Enzyme Assay

This spectrophotometric assay measures the activity of the this compound O-demethylase by monitoring the consumption of NADH.

Methodology:

  • Cell-free Extract Preparation: Grow the bacterial cells in a medium inducing the expression of this compound degradation genes. Harvest the cells, lyse them, and prepare a cell-free extract by centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), this compound, and NADH.

  • Initiation and Measurement: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding the cell-free extract.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[16]

  • Activity Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Protocatechuate 3,4-Dioxygenase Enzyme Assay

This assay measures the activity of the ring-cleaving enzyme by monitoring the disappearance of the substrate, protocatechuate.

Methodology:

  • Cell-free Extract Preparation: Prepare a cell-free extract from cells grown under inducing conditions as described above.

  • Reaction Mixture: The reaction mixture should contain a suitable buffer (e.g., Tris-HCl, pH 7.5) and protocatechuate.[17][18]

  • Initiation and Measurement: Start the reaction by adding the cell-free extract to the reaction mixture.

  • Data Acquisition: Monitor the decrease in absorbance at 290 nm, the wavelength at which protocatechuate absorbs maximally.[3][17][18]

  • Activity Calculation: Calculate the enzyme activity based on the rate of decrease in absorbance, using the molar extinction coefficient of protocatechuate. One unit of activity is defined as the amount of enzyme that oxidizes one micromole of protocatechuate per minute.[18]

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary this compound degradation pathways in bacteria.

Vanillate_Ortho_Cleavage This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate VanA/VanB (O-demethylation) Metabolites Central Metabolism (β-ketoadipate pathway) Protocatechuate->Metabolites PcaHG (ortho-cleavage)

Caption: The ortho-cleavage pathway for this compound degradation.

Vanillate_Decarboxylation This compound This compound Guaiacol Guaiacol This compound->Guaiacol this compound Decarboxylase Further_Metabolism Further Metabolism Guaiacol->Further_Metabolism

Caption: The decarboxylation pathway for this compound degradation.

References

A Comparative Guide to the Kinetic Performance of Vanillate O-Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of vanillate O-demethylases is crucial for applications in bioremediation, biomass conversion, and pharmaceutical synthesis. This guide provides an objective comparison of the kinetic performance of different this compound O-demethylases, supported by experimental data and detailed protocols.

This compound O-demethylases are a class of enzymes that catalyze the demethylation of this compound, a key intermediate in the microbial degradation of lignin. This reaction is a critical step in funneling aromatic compounds into central metabolism. These enzymes exhibit significant diversity in their structure, mechanism, and kinetic properties. This guide focuses on a comparative kinetic analysis of two distinct and well-characterized this compound O-demethylases: the multi-component Mtv system from the anaerobic thermophile Moorella thermoacetica and the single-subunit, tetrahydrofolate-dependent LigM from the soil bacterium Sphingomonas paucimobilis.

Comparative Kinetic Parameters

The kinetic parameters of these enzymes reveal significant differences in their catalytic efficiency and substrate affinity. The data presented below has been compiled from peer-reviewed studies to facilitate a direct comparison.

Enzyme SystemOrganismSubstratesKm (μM)Vmax (nmol mg-1 h-1)kcat (s-1)kcat/Km (M-1 s-1)Optimal Temp. (°C)Optimal pH
MtvA/B/C System Moorella thermoaceticaThis compound85[1]900[1]Not ReportedNot Reported55[1]6.6[1]
Tetrahydrofolate230[1]Not ReportedNot ReportedNot Reported
LigM Sphingomonas paucimobilisThis compoundNot ReportedNot Reported5.76[2]Not Reported30[2]8.0

Experimental Protocols

The following are detailed methodologies for the key kinetic experiments cited in this guide.

Kinetic Assay for Moorella thermoacetica MtvA/B/C System

This protocol is adapted from Naidu and Ragsdale (2001).[1]

1. Reaction Mixture Preparation:

  • The assay is conducted in an anaerobic chamber.

  • The 400-μl reaction mixture contains:

    • 50 mM 2-(N-morpholino)ethanesulfonate (MES) buffer (pH 6.6)

    • 1 mM this compound

    • 3 mM tetrahydrofolate

    • 2 mM ATP

    • 4 mM titanium (III) citrate (B86180) (as a reductant)

    • 5 mM MgCl₂

    • 5 mM NaCl

    • Purified MtvA, MtvB, and MtvC enzyme components.

2. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme components.

  • The mixture is incubated at 55°C for 1 hour.

  • The reaction is quenched by the addition of 0.2 M perchloric acid.

  • The mixture is centrifuged at 10,000 x g for 2 minutes to pellet precipitated protein.

3. Product Quantification:

  • The supernatant is collected for analysis.

  • Substrates and products (protocatechuate) are quantified by reverse-phase high-performance liquid chromatography (HPLC).

4. Determination of Kinetic Parameters:

  • To determine the apparent Km and Vmax values, the concentration of one substrate (e.g., this compound) is varied while the concentrations of other substrates are kept constant and saturating.

  • The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Kinetic Assay for Sphingomonas paucimobilis LigM

This protocol is based on the methods described for the characterization of LigM.

1. Reaction Mixture Preparation:

  • The reaction mixture contains:

    • Buffer at optimal pH (e.g., Tris-HCl, pH 8.0)

    • A fixed concentration of tetrahydrofolate.

    • Varying concentrations of this compound.

    • Purified LigM enzyme.

2. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C.

  • Aliquots are taken at various time points and the reaction is stopped (e.g., by adding a quenching agent like acid or by heat inactivation).

3. Product Quantification:

  • The formation of protocatechuate is monitored over time.

  • Quantification is typically performed using HPLC.

4. Determination of Kinetic Parameters:

  • Initial velocities are determined from the linear phase of the product formation curve.

  • Kinetic parameters (Km, Vmax, kcat) are determined by fitting the initial velocity data at different substrate concentrations to the appropriate kinetic model. For LigM, which follows a sequential mechanism, data is globally fitted to the equation for a two-substrate reaction.

Signaling Pathways and Reaction Mechanisms

The two this compound O-demethylases discussed here operate via fundamentally different mechanisms.

The MtvA/B/C system from Moorella thermoacetica is a three-component system that functions in a stepwise manner. MtvB, a methyltransferase, transfers the methyl group from this compound to the cobalt center of the corrinoid protein, MtvC. Subsequently, MtvA, another methyltransferase, transfers the methyl group from the methylated MtvC to tetrahydrofolate, regenerating the active MtvC and producing methyl-tetrahydrofolate.[1]

In contrast, LigM from Sphingomonas paucimobilis is a single-domain enzyme that utilizes an ordered, sequential Bi-Bi kinetic mechanism.[3] The proposed chemical mechanism involves a direct SN2 nucleophilic attack where the N5 of tetrahydrofolate attacks the methyl group of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Assay cluster_analysis Data Analysis enzyme Purified Enzyme (e.g., LigM or Mtv complex) reaction_mix Prepare Reaction Mixture enzyme->reaction_mix substrates Substrates (this compound, THF, etc.) substrates->reaction_mix buffer Reaction Buffer (pH, cofactors) buffer->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation quenching Quench Reaction (at time points) incubation->quenching hplc HPLC Analysis (Quantify Product) quenching->hplc kinetics Calculate Kinetic Parameters (Km, Vmax, kcat) hplc->kinetics

Fig. 1: Generalized experimental workflow for kinetic analysis of this compound O-demethylases.

reaction_mechanisms cluster_mtv MtvA/B/C System (Moorella thermoacetica) cluster_ligm LigM (Sphingomonas paucimobilis) Vanillate_Mtv This compound MtvC_CH3 MtvC-CH3 Vanillate_Mtv->MtvC_CH3 MtvB MtvB MtvB MtvC_CoI MtvC-Co(I) CH3THF_Mtv CH3-THF PCA_Mtv Protocatechuate MtvC_CH3->MtvC_CoI MtvA, THF MtvA MtvA THF_Mtv THF Vanillate_LigM This compound Ternary_Complex [LigM-Vanillate-THF] Ternary Complex Vanillate_LigM->Ternary_Complex LigM THF_LigM THF THF_LigM->Ternary_Complex LigM_Enzyme LigM PCA_LigM Protocatechuate Ternary_Complex->PCA_LigM CH3THF_LigM CH3-THF Ternary_Complex->CH3THF_LigM

Fig. 2: Comparison of the reaction mechanisms of the Mtv and LigM this compound O-demethylases.

References

Vanillate vs. Isovanillate: A Comparative Guide for Enzyme Substrate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillate (4-hydroxy-3-methoxybenzoate) and its isomer, isothis compound (3-hydroxy-4-methoxybenzoate), are key intermediates in the microbial degradation of lignin (B12514952) and other aromatic compounds. Understanding how enzymes differentiate and process these structurally similar molecules is crucial for applications in biocatalysis, bioremediation, and the development of novel enzymatic pathways for specialty chemical production. This guide provides an objective comparison of this compound and isothis compound as enzyme substrates, supported by experimental data and detailed methodologies.

Executive Summary

The enzymatic processing of this compound and isothis compound is primarily carried out by a class of enzymes known as O-demethylases or monooxygenases. These enzymes catalyze the removal of a methyl group, a critical step in the catabolism of these aromatic compounds. Experimental evidence indicates a high degree of substrate specificity among these enzymes. Generally, distinct enzymes are responsible for the O-demethylation of this compound and isothis compound, even within the same microorganism. For instance, in Comamonas testosteroni, this compound is metabolized by this compound O-demethylase (VanA), while isothis compound is processed by a separate isothis compound O-demethylase (IvaA). Similarly, in Rhodococcus jostii RHA1, this compound is a substrate for the this compound O-demethylase VanAB, whereas isothis compound is demethylated by a cytochrome P450 monooxygenase, PbdA. This specificity is reflected in the kinetic parameters of these enzymes, which show a clear preference for their respective primary substrates.

Data Presentation: Enzyme-Substrate Kinetics

The following table summarizes the kinetic parameters of various enzymes with this compound, isothis compound, and related compounds as substrates. This data highlights the substrate specificity and efficiency of these biocatalysts.

EnzymeOrganismSubstrateApparent K_m_ (µM)Apparent k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
This compound O-Demethylase Moorella thermoaceticaThis compound850.00025 (V_max_)¹2.94[1]
PbdA (CYP450) Rhodococcus jostii RHA1Isothis compound100 ± 200.8 ± 0.18,000 ± 2000[2]
Veratrate40 ± 101.1 ± 0.114,000 ± 4000[2]
p-Methoxybenzoate4.8 ± 0.70.10 ± 0.0120,000 ± 3000[2]
This compound Demethylase Acinetobacter sp.This compound---[3]
Isothis compoundNo detectable activity--[3]

¹ V_max_ reported in nmol mg⁻¹ h⁻¹. k_cat_ was not explicitly stated.

Metabolic Pathways and Experimental Workflow

The enzymatic degradation of this compound and isothis compound typically proceeds through O-demethylation to form dihydroxylated intermediates, which are then channeled into central metabolic pathways. The following diagrams illustrate these processes and a general workflow for their characterization.

vanillate_isovanillate_pathways cluster_this compound This compound Pathway cluster_isothis compound Isothis compound Pathway This compound This compound protocatechuate Protocatechuate This compound->protocatechuate this compound O-demethylase (VanAB) central_metabolism_v Central Metabolism protocatechuate->central_metabolism_v Ring Cleavage isothis compound Isothis compound protocatechuate_i Protocatechuate isothis compound->protocatechuate_i Isothis compound O-demethylase (IvaA) or P450 Monooxygenase (PbdA) central_metabolism_i Central Metabolism protocatechuate_i->central_metabolism_i Ring Cleavage

Caption: Metabolic pathways for this compound and isothis compound degradation.

experimental_workflow start Start: Enzyme and Substrate Preparation incubation Enzymatic Reaction Incubation (Controlled Temperature and pH) start->incubation quenching Reaction Quenching (e.g., Acid or Organic Solvent) incubation->quenching analysis Analysis of Substrate and Product (HPLC or Spectrophotometry) quenching->analysis data_analysis Data Analysis (Michaelis-Menten Kinetics) analysis->data_analysis end End: Determination of Kinetic Parameters data_analysis->end

Caption: General experimental workflow for enzyme kinetic analysis.

Experimental Protocols

O-Demethylase Activity Assay (HPLC-Based)

This protocol is adapted from methodologies used for characterizing this compound and isothis compound O-demethylases.[1][4]

a. Reagents and Buffers:

  • Phosphate buffer (50 mM, pH 7.5) or other suitable buffer depending on the enzyme's optimal pH.

  • NADH or NADPH solution (10 mM stock).

  • Substrate stock solutions (100 mM this compound or isothis compound in a suitable solvent, e.g., DMSO or ethanol).

  • Purified enzyme preparation (e.g., cell-free extract or purified protein).

  • Quenching solution (e.g., 2 M HCl or methanol).

b. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing the buffer, NADH/NADPH (final concentration ~200 µM), and the enzyme preparation.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the substrate (this compound or isothis compound) to a final concentration in the desired range for kinetic analysis (e.g., 10 µM to 500 µM).

  • Incubate the reaction for a defined period (e.g., 5-30 minutes), ensuring the reaction rate is linear during this time.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC).

c. HPLC Analysis:

  • Use a C18 reverse-phase column.

  • Employ a mobile phase suitable for separating the substrate and product (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

  • Monitor the elution of compounds using a UV detector at a wavelength appropriate for the substrate and product (e.g., 254 nm or 280 nm).[5][6]

  • Quantify the substrate consumed and product formed by comparing the peak areas to a standard curve of known concentrations.

d. Data Analysis:

  • Calculate the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Spectrophotometric Assay for Monooxygenase Activity

This is a general protocol that can be adapted for O-demethylases by monitoring the consumption of NADH or NADPH at 340 nm.

a. Reagents and Buffers:

  • As described in the HPLC-based assay.

b. Assay Procedure:

  • Set up the reaction mixture in a quartz cuvette containing buffer, enzyme, and substrate.

  • Place the cuvette in a spectrophotometer with the temperature maintained at the enzyme's optimum.

  • Initiate the reaction by adding NADH or NADPH to a final concentration of ~150-200 µM.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH/NADPH oxidation is proportional to the enzyme activity.

c. Data Analysis:

  • Calculate the rate of reaction using the molar extinction coefficient of NADH or NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • Determine the kinetic parameters as described in the HPLC-based assay protocol.

Conclusion

The available data strongly indicate that this compound and isothis compound are typically processed by distinct and highly specific O-demethylating enzymes. While this compound O-demethylases from various microorganisms have been characterized, their activity towards isothis compound is often negligible. Conversely, enzymes that efficiently demethylate isothis compound, such as the P450 monooxygenase PbdA from Rhodococcus jostii RHA1, show activity on other p-methoxylated benzoates but may not be the primary enzyme for this compound degradation in that organism. This enzymatic specialization has significant implications for metabolic engineering and the design of biocatalytic processes. For researchers aiming to convert a specific substrate, the selection of an enzyme with the appropriate specificity is paramount. The experimental protocols provided herein offer a robust framework for the characterization and comparison of such enzymes.

References

A Comparative Genomic Guide to Vanillate-Metabolizing Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic and metabolic features of key microbial species known for their ability to metabolize vanillate, a lignin-derived aromatic compound. Understanding the genetic and enzymatic machinery behind this compound degradation is crucial for applications in bioremediation, bioconversion of renewable resources, and the development of novel enzymatic inhibitors. This document summarizes quantitative genomic data, details relevant experimental protocols, and visualizes the core metabolic pathways and experimental workflows.

Genomic Comparison of this compound-Metabolizing Bacteria

Several bacterial genera are well-known for their capacity to utilize this compound as a carbon and energy source. Below is a comparative summary of the genomic features of representative species from four key genera: Pseudomonas, Corynebacterium, Streptomyces, and Rhodococcus.

FeaturePseudomonas putida KT2440Corynebacterium glutamicum ATCC 13032Streptomyces coelicolor A3(2)Rhodococcus jostii RHA1
Genome Size (Mbp) 6.183.318.679.7
GC Content (%) 61.653.872.167
Number of Protein-Coding Genes 5,4263,0977,8259,145
Key this compound Metabolism Genes vanA, vanB, vanKvanA, vanB, vanKHomologs of vanA, vanBvdh, vanA, vanB

The Central this compound Degradation Pathway

The primary route for this compound catabolism in these microbes is the protocatechuate branch of the β-ketoadipate pathway. The initial and key step is the O-demethylation of this compound to protocatechuate, catalyzed by the enzyme this compound O-demethylase. Protocatechuate is then further metabolized to central metabolic intermediates.

This compound Catabolic Pathway

Vanillate_Metabolism This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate this compound O-demethylase (VanA, VanB) BetaKetoadipate_Pathway β-Ketoadipate Pathway Protocatechuate->BetaKetoadipate_Pathway TCA_Cycle TCA Cycle BetaKetoadipate_Pathway->TCA_Cycle

Caption: The core metabolic pathway for this compound degradation.

Key Enzymes in this compound Metabolism

The enzymatic machinery for this compound degradation is a critical determinant of metabolic efficiency. The primary enzyme, this compound O-demethylase, is often a two-component system.

This compound O-Demethylase (VanAB)

This enzyme catalyzes the conversion of this compound to protocatechuate. It typically consists of an oxygenase component (VanA) and a reductase component (VanB). In some bacteria, the genes encoding these components are organized in an operon, often with a transporter gene (vanK)[1].

Vanillin (B372448) Dehydrogenase (vdh)

In some bacteria, such as Rhodococcus jostii RHA1, vanillin is a precursor to this compound. Vanillin dehydrogenase catalyzes the oxidation of vanillin to vanillic acid[2].

Comparative Enzyme Kinetics

The kinetic parameters of this compound O-demethylase can vary between different microbial species, reflecting their adaptation to different environments and substrate availabilities.

MicroorganismEnzymeSubstrateKm (µM)Vmax (nmol mg-1 h-1)
Moorella thermoaceticaThis compound O-demethylaseThis compound85900[1]

Experimental Protocols

Comparative Genomic Analysis Workflow

A general workflow for the comparative genomic analysis of this compound-metabolizing microbes is outlined below.

Experimental_Workflow cluster_genomics Genomic Analysis cluster_functional Functional Analysis DNA_Extraction DNA Extraction from Microbial Culture Genome_Sequencing Whole Genome Sequencing (e.g., Illumina, PacBio) DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly Gene_Annotation Gene Annotation (e.g., RAST, Prokka) Genome_Assembly->Gene_Annotation Comparative_Analysis Comparative Genomic Analysis Gene_Annotation->Comparative_Analysis Gene_Cloning Cloning of this compound Metabolism Genes Protein_Expression Heterologous Protein Expression Gene_Cloning->Protein_Expression Enzyme_Assay Enzyme Kinetic Assays Protein_Expression->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (e.g., HPLC, GC-MS) Enzyme_Assay->Metabolite_Analysis

Caption: A generalized workflow for comparative and functional genomics.

DNA Extraction from Soil Microbes
  • Sample Collection: Collect soil samples using sterile techniques to avoid cross-contamination.

  • Cell Lysis: Use a combination of mechanical (e.g., bead beating) and chemical (e.g., SDS-based lysis buffers) methods to efficiently lyse the diverse microbial cells present in the soil.

  • DNA Purification: Purify the extracted DNA using a commercial soil DNA isolation kit or a phenol-chloroform extraction protocol to remove humic acids and other inhibitors.

  • Quality Control: Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

Whole-Genome Sequencing and Annotation
  • Library Preparation: Prepare a sequencing library from the purified genomic DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina MiSeq, Oxford Nanopore MinION).

  • Sequencing: Perform high-throughput sequencing to generate raw sequence reads.

  • Genome Assembly: Assemble the raw reads into a draft or complete genome sequence using bioinformatics assembly tools (e.g., SPAdes, Canu).

  • Gene Annotation: Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features using annotation pipelines such as the Rapid Annotation using Subsystem Technology (RAST) or Prokka.

This compound O-Demethylase Enzyme Assay (HPLC-based)

This protocol is adapted from studies on this compound O-demethylase activity[1][3].

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES buffer, pH 6.6), the enzyme extract or purified protein, and any necessary cofactors (e.g., NADH, tetrahydrofolate for some demethylases)[1].

  • Initiation of Reaction: Start the reaction by adding the substrate, this compound, to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for the enzyme from Moorella thermoacetica)[1].

  • Quenching the Reaction: Stop the reaction at various time points by adding a quenching solution, such as perchloric acid or methanol[1][3].

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the remaining this compound and the product, protocatechuate. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid).

  • Data Analysis: Calculate the rate of product formation or substrate consumption to determine the enzyme activity. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

References

A Comparative Guide to the Validation of a Novel Vanillate Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic engineering and synthetic biology, the ability to monitor the concentration of specific metabolites in real-time is crucial. Vanillate, a key intermediate in the biosynthesis of vanillin, is one such metabolite of significant interest. This guide provides a comprehensive validation and comparison of a novel, genetically encoded this compound biosensor, developed by Kunjapur and Prather, against an existing protocatechuate biosensor. The data and protocols presented are derived from their work, offering an objective assessment of the biosensor's performance.

Performance Comparison of this compound and Protocatechuate Biosensors

The performance of the novel this compound biosensor, including an evolved variant, was rigorously tested and compared with a well-characterized protocatechuate biosensor. The key performance metrics are summarized in the table below.

FeatureNovel this compound Biosensor (pAMK-vansens-6)Evolved this compound BiosensorProtocatechuate Biosensor (pAMK-protosens-1)
Sensing Principle Transcriptional repression by VanR is relieved by this compound, inducing mRFP expression.Transcriptional repression by a mutated VanR is relieved by this compound, inducing YFP expression.Transcriptional activation by PcaU in the presence of protocatechuate, inducing mRFP expression.
Dynamic Range > 14-foldImproved over originalGraded response
Sensitivity (EC50) < 10 µMHigher saturation point than originalNot specified
Specificity Highly specific for this compound. No detectable response to isothis compound. Minimal response to protocatechuate.Maintains high specificity for this compound. No response to isothis compound.Responds to protocatechuate. Specificity against other compounds not detailed.
Reporter Protein mRFP (monomeric Red Fluorescent Protein)YFP (Yellow Fluorescent Protein)mRFP (monomeric Red Fluorescent Protein)
Host Organism Escherichia coliEscherichia coliEscherichia coli

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the biosensor's mechanism and the validation process, the following diagrams illustrate the signaling pathway and the experimental workflow.

Vanillate_Biosensor_Signaling_Pathway cluster_cell Escherichia coli Cell This compound This compound VanR VanR Repressor This compound->VanR Binds and inactivates VanO VanO Operator VanR->VanO Binds and represses mRFP_gene mRFP Gene VanO->mRFP_gene Controls expression mRFP_protein mRFP Protein mRFP_gene->mRFP_protein Expression Fluorescence Fluorescence mRFP_protein->Fluorescence Emits fluorescence

Caption: Signaling pathway of the novel this compound biosensor.

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_strain Strain Preparation cluster_assay Biosensor Characterization cluster_analysis Data Analysis p1 Synthesize codon-optimized VanR gene p2 Clone VanR and mRFP/YFP into expression vector p1->p2 s1 Transform E. coli DH5α with biosensor plasmid s2 Prepare overnight cultures s1->s2 a1 Inoculate fresh media with overnight culture a2 Induce with varying concentrations of this compound and other compounds a1->a2 a3 Incubate for a defined period (e.g., 24 hours) a2->a3 a4 Measure fluorescence (e.g., plate reader) a3->a4 d1 Plot dose-response curves d2 Calculate dynamic range and EC50 d1->d2 d3 Assess specificity d1->d3 cluster_plasmid cluster_plasmid cluster_strain cluster_strain cluster_plasmid->cluster_strain cluster_assay cluster_assay cluster_strain->cluster_assay cluster_analysis cluster_analysis cluster_assay->cluster_analysis

Caption: Experimental workflow for the validation of the this compound biosensor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the procedures described by Kunjapur and Prather.

Bacterial Strains and Plasmids
  • Host Strain: Escherichia coli DH5α was used for molecular cloning and initial biosensor characterization.

  • Plasmids: The this compound biosensor was constructed on a plasmid backbone. The vanR gene from Caulobacter crescentus was codon-optimized for E. coli and synthesized. The reporter gene, either mRFP or YFP, was placed under the control of a promoter containing the VanO operator sequence.

Dose-Response Characterization
  • Culture Preparation: A single colony of E. coli DH5α harboring the biosensor plasmid was used to inoculate 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture was grown overnight at 37°C with shaking.

  • Induction: The overnight culture was diluted 1:100 into fresh LB medium. 200 µL of the diluted culture was added to each well of a 96-well microplate.

  • Ligand Addition: Stock solutions of this compound were prepared in dimethyl sulfoxide (B87167) (DMSO). The this compound solutions were added to the wells to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 µM). The final DMSO concentration was kept constant across all wells.

  • Incubation: The microplate was incubated at 37°C with shaking for 24 hours.

  • Fluorescence Measurement: After incubation, the optical density at 600 nm (OD600) and the fluorescence of the reporter protein were measured using a microplate reader. For mRFP, excitation and emission wavelengths of 584 nm and 607 nm were used, respectively. For YFP, excitation and emission wavelengths of 514 nm and 527 nm were used.

  • Data Analysis: Fluorescence values were normalized by the OD600 to account for differences in cell density. The normalized fluorescence was then plotted against the this compound concentration to generate a dose-response curve.

Specificity Assay

The protocol for the specificity assay is identical to the dose-response characterization, with the following modifications:

  • Ligands: In addition to this compound, other structurally related compounds were tested, including isothis compound, protocatechuate, vanillin, and protocatechualdehyde.

  • Concentration Range: A similar concentration range as used for this compound was tested for each of the other compounds.

  • Data Analysis: The normalized fluorescence in the presence of each compound was compared to the response induced by this compound to determine the specificity of the biosensor.

Conclusion

The novel this compound biosensor based on the VanR-VanO system from C. crescentus demonstrates exceptional performance characteristics, including a high dynamic range and exquisite specificity for this compound.[1][2][3] The evolved version of this biosensor further offers a more graded response, making it a valuable tool for applications in metabolic engineering and for the high-throughput screening of enzyme libraries to improve the biosynthesis of valuable compounds like vanillin.[2] This guide provides the necessary data and protocols for researchers to understand, and potentially implement, this powerful new tool in their own work.

References

comparing the efficiency of different promoters for vanillate pathway genes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the metabolic engineering of the vanillate pathway, the selection of an optimal promoter to drive the expression of key genes is a critical determinant of success. This guide provides a comparative analysis of various promoters utilized for expressing genes in the this compound biosynthesis pathway, supported by experimental data.

Quantitative Comparison of Promoter Performance

The efficiency of different promoters, particularly those inducible by this compound, has been quantitatively assessed in several studies. The following table summarizes the performance of various promoters based on the expression of reporter genes.

Promoter SystemHost OrganismReporter GeneInducer & ConcentrationFold InductionKey CharacteristicsReference
Pvan (this compound-regulated) Caulobacter crescentus-This compound-Tightly regulated, part of the native this compound utilization system.[1]
PV10 (Synthetic this compound-regulated) Sphingomonas melonis Fr1-This compound~100Engineered from C. crescentus vanR-vanAB system; shows a linear dose-response.[2]
PvanABK Corynebacterium glutamicumeGFP5 mM this compound12.5Native promoter of the vanABK operon, regulated by the VanR repressor.[3][4]
This compound Biosensor (pAMK-vansens-3) Escherichia colimRFP1 mM this compound>14Based on the C. crescentus VanR-VanO system with an Anderson promoter for VanR expression.[5][6]
P1VanO2 (Autoregulated VACOFF) CHO-K1, HEK-293, BHK-21SEAP250 µM this compoundVaries by cell lineA synthetic, autoregulated system for mammalian cells based on the C. crescentus VanR/VanO components.[7]

This compound Signaling Pathway

The most commonly utilized this compound-inducible expression system is derived from Caulobacter crescentus. This system is controlled by the transcriptional repressor VanR, which binds to the operator region VanO in the promoter of the vanAB operon. In the absence of this compound, VanR represses transcription. When this compound is present, it binds to VanR, causing a conformational change that leads to its dissociation from the VanO operator and subsequent gene expression.

Vanillate_Signaling_Pathway This compound-induced gene expression pathway. cluster_promoter Promoter Region cluster_regulation Regulation VanO VanO Operator Gene Target Gene Promoter P_van VanR VanR Repressor VanR->VanO Repression ActiveRepressor VanR-Vanillate Complex This compound This compound This compound->VanR Binding

Caption: this compound-induced gene expression pathway.

Experimental Workflow for Promoter Comparison

A generalized workflow for comparing the efficiency of different promoters is outlined below. This process involves constructing reporter plasmids, transforming them into a host organism, inducing gene expression, and quantifying the reporter signal.

Experimental_Workflow start Start plasmid_construction Plasmid Construction (Promoter + Reporter Gene) start->plasmid_construction transformation Transformation into Host Organism plasmid_construction->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction with this compound culture_growth->induction incubation Incubation induction->incubation measurement Reporter Gene Assay (e.g., Fluorescence, Luminescence) incubation->measurement data_analysis Data Analysis (Fold Induction, Expression Level) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for promoter comparison.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for evaluating promoter efficiency.

Plasmid Construction for Reporter Assays
  • Objective: To place a reporter gene (e.g., eGFP, mRFP, lacZ) under the control of the promoter of interest.

  • Vector Backbone: A suitable expression vector for the chosen host organism (E. coli, C. glutamicum, etc.) is selected. This vector should contain a multiple cloning site (MCS), an origin of replication, and a selectable marker.

  • Promoter Insertion: The DNA sequence of the promoter to be tested is synthesized or amplified by PCR. It is then cloned into the MCS of the expression vector, upstream of the reporter gene.

  • Reporter Gene: The coding sequence for a quantifiable reporter protein is inserted downstream of the promoter.

  • Verification: The final plasmid construct is verified by restriction digestion and DNA sequencing.

Host Strain Transformation and Culture
  • Transformation: The constructed plasmids are introduced into the appropriate host strain using standard protocols (e.g., heat shock for E. coli, electroporation for C. glutamicum).

  • Selection: Transformed cells are plated on selective media containing the appropriate antibiotic to isolate colonies harboring the plasmid.

  • Culture Conditions: A single colony is used to inoculate a liquid culture in a suitable growth medium (e.g., LB for E. coli, CGXII for C. glutamicum). Cultures are grown at an optimal temperature and shaking speed to the desired growth phase (typically early to mid-exponential phase).

Promoter Induction and Reporter Gene Quantification
  • Induction: The culture is divided into two sets: an induced group and a non-induced control group. The inducer (vanillic acid) is added to the induced group at a predetermined final concentration (e.g., 1-5 mM).

  • Incubation: Both cultures are incubated for a specific period to allow for protein expression.

  • Measurement:

    • Cell Density: The optical density (e.g., at 600 nm) of the cultures is measured to normalize the reporter signal.

    • Reporter Assay: The reporter protein activity or fluorescence is quantified. For fluorescent proteins like GFP or mRFP, this is typically done using a fluorometer or a microplate reader with appropriate excitation and emission wavelengths.[4]

  • Data Analysis: The reporter signal is normalized to the cell density. The fold induction is calculated by dividing the normalized signal of the induced sample by that of the non-induced control.

This guide provides a foundational understanding of the available promoters for the this compound pathway and a framework for their comparative evaluation. The selection of the most suitable promoter will ultimately depend on the specific host organism, the desired level of gene expression, and the overall metabolic engineering strategy.

References

Vanillate Biosensors: A Comparative Analysis of Cross-Reactivity with Other Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in metabolic engineering, synthetic biology, and drug development, whole-cell biosensors are indispensable tools for high-throughput screening and dynamic pathway regulation. Vanillate, a key intermediate in the biosynthesis of vanillin (B372448) and other valuable compounds, is a frequent target for such biosensors. A critical performance characteristic of any biosensor is its specificity—its ability to detect the target molecule without being triggered by structurally similar compounds. This guide provides a comparative analysis of the cross-reactivity of a widely used this compound biosensor with other aromatic compounds, supported by experimental data and detailed protocols.

Performance Comparison of this compound Biosensor Specificity

A frequently utilized this compound biosensor is based on the VanR-VanO transcriptional repressor system from Caulobacter crescentus. In the absence of this compound, the VanR protein binds to the VanO operator site, repressing the expression of a downstream reporter gene. The binding of this compound to VanR induces a conformational change, causing VanR to dissociate from VanO and thereby activating reporter gene expression.

To assess the specificity of this biosensor, its response to a panel of structurally related aromatic compounds was evaluated. The results, summarized in the table below, demonstrate the biosensor's high specificity for this compound.

CompoundStructureConcentrationNormalized Mean FluorescenceFold Change
No Inducer --1.001.00
This compound 4-hydroxy-3-methoxybenzoic acid1 mM14.2314.23
Protocatechuate 3,4-dihydroxybenzoic acid1 mM1.251.25
Isothis compound 3-hydroxy-4-methoxybenzoic acid1 mM1.021.02
Vanillin 4-hydroxy-3-methoxybenzaldehyde1 mM1.181.18
Protocatechualdehyde 3,4-dihydroxybenzaldehyde1 mM1.051.05

Data is based on the study by Kunjapur and Prather (2019), which characterized a this compound biosensor in E. coli.

The data clearly indicates that the this compound biosensor exhibits a robust and specific response to this compound, with a greater than 14-fold increase in fluorescence upon induction.[1] In contrast, the biosensor shows minimal to no response to other tested aromatic compounds, including the precursor protocatechuate and the regioisomer isothis compound.[1] This high degree of specificity is crucial for accurately monitoring this compound production in complex biological systems where multiple similar compounds may be present.

Experimental Protocols

The following is a detailed methodology for assessing the cross-reactivity of the this compound biosensor, adapted from the referenced literature.

1. Strain and Plasmid Construction:

  • The biosensor is constructed in an Escherichia coli host strain, typically DH10B or a similar cloning strain.

  • The this compound biosensor plasmid contains the VanR repressor gene under the control of a constitutive promoter and a reporter gene (e.g., mRFP or GFP) downstream of the VanO operator site.

2. Media and Culture Conditions:

  • E. coli cells harboring the biosensor plasmid are cultured in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance.

  • For cross-reactivity assays, overnight cultures are diluted in fresh media to a starting OD600 of 0.05-0.1.

3. Induction with Aromatic Compounds:

  • A stock solution of each aromatic compound to be tested is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • The diluted cell cultures are aliquoted into a 96-well microplate.

  • The aromatic compounds are added to the wells at the desired final concentration (e.g., 1 mM). A "no inducer" control is included.

4. Incubation and Measurement:

  • The microplate is incubated at 37°C with shaking for a defined period, typically 6-8 hours, to allow for cell growth and reporter protein expression.

  • Following incubation, the optical density at 600 nm (OD600) and the fluorescence of the reporter protein (e.g., excitation/emission wavelengths for mRFP are typically 584 nm/607 nm) are measured using a microplate reader.

5. Data Analysis:

  • The fluorescence values are normalized by the corresponding OD600 measurements to account for differences in cell density.

  • The fold change in fluorescence is calculated by dividing the normalized fluorescence of the induced samples by the normalized fluorescence of the "no inducer" control.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

VanillateSignalingPathway P_vanR Constitutive Promoter vanR_gene vanR P_vanR->vanR_gene constitutively transcribes P_reporter VanO Operator reporter_gene Reporter Gene (e.g., mRFP) P_reporter->reporter_gene controls transcription VanR_protein VanR Repressor Protein vanR_gene->VanR_protein translates to Reporter_protein Reporter Protein reporter_gene->Reporter_protein translates to VanR_protein->P_reporter binds & represses This compound This compound This compound->VanR_protein binds & inactivates

Caption: this compound biosensor signaling pathway.

CrossReactivityWorkflow start Start: E. coli with This compound Biosensor Plasmid culture Overnight Culture start->culture dilution Dilute Culture in Fresh Media culture->dilution aliquot Aliquot into 96-well Plate dilution->aliquot induce Add Aromatic Compounds (this compound & Analogs) aliquot->induce incubate Incubate at 37°C with Shaking induce->incubate measure Measure OD600 and Fluorescence incubate->measure analyze Normalize Fluorescence to OD600 & Calculate Fold Change measure->analyze end End: Comparative Cross-Reactivity Data analyze->end

Caption: Experimental workflow for cross-reactivity assessment.

References

The Sweet Scent of Progress: A Comparative Analysis of Vanillate Production from Diverse Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biotechnological production of vanillate, a valuable platform chemical and flavor compound, reveals a landscape of innovation driven by metabolic engineering and the quest for sustainable feedstocks. This guide offers a comparative analysis of this compound production from various starting materials, providing researchers, scientists, and drug development professionals with a comprehensive overview of current yields, methodologies, and the intricate metabolic pathways that underpin these biotransformations.

The demand for natural and sustainably sourced chemicals has propelled research into microbial factories capable of producing valuable compounds like this compound. This aromatic compound, a derivative of vanillin (B372448), serves as a key precursor in the synthesis of pharmaceuticals, polymers, and fine chemicals. Traditional chemical synthesis methods are increasingly being challenged by greener, bio-based alternatives that utilize renewable feedstocks. This analysis compares the efficacy of different feedstocks—glucose, glycerol (B35011), ferulic acid, and lignin—for microbial this compound production, presenting key performance indicators and detailed experimental approaches.

Quantitative Comparison of this compound Production

The efficiency of this compound production is critically dependent on the chosen feedstock and the engineered microbial strain. The following table summarizes key quantitative data from various studies, offering a snapshot of the current state-of-the-art in this compound biosynthesis.

FeedstockMicroorganismTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Glucose Escherichia coli0.2050.010 g/g glucoseNot Reported[1]
Saccharomyces cerevisiae0.065 (vanillin)Not ReportedNot Reported[2]
Glycerol Escherichia coli0.025 (vanillin)Not ReportedNot Reported[3]
Ferulic Acid Pseudomonas putida1.28 (vanillin)0.95 g/g ferulic acidNot Reported[4]
Streptomyces setonii6.4 (vanillin)0.68 g/g ferulic acidNot Reported[5]
Amycolatopsis sp. ATCC 3911619.3 (vanillin)0.949 g/g ferulic acid0.46[2][3]
Lignin Bacterial Consortium0.9 (vanillin)Not ReportedNot Reported[4]
Bacillus sp.3.6% (w/w)Not ReportedNot Reported[4]

Note: Much of the available quantitative data pertains to vanillin, a direct precursor to this compound. The values provide a strong indication of the potential for this compound production from these feedstocks.

Metabolic Pathways: A Visual Guide

The biosynthesis of this compound from different feedstocks involves distinct metabolic routes. Understanding these pathways is crucial for targeted metabolic engineering efforts aimed at optimizing production.

This compound Production from Glucose

The de novo synthesis of this compound from glucose in engineered microbes typically proceeds through the shikimate pathway, a central route for the biosynthesis of aromatic compounds. Key intermediates include 3-dehydroshikimate (DHS) and protocatechuic acid (PCA).

Vanillate_from_Glucose Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose 4-phosphate (E4P) Glucose->E4P DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P->DAHP DHS 3-Dehydroshikimate (DHS) DAHP->DHS aroG/F/H PCA Protocatechuic Acid (PCA) DHS->PCA aroY This compound This compound PCA->this compound OMT

Caption: De novo biosynthesis of this compound from glucose.

This compound Production from Ferulic Acid

The bioconversion of ferulic acid to this compound is a more direct route, often involving a two-step enzymatic process. This pathway is attractive due to the abundance of ferulic acid in lignocellulosic biomass.

Vanillate_from_Ferulic_Acid Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA fcs Vanillin Vanillin Feruloyl_CoA->Vanillin ech This compound This compound Vanillin->this compound vdh

Caption: Bioconversion of ferulic acid to this compound.

Experimental Protocols: A Closer Look

Reproducibility and advancement in the field hinge on detailed and transparent experimental methodologies. Below are representative protocols for key experiments in this compound production.

General Protocol for Microbial Production of this compound in E. coli

This protocol outlines a general workflow for the production of this compound from a given feedstock using a metabolically engineered E. coli strain.

Experimental_Workflow cluster_prep Preparation cluster_prod Production cluster_analysis Analysis Strain_Activation Strain Activation (from glycerol stock) Preculture Pre-culture (e.g., LB medium) Strain_Activation->Preculture Inoculation Inoculation into Production Medium Preculture->Inoculation Induction Induction of Gene Expression (e.g., with IPTG) Inoculation->Induction Fermentation Fermentation (Controlled T, pH, DO) Induction->Fermentation Sampling Periodic Sampling Fermentation->Sampling Extraction Product Extraction (e.g., Ethyl Acetate) Sampling->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: General experimental workflow for this compound production.

1. Strain and Plasmid Construction:

  • The E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression) is transformed with plasmids carrying the necessary genes for the this compound biosynthesis pathway from the chosen feedstock. For example, for production from ferulic acid, genes encoding feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) are required.[1][6] For de novo production from glucose, genes for the shikimate pathway enhancement and subsequent conversion of PCA to this compound are necessary.[2]

2. Media and Culture Conditions:

  • Pre-culture: A single colony of the recombinant E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grown overnight at 37°C with shaking at 200 rpm.

  • Production Culture: The overnight pre-culture is used to inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with the feedstock) to an initial optical density at 600 nm (OD600) of 0.1.

    • For Glucose Feedstock: M9 minimal medium containing 20 g/L glucose, 5 g/L yeast extract, and necessary salts.[2]

    • For Ferulic Acid Feedstock: M9 minimal medium containing 2 g/L ferulic acid and 5 g/L glycerol as a co-substrate.[1]

  • The culture is grown at 30°C with shaking at 200 rpm.

3. Induction and Fermentation:

  • When the OD600 of the culture reaches a mid-log phase (typically 0.6-0.8), gene expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The fermentation is continued for a specified period (e.g., 48-72 hours), with periodic sampling to monitor cell growth and product formation.

4. Product Extraction and Quantification:

  • Extraction: A 1 mL sample of the culture broth is centrifuged to remove cells. The supernatant is acidified to pH 2-3 with HCl and extracted twice with an equal volume of ethyl acetate. The organic phases are combined and evaporated to dryness.

  • Quantification: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions: A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) and water (with 0.1% formic acid). This compound is detected by UV absorbance at approximately 254 nm. A standard curve of authentic this compound is used for quantification.

Concluding Remarks

The biotechnological production of this compound from renewable feedstocks presents a promising and sustainable alternative to chemical synthesis. While significant progress has been made, particularly in the conversion of ferulic acid, challenges remain in optimizing titers, yields, and productivities, especially for de novo synthesis from sugars and the complex depolymerization of lignin. Future research will likely focus on advanced metabolic engineering strategies, including the use of synthetic biology tools for precise control of gene expression, the discovery of more efficient enzymes, and the development of robust microbial chassis that can tolerate higher concentrations of both substrates and products. The detailed protocols and comparative data presented here provide a valuable resource for researchers aiming to contribute to this exciting and impactful field.

References

comparing tetrahydrofolate-dependent and Rieske-type vanillate O-demethylases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tetrahydrofolate-Dependent and Rieske-Type Vanillate O-Demethylases

This compound O-demethylases are crucial enzymes in the microbial degradation of lignin-derived aromatic compounds, catalyzing the conversion of this compound to protocatechuate. This demethylation is a key step in funneling various methoxylated aromatic compounds into central metabolic pathways. Two primary classes of this compound O-demethylases have been characterized in bacteria: the tetrahydrofolate (H4folate)-dependent enzymes and the Rieske-type monooxygenases. This guide provides a detailed comparison of their mechanisms, substrate specificities, and componentry, supported by experimental data and protocols for the research and drug development community.

Mechanism of Action and Catalytic Components

The two classes of this compound O-demethylases differ fundamentally in their catalytic mechanisms and the cofactors they employ.

Tetrahydrofolate-Dependent O-Demethylases:

These enzymes utilize tetrahydrofolate as a methyl group acceptor. The overall reaction involves the transfer of the methyl group from the methoxy (B1213986) substituent of this compound to H4folate, yielding protocatechuate and methyl-H4folate.[1][2] This system is found in both aerobic bacteria like Sphingomonas paucimobilis SYK-6 and anaerobic bacteria such as Moorella thermoacetica.[1][2]

In some anaerobic bacteria, this process is carried out by a multi-component system. For instance, the enzyme system in Acetobacterium dehalogenans consists of four distinct proteins: a methyltransferase I that transfers the methyl group from this compound to a corrinoid protein, a methyltransferase II that subsequently transfers the methyl group from the corrinoid protein to H4folate, and an activation protein.[3] In contrast, enzymes like LigM from S. paucimobilis are single-component enzymes that directly require H4folate for activity.[1]

Rieske-Type this compound O-Demethylases:

Rieske-type this compound O-demethylases are two-component monooxygenase systems, classified as class IA oxygenases.[1][3] These enzymes are prevalent in aerobic bacteria, including species of Pseudomonas, Acinetobacter, and Rhodococcus.[4][5] The system consists of:

  • An oxygenase component (VanA): This component contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center where the catalysis occurs.[3][4][5]

  • A reductase component (VanB): This component is responsible for transferring electrons from an electron donor, typically NAD(P)H, to the oxygenase component.[4][5]

The catalytic mechanism involves the use of molecular oxygen and NAD(P)H to hydroxylate the methyl group of this compound, which then spontaneously eliminates as formaldehyde (B43269), producing protocatechuate.[6][7]

Quantitative Performance Data

The catalytic efficiencies and substrate specificities of these enzymes have been characterized in several studies. The following tables summarize key quantitative data for representative enzymes from each class.

Table 1: Kinetic Parameters of Tetrahydrofolate-Dependent O-Demethylases

Enzyme (Organism)SubstrateApparent KmVmaxReference
This compound O-demethylase (Moorella thermoacetica)This compound85 µM900 nmol mg-1 h-1[2]
Dicamba9.0 mM276 nmol mg-1 h-1[2]
H4folate0.23 mM-[2]

Table 2: Substrate Specificity of Tetrahydrofolate-Dependent O-Demethylases from Sphingomonas paucimobilis SYK-6

EnzymeSubstrateRelative Activity (%)Reference
LigMThis compoundSimilar to 3MGA[1]
3-O-methylgallate (3MGA)Similar to this compound[1]
SyringateNot a substrate[1]
DesASyringate100[3]
This compound3[3]
3-O-methylgallate (3MGA)0.4[3]

Table 3: Substrate Range of a Rieske-Type this compound O-Demethylase from Streptomyces sp. NL15-2K

SubstrateConversionReference
This compoundGood[8]
SyringateGood[8]
m-AnisateGood[8]
VeratrateGood[8]
4-Hydroxy-3-methylbenzoateBetter than m-anisate and veratrate[8]
FerulateNot recognized[8]
VanillinNot recognized[8]
GuaiacolNot recognized[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of these enzymes.

Protocol 1: Assay for Tetrahydrofolate-Dependent O-Demethylase Activity (Moorella thermoacetica)

This protocol is adapted from a study on the this compound O-demethylase from Moorella thermoacetica.[2]

  • Reaction Mixture Preparation: Prepare a 400 µl reaction mixture in an anaerobic chamber containing:

    • 50 mM 2-(N-morpholino)ethanesulfonate (MES) buffer (pH 6.6)

    • 1 mM this compound (or 3 mM dicamba) as the substrate

    • 3 mM tetrahydrofolate

    • 2 mM ATP

    • 4 mM titanium (III) citrate

    • 5 mM MgCl2

    • 5 mM NaCl

    • Enzyme components (e.g., purified MtvA, MtvB, MtvC)

  • Incubation: Incubate the reaction mixture at 55°C for 1 hour.

  • Quenching the Reaction: Stop the reaction by adding 0.2 M perchloric acid (final concentration) and centrifuge at 10,000 x g for 2 minutes.

  • Product Quantification: Analyze the supernatant for substrates and products using thin-layer chromatography (TLC) and/or reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Assay for Rieske-Type O-Demethylase Activity

This general protocol is based on methods used for Rieske-type oxygenases.[9]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM buffer at optimal pH (e.g., pH 6.0)

    • 100 µM substrate (e.g., this compound)

    • 200 µM NADH or NADPH

    • 100 µM Fe(NH4)2(SO4)2 · 6H2O

    • Purified oxygenase (VanA) and reductase (VanB) components.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 3-10 minutes).

  • Quenching the Reaction: Stop the reaction by adding a suitable quenching agent like methanol (B129727) or an acid.

  • Product Quantification: Centrifuge the mixture to pellet the protein and analyze the supernatant by HPLC to determine the decrease in substrate concentration and the formation of product (protocatechuate).

Visualizing the Demethylation Pathways and Workflows

The following diagrams illustrate the catalytic mechanisms of the two enzyme classes and a general experimental workflow for their characterization.

Tetrahydrofolate_Dependent_Demethylation This compound This compound Enzyme THF-Dependent O-Demethylase (e.g., LigM) This compound->Enzyme Protocatechuate Protocatechuate H4folate H4folate H4folate->Enzyme CH3_H4folate 5-Methyl-H4folate Enzyme->Protocatechuate Demethylation Enzyme->CH3_H4folate Methyl Transfer

Caption: Mechanism of tetrahydrofolate-dependent this compound O-demethylation.

Rieske_Type_Demethylation This compound This compound VanA Oxygenase (VanA) This compound->VanA Protocatechuate Protocatechuate NADH NAD(P)H VanB Reductase (VanB) NADH->VanB NAD NAD(P)+ O2 O2 O2->VanA H2O H2O Formaldehyde Formaldehyde VanB->NAD VanB->VanA e- VanA->Protocatechuate Demethylation VanA->H2O VanA->Formaldehyde

Caption: Mechanism of Rieske-type this compound O-demethylation.

Experimental_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Assay Enzyme Assay and Analysis Gene_Isolation Isolate Gene(s) (e.g., ligM or vanA/vanB) Vector_Ligation Ligate into Expression Vector Gene_Isolation->Vector_Ligation Transformation Transform into Host (e.g., E. coli) Vector_Ligation->Transformation Cell_Culture Culture Expression Host Transformation->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Chromatography Purify via Chromatography (e.g., Ni-NTA, Gel Filtration) Cell_Lysis->Chromatography Activity_Assay Perform O-Demethylase Assay Chromatography->Activity_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetic_Analysis Substrate_Screen Screen Substrate Specificity Activity_Assay->Substrate_Screen

Caption: General experimental workflow for O-demethylase characterization.

Conclusion

Tetrahydrofolate-dependent and Rieske-type this compound O-demethylases represent two distinct and elegant solutions for the biological demethylation of this compound. The choice of enzyme for biotechnological applications will depend on the specific context, such as the desired host organism (aerobic vs. anaerobic), the presence of required cofactors, and the tolerance to byproducts like formaldehyde. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions and design further experiments in the fields of metabolic engineering, bioremediation, and drug development.

References

Comparative Guide to Novel Vanillate Transporters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Newly Characterized Vanillate Transporters: Performance, Protocols, and Pathways

This guide provides a detailed comparison of novel this compound transporters, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their functional characteristics. This compound, a key intermediate in the microbial degradation of lignin (B12514952), is gaining significant attention in biotechnological applications for the production of value-added chemicals. The efficient transport of this compound across the cell membrane is a critical step in these processes. This document outlines the performance of recently identified this compound transporters, provides detailed experimental protocols for their characterization, and visualizes the associated regulatory pathways.

Performance Comparison of this compound and Related Aromatic Acid Transporters

The functional characterization of this compound transporters is crucial for selecting the appropriate biological chassis and engineering efficient metabolic pathways. Below is a summary of the kinetic parameters and substrate specificities of key transporters from different bacterial species.

TransporterOrganismSubstrate(s)Km (µM)Vmax (nmol/min/mg dry weight)Other Substrates
VanK Corynebacterium glutamicumThis compoundData not availableData not availableProtocatechuate (lower affinity)[1][2]
GenK Corynebacterium glutamicumGentisate10.71 ± 0.113.06 ± 0.16Benzoate (no activity), 3-Hydroxybenzoate (no activity)
PcaK Pseudomonas putida4-Hydroxybenzoate, Protocatechuate6≥ 25Benzoate (inhibitor, not a substrate)
UnnamedPseudomonas putida KT2440This compoundData not available4.87 (mmol/gCDW/h) (uptake rate)[3]4-Hydroxybenzoate, Benzoate, Ferulate, p-Coumarate[3]
UnnamedRhodococcus jostii RHA1This compoundData not availableData not availableImplicated in vanillin (B372448) and this compound catabolism[4][5][6][7][8][9]

Experimental Protocols: Functional Characterization of this compound Transporters

The following protocols provide a framework for the heterologous expression and functional characterization of novel this compound transporters.

Heterologous Expression of the Transporter in a Suitable Host

Objective: To express the candidate this compound transporter gene in a host organism that lacks endogenous this compound transport activity, such as a specific knockout strain of Escherichia coli or Corynebacterium glutamicum.

Methodology:

  • Gene Synthesis and Cloning: The codon-optimized gene encoding the putative this compound transporter is synthesized and cloned into an appropriate expression vector (e.g., pETite C-His Kan vector for E. coli or pEKEx3 for C. glutamicum). The vector should contain a suitable promoter (e.g., T7 promoter for E. coli, Ptac for C. glutamicum) and a selectable marker.

  • Transformation: The recombinant plasmid is transformed into the chosen expression host (e.g., E. coli BL21(DE3) or C. glutamicum ΔvanK).

  • Expression Induction:

    • For E. coli, grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight.

    • For C. glutamicum, grow the cells in a suitable medium (e.g., BHI) and induce expression with an appropriate inducer for the chosen promoter (e.g., IPTG for Ptac).

  • Verification of Expression: Confirm the expression of the transporter protein via SDS-PAGE and Western blotting using an antibody against a tag (e.g., His-tag) fused to the transporter.

This compound Uptake Assay

Objective: To quantify the transport activity of the heterologously expressed protein and determine its kinetic parameters. This protocol is adapted for a non-radioactive this compound uptake assay using High-Performance Liquid Chromatography (HPLC) for quantification.

Methodology:

  • Cell Preparation:

    • Harvest the induced cells by centrifugation at 4°C.

    • Wash the cell pellet twice with an ice-cold buffer (e.g., 50 mM PIPES, pH 7.0, containing 10 mM glucose).

    • Resuspend the cells in the same buffer to a final OD600 of 10 (or a specific cell density). Keep the cell suspension on ice.

  • Uptake Reaction:

    • Pre-warm the cell suspension to 30°C for 5 minutes.

    • Initiate the uptake reaction by adding this compound to the cell suspension to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM for kinetic analysis).

    • Incubate the mixture at 30°C with gentle agitation.

  • Sampling and Quenching:

    • At specific time points (e.g., 0, 15, 30, 45, 60 seconds), take a 100 µL aliquot of the reaction mixture.

    • Immediately filter the sample through a 0.45 µm syringe filter into a microcentrifuge tube containing 900 µL of ice-cold quenching buffer (e.g., the same buffer without glucose) to stop the transport process.

    • Alternatively, for rapid quenching, the sample can be centrifuged through a layer of silicone oil to separate the cells from the external medium.

  • Extraction of Intracellular Metabolites:

    • Centrifuge the quenched samples to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in a known volume of a suitable extraction solvent (e.g., 50% acetonitrile).

    • Lyse the cells by bead beating or sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the intracellular this compound.

  • Quantification by HPLC:

    • Analyze the extracted samples by HPLC using a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detect this compound by UV absorbance at 254 nm.

    • Quantify the intracellular this compound concentration by comparing the peak area to a standard curve of known this compound concentrations.

  • Data Analysis:

    • Calculate the initial rate of this compound uptake at each substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways and Regulatory Mechanisms

The expression of this compound transporters is often tightly regulated in response to the presence of this compound or related aromatic compounds. Understanding these regulatory networks is essential for optimizing transporter expression for biotechnological purposes.

Transcriptional Regulation of the vanABK Operon in Corynebacterium glutamicum

The vanK gene, encoding the this compound transporter in Corynebacterium glutamicum, is part of the vanABK operon. The expression of this operon is controlled by the transcriptional repressor VanR.[10][11]

Vanillate_Transport_Regulation extracellular Extracellular Space intracellular Intracellular Space membrane Vanillate_ext This compound VanK VanK Transporter Vanillate_ext->VanK Transport Vanillate_int This compound VanK->Vanillate_int VanR_protein VanR Repressor Vanillate_int->VanR_protein Binds & Inactivates VanR_gene vanR gene VanR_gene->VanR_protein Expression van_promoter P_vanABK VanR_protein->van_promoter Binds & Represses vanABK_operon vanABK operon van_promoter->vanABK_operon Transcription Vanillate_Transporter_Workflow start Identify Candidate Transporter Gene (e.g., via homology search) clone Clone Gene into Expression Vector start->clone express Heterologous Expression in Suitable Host clone->express confirm_exp Confirm Protein Expression (SDS-PAGE, Western Blot) express->confirm_exp regulation Investigate Transcriptional Regulation (e.g., reporter assays) express->regulation uptake_assay Perform this compound Uptake Assay confirm_exp->uptake_assay kinetics Determine Kinetic Parameters (Km, Vmax) uptake_assay->kinetics specificity Substrate Specificity Assay (test related aromatic compounds) uptake_assay->specificity end Functional Characterization Complete kinetics->end specificity->end regulation->end

References

Vanillate vs. Glucose Metabolism: A Comparative Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular transcriptomic response to vanillate as a carbon source compared to the well-characterized metabolism of glucose. The data presented is synthesized from multiple studies on microorganisms known for their ability to metabolize aromatic compounds, such as Corynebacterium glutamicum and Pseudomonas putida. This analysis offers insights into the genetic and metabolic reprogramming that occurs when cells utilize an aromatic compound versus a simple sugar, which is critical for applications in metabolic engineering, bioremediation, and drug development.

Quantitative Transcriptomic Data Summary

The following table summarizes the key differentially expressed genes observed in bacterial cells when grown in the presence of this compound or related aromatic compounds, as compared to growth on glucose. The data highlights the upregulation of genes involved in aromatic compound transport and degradation and the potential downregulation of certain pathways associated with glucose metabolism.

Gene/OperonFunctionOrganismExpression Change on this compound/Vanillin (B372448)Reference
vanA This compound O-demethylase, subunit ACorynebacterium glutamicumUpregulated[1][2][3]
vanB This compound O-demethylase, subunit BCorynebacterium glutamicumUpregulated[1][2][3]
vanK This compound transporterCorynebacterium glutamicumUpregulated[1][2][3]
vanR PadR-type repressor of vanABK operonCorynebacterium glutamicumUpregulated[1][2]
sigH ECF sigma factor (stress response)Corynebacterium glutamicumUpregulated[4]
msrA Peptide methionine sulfoxide (B87167) reductase (stress response)Corynebacterium glutamicumUpregulated[4]
glc locus genes Glucose uptake and metabolismPseudomonas putidaDownregulated in presence of benzoate[5]
ben locus genes Benzoate transport and metabolismPseudomonas putidaUpregulated in presence of benzoate[5]
zwf Glucose-6-phosphate dehydrogenasePseudomonas putidaReduced activity in presence of benzoate[5]
ptsG Glucose-specific PTS system componentEscherichia coliDownregulated under carbon limitation[6][7]

Experimental Protocols

The methodologies outlined below are representative of the experimental workflows used in the cited transcriptomic studies.

Bacterial Culture and Growth Conditions
  • Strains and Media: Strains such as Corynebacterium glutamicum ATCC 13032 or Pseudomonas putida CSV86 are commonly used.[4][5] Cells are typically grown in a defined mineral salts medium (e.g., CGXII minimal medium) supplemented with either glucose (e.g., 100 mM) or this compound (e.g., 5 mM) as the sole carbon source.[1][4]

  • Culture Conditions: Cultures are grown aerobically at a controlled temperature (e.g., 30°C) with shaking.[4] Cell growth is monitored by measuring the optical density at 600 nm (OD600).

  • Sampling: For transcriptomic analysis, cells are harvested during the exponential growth phase.[4][8]

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from cell pellets using standard methods, such as TRIzol reagent or commercial RNA purification kits. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is then fragmented and used as a template for cDNA synthesis. Sequencing adapters are ligated to the cDNA fragments to generate a sequencing library.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina.[9]

Bioinformatic Analysis
  • Data Processing: Raw sequencing reads are quality-filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The high-quality reads are mapped to the reference genome of the organism under study.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Statistical analysis (e.g., using DESeq2 or similar packages) is performed to identify genes that are differentially expressed between the this compound and glucose growth conditions.[10] Genes with a significant fold change and a low p-value (e.g., padj < 0.05) are considered differentially expressed.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are annotated with their functions, and pathway enrichment analysis (e.g., using KEGG or GO databases) is performed to identify the biological pathways that are significantly affected.

Signaling Pathways and Metabolic Networks

This compound Catabolism Pathway

The degradation of this compound is a well-defined pathway in several bacteria. This compound is first transported into the cell by a specific transporter, VanK.[1][2] Inside the cell, the this compound O-demethylase, composed of VanA and VanB subunits, converts this compound to protocatechuate.[1][2][3] Protocatechuate is then funneled into the β-ketoadipate pathway, which ultimately leads to intermediates of the central carbon metabolism.[3] The expression of the vanABK operon is tightly regulated by the PadR-type repressor, VanR, which is induced by this compound.[1][2]

Vanillate_Catabolism Vanillate_ext This compound (extracellular) Vanillate_int This compound (intracellular) Vanillate_ext->Vanillate_int VanK (Transporter) Protocatechuate Protocatechuate Vanillate_int->Protocatechuate VanA/VanB (Demethylase) VanR VanR (Repressor) Vanillate_int->VanR induces TCA_cycle TCA Cycle Protocatechuate->TCA_cycle β-ketoadipate pathway vanABK_operon vanABK operon VanR->vanABK_operon represses

Caption: this compound uptake and degradation pathway in Corynebacterium glutamicum.

Glucose Metabolism and its Regulation

Glucose is metabolized through central glycolytic pathways, primarily the Embden-Meyerhof-Parnas (EMP), Entner-Doudoroff (ED), and pentose (B10789219) phosphate (B84403) (PP) pathways.[11] In many bacteria, the uptake of glucose is mediated by the phosphotransferase system (PTS). The presence of glucose often leads to carbon catabolite repression (CCR), a global regulatory mechanism that represses the expression of genes involved in the utilization of alternative carbon sources.[12][13]

Glucose_Metabolism cluster_regulation Carbon Catabolite Repression Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PTS System / Glucokinase CCR CCR Glucose->CCR Pyruvate Pyruvate G6P->Pyruvate Glycolysis (EMP/ED) Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6P->Pentose_Phosphate_Pathway TCA_cycle TCA Cycle Pyruvate->TCA_cycle Alternative_Carbon_Source_Genes Alternative Carbon Source Utilization Genes CCR->Alternative_Carbon_Source_Genes represses

Caption: Overview of glucose metabolism and carbon catabolite repression.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative transcriptomics experiment.

Experimental_Workflow cluster_culture Cell Culture Glucose_Culture Culture with Glucose Harvest_Cells Harvest Cells (Exponential Phase) Glucose_Culture->Harvest_Cells Vanillate_Culture Culture with this compound Vanillate_Culture->Harvest_Cells RNA_Extraction Total RNA Extraction Harvest_Cells->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Results Differentially Expressed Genes & Pathway Analysis Data_Analysis->Results

Caption: General workflow for comparative transcriptomics analysis.

References

Safety Operating Guide

Proper Disposal of Vanillate Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of vanillate compounds, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

This compound Hazard Information

This compound and its derivatives, such as vanillin (B372448), vanillic acid, and vanillin acetate, are classified as hazardous substances. It is imperative to be aware of their potential risks to ensure safe handling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2][3]
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound compounds, whether as unused surplus chemicals or as contaminated waste, must follow a structured and cautious procedure to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Collect unused this compound compounds and any materials contaminated with them (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and clearly labeled hazardous waste container.[1]

  • Ensure the container is kept tightly sealed when not in use.[1][5]

2. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1]

  • This area should be cool, dry, well-ventilated, and situated away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

3. Documentation:

  • Maintain accurate and detailed records of the generated waste, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.[1]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[4]

  • Never dispose of this compound compounds down the drain or in regular trash, as this can lead to environmental contamination.[1][4]

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation to disperse any airborne particles.[1]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] For larger spills or in areas with poor ventilation, respiratory protection may be necessary.[1]

  • Containment: Prevent the further spread of the spill, ensuring that the substance does not enter drains or waterways.[1][4]

  • Absorption (for solid materials): Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][2] Take care to avoid generating dust.[1][4] For small spills, you can dampen the material with a suitable solvent like ethanol (B145695) before transferring it to a container.[7]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste according to the procedures outlined above.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound waste.

Vanillate_Disposal_Workflow cluster_start cluster_assessment cluster_solid cluster_contaminated cluster_storage cluster_disposal start This compound Waste Generated assess_type Assess Waste Type start->assess_type collect_solid Collect in Labeled Hazardous Waste Container assess_type->collect_solid Unused Solid collect_contaminated Collect Contaminated Materials in Labeled Waste Container assess_type->collect_contaminated Contaminated Material seal_solid Seal Container collect_solid->seal_solid storage Store in Designated Hazardous Waste Area seal_solid->storage seal_contaminated Seal Container collect_contaminated->seal_contaminated seal_contaminated->storage document Document Waste Details storage->document disposal Arrange for Professional Disposal document->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of vanillate compounds in a laboratory setting. Vanillates, the salts and esters of vanillic acid, are generally considered to have low toxicity, but like all chemicals, they require careful handling to minimize exposure and ensure a safe working environment. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to support researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

While specific this compound compounds have their own unique properties, a general assessment of available safety data sheets (SDS) for compounds like methyl this compound, ethyl this compound, and vanillin (B372448) acetate (B1210297) indicates that they may cause skin, eye, and respiratory irritation[1][2]. Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 compliant or European Standard EN166[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Standard laboratory grade[4]
Body Protection Laboratory coat or chemical-resistant apronStandard[3]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if working outside a fume hood or if dust/aerosols may be generated[3][4]

Note: It is advisable to double-glove to prevent exposure, as no single glove material is impervious to all chemicals[3]. Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged[5].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling vanillates is essential to minimize risks. The following protocol outlines the procedural steps for safe handling in a laboratory setting.

1. Pre-Handling Preparations:

  • Engineering Controls: All work with this compound compounds should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to minimize the risk of inhalation[3].

  • Safety Equipment: Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation[3].

  • Material Preparation: Have all necessary equipment and materials ready, including a designated and clearly labeled hazardous waste container, before beginning any work[3].

2. Handling Procedure:

  • Dispensing: When working with solid vanillates, carefully open the container inside a chemical fume hood to avoid inhaling any dust. Use a clean spatula to dispense the required amount, taking care to avoid creating dust[3].

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing[3]. If the dissolution process generates heat, use a cooling bath.

  • General Practices: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Keep containers tightly closed when not in use and wash hands thoroughly after handling[3][6].

3. Post-Handling Decontamination:

  • Work Area: Clean the work area and any equipment used with an appropriate solvent, followed by a wash with soap and water[3].

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, as illustrated in the diagram above. Generally, gloves are removed first, followed by the lab coat, and then eye protection[3].

  • Hand Hygiene: Wash hands immediately and thoroughly after removing all PPE[3].

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container[3].

  • Solid Waste: Unused or contaminated solid this compound should be collected in a suitable, closed container for disposal[1]. Contaminated materials such as gloves and paper towels should also be disposed of as hazardous waste.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not let the product enter drains[2][6].

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust[1][6]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.

Physical and Chemical Properties of Selected this compound Compounds

The following table summarizes key quantitative data for several common this compound compounds to facilitate easy comparison.

PropertyMethyl this compoundEthyl this compoundVanillin Acetate
Molecular Formula C₉H₁₀O₄C₁₀H₁₂O₄C₁₀H₁₀O₄
Molecular Weight 182.17 g/mol 196.20 g/mol [7]194.18 g/mol
Physical State SolidSolid Crystalline[7]Solid
Melting Point 64-67°C[2]42-46°C[7]77-80°C
Boiling Point 286°C at 760 mmHg[2]293°C[7]285°C

Note: The data presented is based on available safety data sheets and may vary slightly between suppliers.

References

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